Cy5-PEG6-NHS ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C51H71ClN4O11 |
|---|---|
Molecular Weight |
951.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride |
InChI |
InChI=1S/C51H70N4O11.ClH/c1-50(2)40-16-11-13-18-42(40)53(5)44(50)20-8-6-9-21-45-51(3,4)41-17-12-14-19-43(41)54(45)27-15-7-10-22-46(56)52-26-29-61-31-33-63-35-37-65-39-38-64-36-34-62-32-30-60-28-25-49(59)66-55-47(57)23-24-48(55)58;/h6,8-9,11-14,16-21H,7,10,15,22-39H2,1-5H3;1H |
InChI Key |
LRPAXAJJSGVXEK-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>96% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cy5-PEG6-NHS ester |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Cy5-PEG6-NHS Ester in Advanced Biological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG6-NHS ester is a versatile fluorescent labeling reagent that plays a pivotal role in a wide array of applications across life sciences and drug development. This molecule is comprised of three key components: the Cy5 fluorophore, a six-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The synergy of these components makes it an invaluable tool for covalently attaching a bright, far-red fluorescent label to biomolecules, enabling their sensitive detection and tracking. This technical guide provides an in-depth overview of the properties, applications, and methodologies associated with the use of this compound.
The Cy5 dye is a member of the cyanine family of fluorophores, known for its high molar extinction coefficient and quantum yield in the far-red region of the spectrum. This spectral profile is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio. The hexaethylene glycol (PEG6) linker is a hydrophilic spacer that enhances the solubility of the labeled biomolecule in aqueous buffers and reduces steric hindrance, often preserving the biological activity of the labeled molecule. The NHS ester group provides a mechanism for covalent attachment to primary amines (-NH2), which are readily available on proteins (at the N-terminus and on lysine residues) and other biomolecules, forming a stable amide bond.
Core Applications
The unique properties of this compound make it suitable for a range of applications, including:
-
Bioconjugation: The primary application is the covalent labeling of proteins, antibodies, peptides, and amine-modified oligonucleotides.[1]
-
In Vivo Imaging: The far-red emission of Cy5 allows for deep tissue penetration, making it an excellent choice for non-invasive imaging in live animal models to study the biodistribution and target engagement of labeled therapeutics.
-
Targeted Drug Delivery: By labeling targeting ligands such as antibodies or peptides, researchers can visualize the delivery of drug-nanoparticle conjugates to specific tissues or cell types.
-
Proteomics and Protein Interaction Studies: Labeled proteins can be used in various assays to study protein localization, trafficking, and interactions within complex biological systems.
-
PROTAC Development: this compound can be used as a fluorescent PEG linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), facilitating their characterization and visualization.[2]
Physicochemical and Spectroscopic Properties
The performance of this compound in experimental settings is dictated by its inherent properties. A summary of these key characteristics is provided below.
| Property | Value | Reference |
| Molecular Weight | ~951.6 g/mol | [3] |
| Excitation Maximum (λex) | ~646 nm | [3] |
| Emission Maximum (λem) | ~662 nm | [3] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | |
| Solubility | DMSO, DMF, DCM | |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | |
| Target Moiety | Primary Amines (-NH₂) |
Experimental Protocols
General Protocol for Antibody Labeling with this compound
This protocol provides a general guideline for the covalent labeling of an antibody with this compound. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. This can be achieved through dialysis or with a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Remove unreacted dye and other small molecules using a size-exclusion chromatography column, such as a desalting column. Follow the manufacturer's instructions for the chosen column.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of Cy5 (~646 nm).
-
The DOL can be calculated using the Beer-Lambert law, with a correction for the absorbance of the dye at 280 nm. An optimal DOL for antibodies is typically between 2 and 7.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein like BSA may be beneficial for stability.
-
Visualizing Experimental Workflows
Bioconjugation Workflow
The following diagram illustrates the general workflow for labeling a biomolecule with this compound.
Caption: General workflow for labeling a biomolecule with this compound.
Conceptual Signaling Pathway Investigation
While specific research articles detailing the use of this compound to elucidate a novel signaling pathway are not yet prevalent, its application can be conceptualized in the study of receptor-mediated endocytosis and subsequent downstream signaling. For instance, a growth factor can be labeled with this compound to track its binding to a cell surface receptor, internalization, and trafficking through endosomal compartments.
The following diagram illustrates a hypothetical experimental logic for tracking a labeled ligand and its receptor to infer signaling events.
Caption: Conceptual workflow for investigating receptor-mediated signaling using a Cy5-labeled ligand.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its favorable spectroscopic properties, coupled with the benefits of the PEG spacer and the reliability of NHS ester chemistry, make it an ideal choice for a wide range of applications in both basic research and drug development. The ability to track labeled molecules with high sensitivity and deep tissue penetration in complex biological systems continues to drive its adoption in cutting-edge research. As with any bioconjugation reagent, careful optimization of labeling conditions is crucial to ensure the desired degree of labeling while preserving the functionality of the biomolecule of interest.
References
- 1. Analysis of cell–nanoparticle interactions and imaging of in vitro labeled cells showing barcorded endosomes using fluorescent thiol-organosilica nanoparticles surface-functionalized with polyethyleneimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
A Technical Guide to the Mechanism and Application of Cy5-PEG6-NHS Ester
For researchers, scientists, and professionals in drug development, Cy5-PEG6-NHS ester is a powerful tool for fluorescently labeling biomolecules. This guide provides an in-depth look at its core mechanism of action, component functions, and practical application in experimental settings.
Core Components and Their Functions
The this compound molecule is a carefully designed conjugate with three essential parts: a Cy5 fluorophore, a PEG6 linker, and an amine-reactive NHS ester group.
-
Cy5 (Cyanine5) Fluorophore : This is a bright, far-red fluorescent dye.[1] A key advantage of using Cy5 is that its fluorescence occurs in a region of the spectrum where autofluorescence from biological samples is minimal, leading to a high signal-to-noise ratio.[1][2] It is well-suited for excitation by common 633 nm or 647 nm laser lines.[1][2]
-
PEG6 (Hexaethylene Glycol) Linker : This component is a flexible, hydrophilic spacer. The polyethylene glycol (PEG) chain serves multiple critical functions: it significantly improves the water solubility of the entire molecule, which is crucial for reactions in aqueous biological buffers. It also creates physical distance between the Cy5 dye and the target biomolecule, which helps to minimize steric hindrance and preserve the biological activity of the labeled molecule.
-
NHS (N-Hydroxysuccinimide) Ester : This is the reactive moiety responsible for covalently attaching the dye to the target. The NHS ester is highly reactive toward primary aliphatic amines (-NH₂), such as those found on the N-terminus of proteins or the side chains of lysine residues.
Mechanism of Action: Covalent Bond Formation
The primary mechanism of action is a nucleophilic acyl substitution reaction between the NHS ester and a primary amine on a target molecule.
The process is highly dependent on pH. The reaction is most efficient in a slightly alkaline buffer, typically between pH 7.2 and 8.5. In this range, the target primary amines are deprotonated and thus sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester. At lower pH values, the amines are protonated and non-reactive, while at higher pH, the NHS ester becomes prone to hydrolysis, which reduces labeling efficiency.
The reaction proceeds as follows:
-
The primary amine on the target biomolecule acts as a nucleophile.
-
It attacks the electrophilic carbonyl carbon of the NHS ester.
-
This forms an unstable tetrahedral intermediate.
-
The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) as a leaving group.
-
The final result is a stable, covalent amide bond linking the Cy5-PEG6 moiety to the target molecule.
References
Cy5-PEG6-NHS Ester: A Technical Guide to Spectral Properties and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties of Cy5-PEG6-NHS ester, a widely utilized fluorescent label in biological research and drug development. This document details the essential characteristics of this fluorophore, provides methodologies for its characterization, and outlines protocols for its application in bioconjugation.
Core Spectral Properties
This compound is a bright, far-red fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group, enabling its covalent attachment to primary amines on biomolecules. The inclusion of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous media.[1][2] Its fluorescence in the far-red spectrum is advantageous due to reduced autofluorescence from biological samples in this region.[3]
The key spectral properties of this compound are summarized in the table below. These values represent a consensus from various suppliers and are typically measured in a phosphate-buffered saline (PBS) solution at a pH of 7.4.[4]
| Property | Value | Measurement Conditions |
| Excitation Maximum (λ_ex) | 646 - 651 nm[2] | PBS buffer, pH 7.4 |
| Emission Maximum (λ_em) | 662 - 671 nm | PBS buffer, pH 7.4 |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Verified by multiple suppliers |
| Quantum Yield (Φ) | ~0.2 | Relative to reference standards |
| Stokes Shift | 18 - 22 nm | Aqueous buffer solutions |
Chemical Structure and Reaction Mechanism
The this compound molecule consists of three key components: the Cy5 fluorophore, a six-unit polyethylene glycol (PEG6) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent labeling of biomolecules containing primary amines, such as the lysine residues in proteins.
The labeling reaction proceeds via a nucleophilic attack of the primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH, typically between 8.3 and 8.5.
Experimental Protocols
Determining Spectral Properties
1. Absorbance Spectrum Measurement
-
Objective: To determine the maximum absorbance wavelength (λ_max) and the molar extinction coefficient (ε).
-
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, DMF, or water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent. Due to the high extinction coefficient, a concentration in the micromolar range is typically sufficient.
-
Prepare a series of dilutions from the stock solution.
-
Record the absorbance spectrum of each dilution over a wavelength range of approximately 400-800 nm. Use the pure solvent as a reference blank.
-
Identify the wavelength of maximum absorbance (λ_max).
-
To calculate the molar extinction coefficient, plot absorbance at λ_max against concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (where A is absorbance, c is concentration, and l is the path length).
-
2. Fluorescence Emission Spectrum Measurement
-
Objective: To determine the maximum emission wavelength (λ_em).
-
Materials:
-
Dilute solution of this compound (absorbance at excitation wavelength should be < 0.1 to avoid inner filter effects)
-
Fluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Place the dilute solution of the dye in a quartz cuvette.
-
Set the excitation wavelength of the fluorometer to the determined λ_max (e.g., 649 nm).
-
Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to approximately 800 nm.
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_em).
-
3. Relative Quantum Yield Determination
-
Objective: To determine the fluorescence quantum yield (Φ) relative to a known standard.
-
Materials:
-
This compound solution
-
A quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101).
-
UV-Vis spectrophotometer
-
Fluorometer
-
-
Procedure:
-
Prepare a series of dilutions of both the this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.
-
Bioconjugation Protocol: Labeling of Proteins
This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins.
-
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Calculation of Dye Amount: Calculate the amount of this compound needed for the desired molar ratio of dye to protein. A molar excess of 8-10 fold of the NHS ester is a common starting point for mono-labeling.
-
Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_max of the dye (e.g., 649 nm).
-
Applications in Research and Drug Development
The bright and stable fluorescence of this compound makes it a valuable tool in a wide range of applications, including:
-
Fluorescence Microscopy and Imaging: Labeling antibodies and other probes for immunofluorescence, enabling the visualization of specific targets in cells and tissues.
-
Flow Cytometry: Conjugation to antibodies for the identification and sorting of specific cell populations.
-
In Vivo Imaging: The far-red emission allows for deeper tissue penetration with minimal autofluorescence, making it suitable for in vivo imaging studies.
-
Drug Delivery and Targeting: The PEG spacer can improve the pharmacokinetic properties of labeled therapeutics, and the fluorescent tag allows for tracking their biodistribution.
-
Proteomics: Used in 2D proteomics for differential gel electrophoresis.
This technical guide provides a foundational understanding of the spectral properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired results. Always refer to the manufacturer's specific instructions for the particular product being used.
References
An In-depth Technical Guide to Cy5-PEG6-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy5-PEG6-NHS ester, a fluorescent labeling reagent widely utilized in biological research and drug development. This document details its spectral properties, molecular characteristics, and provides standardized protocols for its application in labeling biomolecules.
Core Properties of this compound
This compound is a molecule that combines a bright, far-red fluorescent dye (Cy5) with a flexible polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination makes it an ideal tool for attaching a fluorescent tag to proteins, antibodies, and other molecules containing primary amines. The hydrophilic PEG spacer enhances the solubility of the labeled molecule in aqueous buffers, minimizing aggregation and non-specific binding.
Spectral Characteristics
The Cy5 fluorophore exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This is advantageous for biological imaging as it minimizes interference from cellular autofluorescence, which is typically more pronounced at shorter wavelengths.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [1][2][3] |
| Emission Maximum (λem) | ~667 nm | [1][2] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | |
| Quantum Yield | ~0.2 |
Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.
Physicochemical Data
| Parameter | Value | Reference |
| Molecular Weight | ~951.58 g/mol | |
| Molecular Formula | C₅₁H₇₁ClN₄O₁₁ | |
| Purity | Typically ≥90-98% | |
| Solubility | Soluble in DMSO, DMF |
Experimental Protocols
The following section provides a detailed protocol for the covalent labeling of proteins with this compound. This procedure is a general guideline and may require optimization for specific proteins and desired degrees of labeling.
Protein Labeling with this compound
Objective: To covalently attach this compound to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein (free of amine-containing buffers like Tris and stabilizing proteins like BSA)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., gel filtration, dialysis) to remove unconjugated dye
-
Storage buffer for the labeled protein
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the labeling buffer via dialysis or a desalting column.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Calculating Molar Excess:
-
The degree of labeling can be controlled by adjusting the molar ratio of dye to protein. A common starting point is a 5- to 20-fold molar excess of the dye.
-
The required amount of NHS ester can be calculated using the following formula: mg of NHS ester = (molar excess of dye) × (mg of protein) × (MW of NHS ester) / (MW of protein)
-
-
Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for at least 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (~649 nm).
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound.
Caption: Covalent labeling of a protein with this compound.
Caption: A typical experimental workflow using a Cy5-labeled protein.
References
Cy5-PEG6-NHS ester molecular weight and formula
For researchers, scientists, and drug development professionals, Cy5-PEG6-NHS ester is a valuable tool for fluorescently labeling biomolecules. This guide provides core technical data, detailed experimental methodologies, and a visual representation of the labeling workflow.
Core Compound Data: this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | References |
| Molecular Weight | 951.58 g/mol | [1][2] |
| Molecular Formula | C₅₁H₇₁ClN₄O₁₁ | [1][2] |
Experimental Protocol: Protein Labeling with this compound
This section details a general methodology for the covalent labeling of proteins with this compound. The protocol is based on the reaction of the N-hydroxysuccinimide (NHS) ester with primary amine groups (-NH₂) present on the protein, primarily the ε-amino groups of lysine residues, to form a stable amide bond.[3]
I. Reagent Preparation
-
Protein Solution:
-
Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS).
-
Ensure the pH of the protein solution is adjusted to 8.0-9.0 for optimal labeling efficiency. A common choice is a 0.1 M sodium bicarbonate buffer at pH 8.3. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.
-
-
This compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Vortex briefly to ensure the dye is fully dissolved.
-
II. Conjugation Reaction
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio of this compound to the protein. This ratio may need to be optimized depending on the specific protein and desired degree of labeling.
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
III. Purification of the Conjugate
-
Removal of Unreacted Dye:
-
Purify the labeled protein from unreacted dye and byproducts using size-exclusion chromatography, such as a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or gel filtration.
-
IV. Characterization of the Conjugate
-
Degree of Labeling (DOL) Calculation:
-
The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for Cy5 (approximately 650 nm).
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. An optimal DOL for antibodies is typically between 2 and 7.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the protein labeling workflow using this compound.
Caption: Workflow for labeling proteins with this compound.
References
The Strategic Advantage of PEGylation: A Technical Guide to the Function of the PEG6 Linker in Cy5-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and molecular labeling, precision and efficiency are paramount. The Cy5-PEG6-NHS ester is a powerful tool designed to meet these demands, offering a versatile solution for attaching the far-red fluorescent dye Cy5 to a wide range of biomolecules. This guide provides an in-depth technical analysis of the critical role played by the six-unit polyethylene glycol (PEG) linker in this reagent, detailing its impact on solubility, steric hindrance, non-specific binding, and overall conjugate performance.
Core Components and Their Synergy
The this compound is a tripartite molecule, with each component serving a distinct yet synergistic function:
-
Cy5 (Cyanine5): A bright and photostable fluorescent dye that emits in the far-red region of the spectrum (typically with an excitation maximum around 649 nm and an emission maximum around 667 nm).[1][2] Its spectral properties make it ideal for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[3]
-
NHS Ester (N-Hydroxysuccinimide Ester): A highly reactive functional group that readily forms stable amide bonds with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins and on amine-modified oligonucleotides.[4][5] This amine-reactive nature allows for straightforward and efficient covalent labeling of a wide array of target biomolecules.
-
PEG6 Linker: A discrete polyethylene glycol spacer consisting of six repeating ethylene glycol units. This short, hydrophilic linker is the key to overcoming many of the challenges associated with labeling biomolecules with organic dyes.
The Multifaceted Role of the PEG6 Linker
The inclusion of the PEG6 linker is not merely a spacer; it is a strategic design element that confers several beneficial properties to the resulting bioconjugate.
Enhanced Hydrophilicity and Solubility
One of the primary functions of the PEG6 linker is to enhance the water solubility of the Cy5 dye. Cyanine dyes, including Cy5, can be hydrophobic and prone to aggregation in aqueous environments, which can lead to fluorescence quenching and precipitation of the labeled biomolecule. The hydrophilic nature of the PEG linker helps to mitigate these issues by creating a hydration shell around the dye, improving its solubility and that of the resulting conjugate.
Reduction of Steric Hindrance
The PEG6 linker acts as a flexible spacer, physically separating the bulky Cy5 dye from the target biomolecule. This separation is crucial for minimizing steric hindrance, which can otherwise interfere with the biological activity of the labeled molecule. For instance, if the dye is attached too closely to the active site of an enzyme or the binding domain of an antibody, it could impede its function. The PEG6 linker provides sufficient distance to reduce these potential negative interactions.
Minimization of Non-Specific Binding
A significant challenge in many biological assays is the non-specific binding of labeled molecules to surfaces or other proteins, which can lead to high background signals and reduced assay sensitivity. The hydrophilic and flexible nature of the PEG linker helps to create a "shielding" effect, reducing non-specific interactions and improving the signal-to-noise ratio in applications such as immunoassays and fluorescence microscopy.
Impact on Fluorescence Properties
The local environment around a fluorophore can significantly impact its quantum yield and photostability. While cyanine dyes can be susceptible to quenching, the PEG linker can help to create a more stable and favorable microenvironment for the Cy5 dye, potentially leading to brighter and more stable fluorescence. The spacer prevents direct contact between the dye and the biomolecule surface, which can sometimes cause quenching.
Quantitative Impact of PEG Linkers
The following tables summarize the expected impact of a short PEG linker, such as PEG6, on key bioconjugate properties. While direct quantitative data for a PEG6 linker versus no linker is not always available, the trends observed with varying PEG linker lengths provide a strong indication of its benefits.
| Property | Without PEG Linker (Cy5-NHS) | With PEG6 Linker (Cy5-PEG6-NHS) | Benefit of PEG6 Linker |
| Aqueous Solubility | Lower, prone to aggregation | Higher | Improved handling and reduced precipitation |
| Steric Hindrance | Higher potential for interference | Lower | Better preservation of biomolecule function |
| Non-Specific Binding | Higher | Lower | Improved signal-to-noise ratio in assays |
| Fluorescence Stability | Potentially lower due to quenching | Potentially higher | More robust and reliable fluorescent signal |
Experimental Protocols
General Protocol for Antibody Labeling with this compound
This protocol provides a general guideline for labeling antibodies. The optimal conditions may need to be determined experimentally for specific antibodies and applications.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), it must be purified prior to labeling. This can be done by dialysis against PBS or using an antibody purification kit.
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Mix gently by pipetting or inversion. Avoid vigorous vortexing which can denature the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5). An optimal DOL is typically between 2 and 7 for antibodies.
-
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Antibody Labeling and Purification
Caption: Workflow for Antibody Labeling with this compound.
GPCR Signaling Pathway Investigation using a Cy5-Labeled Ligand
Fluorescently labeled ligands are invaluable tools for studying G-protein coupled receptor (GPCR) signaling. A Cy5-PEG6-labeled ligand can be used to visualize receptor binding and subsequent downstream signaling events.
Caption: GPCR Signaling Pathway with a Fluorescent Ligand.
Conclusion
The PEG6 linker in this compound is a critical component that significantly enhances the performance and versatility of this fluorescent labeling reagent. By improving solubility, reducing steric hindrance, and minimizing non-specific binding, the PEG6 linker enables researchers to generate robust and reliable bioconjugates for a wide range of applications in life sciences and drug development. Understanding the function of this linker allows for the strategic design of experiments and the generation of high-quality data.
References
The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry for Amine Labeling
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and versatile method for covalently attaching labels to proteins, antibodies, and other biomolecules. This in-depth technical guide explores the core principles of NHS ester chemistry for amine labeling, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, critical parameters, detailed experimental protocols, and troubleshooting strategies to ensure successful and reproducible conjugation.
The Core Principle: Reaction of NHS Esters with Primary Amines
The fundamental principle of NHS ester chemistry lies in the efficient and specific reaction between an NHS ester and a primary amine (-NH₂). This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[1][2] Primary amines are readily available on biomolecules, most notably at the N-terminus of polypeptide chains and on the side chain of lysine residues.[2][3]
The reaction proceeds optimally under mild, slightly alkaline conditions, typically within a pH range of 7.2 to 8.5.[4] At this pH, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, enabling them to attack the carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the stable amide bond.
However, a critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This hydrolysis reaction also accelerates at higher pH and results in the formation of an unreactive carboxylic acid, thereby reducing the efficiency of the desired labeling reaction. Therefore, precise control of the reaction pH is paramount to balance the nucleophilicity of the amine with the stability of the NHS ester.
dot
Quantitative Data on Reaction Parameters
The success and reproducibility of NHS ester labeling are highly dependent on several quantitative parameters. The following tables summarize key data to guide experimental design.
Table 1: Half-life of NHS Esters at Various pH Values
The stability of NHS esters is critically dependent on the pH of the reaction buffer. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~20 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.
Table 2: Recommended Molar Excess of NHS Ester for Desired Degree of Labeling (DOL)
The molar excess of the NHS ester over the protein is a key determinant of the final degree of labeling (DOL). The optimal molar excess is empirical and depends on factors such as protein concentration and the number of accessible amines.
| Protein Concentration | Recommended Starting Molar Excess | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20-50 fold | Higher excess is needed to compensate for lower reaction kinetics. |
Note: These are starting recommendations and should be optimized for each specific protein and application to achieve the desired DOL.
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in a typical NHS ester labeling experiment.
Reagent Preparation
-
Protein/Antibody Solution:
-
The protein or antibody should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS).
-
If the buffer contains primary amines (e.g., Tris or glycine), a buffer exchange must be performed using dialysis or a desalting column.
-
The recommended protein concentration is typically between 2-10 mg/mL.
-
-
Reaction Buffer:
-
A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer with a pH of 8.3-8.5 is commonly used.
-
-
NHS Ester Stock Solution:
-
Immediately before use, dissolve the NHS ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in the presence of water.
-
-
Quenching Buffer (Optional):
-
A 1 M Tris-HCl, pH 8.0, or 1 M glycine solution can be used to stop the reaction by consuming any unreacted NHS ester.
-
Labeling Reaction
-
Buffer Adjustment: Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.
-
Addition of NHS Ester: While gently vortexing, add the calculated amount of the freshly prepared NHS ester stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. For light-sensitive labels, protect the reaction from light.
Purification of the Labeled Conjugate
Purification is a critical step to remove unreacted NHS ester, the hydrolyzed by-product, and free N-hydroxysuccinimide.
-
Size-Exclusion Chromatography (Gel Filtration): This is the most common method for separating the labeled protein from smaller, unwanted molecules.
-
Equilibrate a desalting column with the desired storage buffer.
-
Apply the reaction mixture to the column.
-
The labeled protein will elute in the void volume, while smaller molecules will be retained.
-
-
Dialysis: This method is also effective for removing small molecules.
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.
-
Dialyze against the desired storage buffer with several buffer changes.
-
Characterization and Quality Control
-
Degree of Labeling (DOL) Determination: The DOL, or the average number of labels per protein molecule, is a critical quality control parameter. It can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.
-
The protein concentration is calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
The label concentration is also calculated using the Beer-Lambert law.
-
The DOL is the molar ratio of the label to the protein.
-
-
Functional Analysis: It is essential to confirm that the labeling process has not compromised the biological activity of the protein (e.g., antibody binding affinity). This can be assessed through appropriate functional assays.
Visualizing Workflows and Logical Relationships
Experimental Workflow for Protein Labeling
The following diagram outlines the typical experimental workflow for labeling a protein with an NHS ester.
dot
Troubleshooting Common Issues in NHS Ester Labeling
This logical diagram provides a systematic approach to troubleshooting common problems encountered during NHS ester labeling.
dot
Conclusion
NHS ester chemistry remains a powerful and widely used tool for the amine labeling of biomolecules. Its efficiency, specificity, and the stability of the resulting amide bond make it an invaluable technique in research, diagnostics, and the development of therapeutics. By understanding the core principles, carefully controlling the reaction parameters, and following robust experimental protocols, researchers can achieve consistent and reliable results, paving the way for new discoveries and advancements in their respective fields.
References
Cy5-PEG6-NHS Ester: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG6-NHS ester is a widely utilized fluorescent labeling reagent that combines the bright, far-red fluorescence of the cyanine dye Cy5 with the aqueous solubility and biocompatibility of a hexa-ethylene glycol (PEG6) spacer. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of this fluorophore to primary amines on proteins, antibodies, peptides, and other biomolecules. The stability of this reagent, both in storage and during labeling reactions, is critical for reproducible and successful conjugation. This technical guide provides an in-depth overview of the stability of this compound and outlines best practices for its storage and handling.
Core Concepts: Stability of this compound
The overall stability of this compound is influenced by three primary factors: the inherent photostability of the Cy5 fluorophore, the chemical stability of the PEG6 linker, and the susceptibility of the NHS ester to hydrolysis.
-
Cy5 Photostability: Cyanine dyes, including Cy5, are prone to photobleaching upon prolonged exposure to excitation light. This process is irreversible and leads to a loss of fluorescence. The photostability of Cy5 can be influenced by its local environment, including the solvent, the presence of oxidizing or reducing agents, and the intensity of the excitation light.
-
PEG6 Linker Stability: The hexa-ethylene glycol spacer is a chemically stable and hydrophilic linker that enhances the water solubility of the Cy5 dye. Under typical bioconjugation and storage conditions, the PEG6 linker is not susceptible to degradation.
-
NHS Ester Hydrolysis: The NHS ester is the most reactive and, consequently, the least stable component of the molecule in aqueous environments. It readily reacts with water in a process called hydrolysis, which competes with the desired amine-coupling reaction. The rate of hydrolysis is highly dependent on pH and temperature.
Quantitative Stability Data
The stability of the NHS ester moiety is a critical parameter for successful bioconjugation. The following tables summarize the key stability data for NHS esters under various conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Conditions |
| Solid (lyophilized) | -20°C | Up to 1 year | Desiccated, protected from light.[1][2][3] |
| Solution in DMSO/DMF | -20°C | Up to 1 month | Anhydrous solvent, aliquoted, protected from light.[4][5] |
| Solution in DMSO/DMF | -80°C | Up to 6 months | Anhydrous solvent, aliquoted, protected from light. |
| Aqueous Solution | 4°C | Use immediately | Prone to rapid hydrolysis. |
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Data compiled from multiple sources on general NHS ester stability.
Experimental Protocols
Protocol 1: Assessment of NHS Ester Reactivity via Hydrolysis
This protocol provides a method to qualitatively assess the reactivity of a stored this compound by measuring the release of N-hydroxysuccinimide (NHS) upon complete hydrolysis. The free NHS absorbs light at approximately 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
0.5 M NaOH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dilute the stock solution in the amine-free buffer to a concentration that gives an absorbance reading below 1.0 at the absorbance maximum of Cy5 (around 650 nm).
-
Measure the initial absorbance of the solution at 260 nm (A_initial).
-
To induce complete hydrolysis, add a small volume of 0.5 M NaOH to the cuvette and mix thoroughly.
-
Immediately measure the absorbance at 260 nm again (A_final).
-
A significant increase in absorbance at 260 nm (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed.
Protocol 2: Evaluation of Photostability of Labeled Biomolecules
This protocol describes a general method for assessing the photostability of a Cy5-labeled biomolecule using fluorescence microscopy.
Materials:
-
Cy5-labeled biomolecule (e.g., antibody, protein)
-
Appropriate sample preparation for microscopy (e.g., fixed cells, immobilized protein)
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.
-
Image analysis software
Procedure:
-
Prepare the sample of the Cy5-labeled biomolecule for imaging.
-
Acquire an initial image using a defined set of imaging parameters (e.g., laser power, exposure time, gain).
-
Continuously expose the sample to the excitation light for a defined period.
-
Acquire images at regular intervals during the continuous exposure.
-
Quantify the fluorescence intensity of the labeled structures in each image over time.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
Visualizations
Experimental Workflow: NHS Ester Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Cy5-labeled epidermal growth factor (EGF) can be used to visualize and track the binding and internalization of the EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival.
Caption: Simplified EGFR signaling cascade initiated by ligand binding.
Signaling Pathway: Vascular Endothelial Growth Factor (VEGF)
Cy5-labeled VEGF can be employed to study angiogenesis and vascular permeability by tracking the VEGF receptor (VEGFR) activation.
Caption: Key downstream pathways in VEGF signaling.
Conclusion and Recommendations
The stability of this compound is paramount for achieving high-quality, reproducible results in bioconjugation. To ensure the integrity and reactivity of the reagent, the following best practices are recommended:
-
Storage of Solid Reagent: Store the lyophilized solid at -20°C, desiccated and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Preparation and Storage of Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage, always protected from light.
-
Handling of Aqueous Solutions: Aqueous solutions of this compound are highly susceptible to hydrolysis and should be prepared immediately before use and not stored.
-
pH Considerations for Labeling: Perform labeling reactions in an amine-free buffer at a pH between 7.2 and 8.5. Be aware that the rate of hydrolysis increases significantly at higher pH values.
-
Minimizing Photobleaching: During fluorescence imaging of Cy5-labeled conjugates, minimize exposure to excitation light by using the lowest possible laser power and exposure times. The use of antifade reagents can also help to mitigate photobleaching.
By adhering to these guidelines, researchers can maximize the stability and performance of this compound in their experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
In-Depth Technical Guide to the Safety and Handling of Cy5-PEG6-NHS Ester
For researchers, scientists, and drug development professionals, the proper handling of reagents is paramount to ensuring both experimental success and personal safety. This guide provides a comprehensive overview of the safety and handling procedures for Cy5-PEG6-NHS ester, a fluorescent labeling reagent.
Compound Identification and Properties
This compound is a molecule that combines a cyanine 5 (Cy5) fluorophore, a six-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. This structure allows for the covalent labeling of primary amines on biomolecules, such as proteins and antibodies, with a far-red fluorescent tag. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous environments.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₇₁ClN₄O₁₁ | [1][2] |
| Molecular Weight | ~951.58 g/mol | [1] |
| Excitation Maximum (λex) | ~646-649 nm | |
| Emission Maximum (λem) | ~662-667 nm | |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ at 650 nm | |
| Solubility | Soluble in DMSO, DMF | |
| Appearance | Solid |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Skin and Eye Irritation: Similar to other chemical reagents, this compound may cause irritation upon contact with the skin and eyes.
-
Respiratory Tract Irritation: Inhalation of the powdered form may cause irritation to the respiratory tract.
-
Toxicity of Cationic Cyanine Dyes: Some studies have shown that lipophilic cationic cyanine dyes can accumulate in mitochondria and act as potent inhibitors of mitochondrial complex I, leading to increased production of reactive oxygen species (ROS) and potential cytotoxicity, particularly in dopaminergic cells. The specific toxicity of this compound has not been thoroughly investigated, but caution is warranted.
-
Moisture Sensitivity: The NHS ester group is highly susceptible to hydrolysis in the presence of moisture, which will render the compound inactive for labeling reactions.
Table 2: Personal Protective Equipment (PPE) and Safety Measures
| Precaution | Description |
| Eye Protection | Chemical safety goggles should be worn at all times. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Skin and Body Protection | A lab coat should be worn to prevent skin contact. |
| Respiratory Protection | If handling the powder outside of a fume hood, a NIOSH-approved respirator may be appropriate. |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid compound. |
| Hygiene | Avoid ingestion and inhalation. Wash hands thoroughly after handling. |
Storage and Stability
Proper storage is critical to maintain the reactivity of this compound.
Table 3: Storage and Stability Recommendations
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | Store at -20°C for long-term storage. | Minimizes degradation of the cyanine dye and hydrolysis of the NHS ester. | |
| Moisture | Store in a desiccated environment, sealed from moisture. | The NHS ester is highly susceptible to hydrolysis. | |
| Light | Protect from light. | Cyanine dyes are photosensitive and can photobleach upon prolonged exposure to light. | |
| Inert Atmosphere | For long-term storage of the solid, purging the vial with an inert gas like argon or nitrogen is recommended. | Displaces moisture and oxygen, further preserving the compound's reactivity. | |
| Stock Solutions | Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to 1-2 months. Aqueous solutions should be used immediately. | The NHS ester is more stable in anhydrous organic solvents than in aqueous solutions. |
Experimental Protocols and Handling
The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation experiment.
Preparation of Reagents
Important Considerations:
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), MES, or HEPES at a pH of 7.2-8.5. A pH of 8.3-8.5 is often considered optimal for the reaction with primary amines.
-
Solvent Quality: Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare the stock solution of this compound. The presence of water will lead to rapid hydrolysis of the NHS ester.
Protocol for Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.
-
Prepare a stock solution of the dye, for example, at a concentration of 10 mg/mL, by dissolving it in anhydrous DMSO or DMF.
-
Vortex briefly to ensure the dye is fully dissolved.
-
This stock solution should be used immediately or can be stored at -20°C for a limited time.
Protein Labeling Procedure
The following is a general protocol for labeling a protein with this compound. The optimal protein concentration and dye-to-protein molar ratio may need to be determined empirically for each specific application.
Protocol:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
Reaction Setup: Add the calculated amount of the this compound stock solution to the protein solution. A molar excess of the dye (typically 8 to 20-fold) is used to achieve efficient labeling. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice, protected from light. Gentle mixing during incubation can improve labeling efficiency.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove any unreacted or hydrolyzed dye from the labeled protein. Common purification methods are based on size exclusion chromatography.
Table 4: Purification Methods for Cy5-Labeled Proteins
| Method | Description | Advantages | Disadvantages | Reference(s) |
| Spin Columns/Gel Filtration | A rapid method where the reaction mixture is passed through a resin that separates molecules based on size. Larger labeled proteins pass through, while smaller, free dye molecules are retained. | Fast and suitable for small sample volumes. | Lower resolution compared to SEC. | |
| Size-Exclusion Chromatography (SEC) | A chromatographic technique that provides higher resolution separation based on molecular size. | High-resolution purification. | Can be more time-consuming and may dilute the sample. | |
| Dialysis | The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff, and the free dye is removed by diffusion into a larger volume of buffer. | Suitable for larger sample volumes. | Can be a slow process. |
Characterization of the Conjugate
After purification, the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.
Calculation of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀, the absorbance maximum for Cy5).
-
Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm (for Cy5, this is approximately 0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration: Dye Concentration (M) = A₆₅₀ / ε_dye Where:
-
ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Visualized Workflows and Pathways
Experimental Workflow for Protein Labeling
Caption: A flowchart illustrating the key steps in labeling a protein with this compound.
Reaction and Hydrolysis Pathways
Caption: Diagram showing the desired labeling reaction and the competing hydrolysis side reaction.
References
An In-depth Technical Guide to Cyanine Dyes for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine dyes are a versatile class of synthetic organic fluorophores that have become indispensable tools in biomedical research and drug development.[1] Their exceptional brightness, photostability, and tunable spectral properties make them ideal for a wide range of fluorescence-based applications.[1][2] This guide provides a comprehensive overview of cyanine dyes, from their fundamental chemical structures and photophysical properties to detailed experimental protocols for biomolecule labeling and their application in key research techniques.
The core structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[3][4] The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths, allowing for a broad spectral range from the visible to the near-infrared (NIR). This tunability is a key advantage, enabling multiplexed experiments and deep-tissue in vivo imaging with minimal autofluorescence.
Cyanine dyes are available with a variety of reactive groups, facilitating their covalent attachment to a wide range of biomolecules, including proteins, antibodies, peptides, and nucleic acids. The most common conjugation strategies involve N-hydroxysuccinimide (NHS) esters for labeling primary amines, maleimides for labeling free thiols, and click chemistry for bio-orthogonal labeling.
This guide will delve into the specifics of these labeling techniques, providing detailed protocols and best practices to ensure successful and reproducible conjugation. Furthermore, it will explore the application of cyanine dye-labeled biomolecules in key techniques such as immunofluorescence, in vivo imaging, and flow cytometry, complete with illustrated workflows.
Chemical Structure and Classification
Cyanine dyes are broadly categorized based on the structure of their heterocyclic nuclei and the polymethine bridge. The three main classes are:
-
Streptocyanines: Also known as open-chain cyanines, these dyes have a linear polymethine chain flanked by two nitrogen atoms that are not part of a heterocyclic ring.
-
Hemicyanines: In this class, one of the nitrogen atoms is part of a heterocyclic ring, while the other is an exocyclic amine.
-
Closed-chain cyanines: Both nitrogen atoms are incorporated into heterocyclic rings, which is the most common structure for cyanine dyes used in bio-labeling.
The spectral properties of cyanine dyes are directly influenced by the length of the polymethine chain. Increasing the number of methine units results in a bathochromic shift, meaning the absorption and emission maxima move to longer wavelengths. For example, the Cy series of dyes—Cy3, Cy5, and Cy7—have progressively longer polymethine chains, resulting in emission spectra that span from the visible to the near-infrared region.
Many cyanine dyes are available in sulfonated forms, which significantly increases their water solubility. This is particularly advantageous for labeling reactions in aqueous buffers, as it reduces the tendency of the dyes to aggregate and can lead to more efficient and reproducible conjugations.
Photophysical Properties of Common Cyanine Dyes
The selection of a cyanine dye for a specific application is largely dictated by its photophysical properties. Key parameters to consider include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescence. A high molar extinction coefficient and a high quantum yield result in a brighter fluorescent probe.
Below is a summary of the photophysical properties of several commonly used cyanine dyes.
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy2 | 489 | 506 | 150,000 | ~0.12 |
| Cy3 | 550 - 555 | 568 - 570 | ~150,000 | ~0.15 - 0.3 |
| Cy3.5 | 591 | 604 | 116,000 | ~0.2 |
| Cy5 | 646 - 650 | 662 - 670 | ~250,000 | ~0.2 - 0.28 |
| Cy5.5 | 675 - 678 | 694 | ~250,000 | ~0.23 |
| Cy7 | 743 - 756 | 767 - 779 | ~250,000 | ~0.12 |
| Sulfo-Cy3 | ~550 | ~570 | ~150,000 | ~0.1 |
| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.2 |
| Sulfo-Cy7 | ~747 | ~776 | ~250,000 | ~0.1 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.
Experimental Protocols for Biomolecule Labeling
Successful labeling of biomolecules with cyanine dyes requires careful attention to the reaction conditions, including pH, dye-to-biomolecule ratio, and purification of the final conjugate. The following sections provide detailed protocols for the most common labeling chemistries.
Protocol 1: Labeling Antibodies with Cyanine NHS Esters
This protocol describes the labeling of primary amines on an antibody with a cyanine N-hydroxysuccinimide (NHS) ester.
Materials:
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Cyanine NHS ester (e.g., Cy5 NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5
-
Purification Column: Size exclusion chromatography column (e.g., Sephadex G-25)
-
Collection tubes
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. This can be done by dialysis or using a desalting column.
-
Dye Preparation: Immediately before use, dissolve the cyanine NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Calculate the required amount of cyanine NHS ester. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point.
-
-
Labeling Reaction:
-
Slowly add the dissolved cyanine NHS ester to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification:
-
Equilibrate the size exclusion chromatography column with PBS.
-
Apply the reaction mixture to the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody. Unconjugated dye will elute later.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the cyanine dye (e.g., ~650 nm for Cy5). An optimal DOL for most antibodies is between 2 and 7.
-
Protocol 2: Labeling Oligonucleotides with Cyanine Maleimides
This protocol describes the labeling of a thiol-modified oligonucleotide with a cyanine maleimide.
Materials:
-
Thiol-modified oligonucleotide
-
Cyanine maleimide (e.g., Cy3 maleimide)
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, or HEPES)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
Purification system: HPLC with a C18 column
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the thiol-modified oligonucleotide in the degassed buffer.
-
To reduce any disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. It is not necessary to remove the TCEP before proceeding.
-
-
Dye Preparation: Immediately before use, dissolve the cyanine maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved cyanine maleimide to the oligonucleotide solution.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide by reverse-phase HPLC using a C18 column.
-
Use a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).
-
Monitor the elution at 260 nm (for the oligonucleotide) and the absorbance maximum of the cyanine dye (e.g., ~550 nm for Cy3). The labeled oligonucleotide will absorb at both wavelengths.
-
Protocol 3: Click Chemistry Labeling of Glycoproteins
This protocol describes the labeling of azide-modified glycoproteins with an alkyne-functionalized cyanine dye using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Cell lysate containing azide-modified glycoproteins
-
Alkyne-cyanine dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA or TBTA) stock solution
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Lysis buffer
Procedure:
-
Cell Lysis: Prepare a cell lysate containing the azide-modified glycoproteins.
-
Click Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the cell lysate, the alkyne-cyanine dye, the copper(II) sulfate, and the copper ligand.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the master mix to initiate the click reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Analysis: The labeled glycoproteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Visualizations of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate typical experimental workflows and a signaling pathway where cyanine dyes are employed.
References
A Technical Guide to Bioconjugation with Amine-Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of bioconjugation utilizing amine-reactive dyes, a cornerstone technique for labeling proteins, antibodies, and other biomolecules in a wide array of research, diagnostic, and therapeutic applications. We will delve into the fundamental chemistry, present detailed experimental protocols, and offer quantitative data to facilitate the selection of appropriate reagents and optimization of labeling strategies.
Core Principles of Amine-Reactive Bioconjugation
Bioconjugation with amine-reactive dyes targets primary amines (-NH₂), which are abundant in most proteins. These reactive sites are primarily found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1][2][3] The accessibility of these surface-exposed amines makes them ideal targets for covalent modification.[1][2]
The fundamental reaction involves the nucleophilic attack of the unprotonated primary amine on an electrophilic group of the dye, resulting in the formation of a stable covalent bond. The efficiency of this reaction is highly dependent on pH, as the primary amine must be in its non-protonated form to be reactive.
Common Amine-Reactive Functional Groups
Several classes of amine-reactive moieties are commonly employed, with N-hydroxysuccinimide (NHS) esters being the most prevalent due to their high reactivity and ability to form stable amide bonds.
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used reagents for amine modification. They react with primary amines at physiological to slightly alkaline pH (typically 7.2-9.0) to form a stable amide linkage. A competing reaction is the hydrolysis of the NHS ester, which increases with pH.
-
Isothiocyanates (ITCs): These reagents react with primary amines to form a thiourea linkage. While commonly used, the resulting thiourea bond is generally less stable over time compared to the amide bond formed by NHS esters.
-
Sulfonyl Chlorides (SCs): These are highly reactive compounds that also modify primary amines. However, their high reactivity can sometimes lead to a lack of specificity.
-
Tetrafluorophenyl (TFP) Esters: Similar to NHS esters, TFP esters form stable amide bonds and are less susceptible to hydrolysis, offering a longer reaction time in aqueous solutions.
Quantitative Data for Common Amine-Reactive Dyes
The selection of a fluorescent dye depends on the specific application, the available instrumentation for detection, and the desired spectral properties. Key parameters to consider are the excitation and emission maxima, extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of fluorescence).
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | 494 | 518 | ~75,000 | ~0.92 | Bright green fluorescence, but pH sensitive and prone to photobleaching. |
| Alexa Fluor™ 488 NHS Ester | NHS Ester | 495 | 519 | ~71,000 | ~0.92 | Photostable and pH-insensitive alternative to FITC. |
| Cyanine3 (Cy3) NHS Ester | NHS Ester | 550 | 570 | ~150,000 | ~0.15 | Bright and photostable orange-red fluorophore. |
| Cyanine5 (Cy5) NHS Ester | NHS Ester | 649 | 670 | ~250,000 | ~0.20 | Far-red emitting dye, useful for minimizing cellular autofluorescence. |
| Rhodamine B isothiocyanate (RITC) | Isothiocyanate | 553 | 580 | ~110,000 | ~0.36 | Orange-red fluorophore, less photostable than modern dyes. |
Experimental Protocols
This section provides a detailed methodology for a typical protein labeling experiment using an amine-reactive NHS ester dye.
Materials and Reagents
-
Protein to be labeled (e.g., IgG antibody)
-
Amine-reactive dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0. Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the labeling reaction.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., Phosphate-Buffered Saline, PBS)
Experimental Workflow Diagram
Caption: Experimental workflow for amine-reactive protein labeling.
Detailed Protocol
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. Optimal labeling occurs at higher protein concentrations.
-
If the protein is in a buffer containing amines, it must be dialyzed against an amine-free buffer such as PBS before adjusting the pH with bicarbonate buffer.
-
-
Reactive Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to create a 10 mg/mL stock solution. Reactive dyes are moisture-sensitive and not stable in solution for long periods.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the reactive dye solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature. This step removes or inactivates any unreacted dye.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and quenching buffer components using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.
-
The labeled protein will typically be in the first colored fractions to elute.
-
Chemical Reaction Diagram
Caption: Chemical reaction of an NHS ester with a primary amine.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, is a critical parameter for ensuring the quality and reproducibility of bioconjugates. It represents the average number of dye molecules conjugated to each protein molecule.
-
Under-labeling can result in a weak signal.
-
Over-labeling can lead to fluorescence quenching, protein precipitation, and loss of biological activity.
For antibodies, a DOL between 2 and 10 is often considered optimal. However, the ideal DOL should be determined experimentally for each specific conjugate.
Protocol for DOL Calculation
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Aₘₐₓ).
-
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ reading for the dye's absorbance at this wavelength using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
-
Calculate the molar concentration of the protein using the Beer-Lambert law:
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length in cm)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the dye:
-
Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length in cm)
-
Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low DOL | - Low protein concentration. - Presence of competing amines (e.g., Tris buffer). - Hydrolysis of the reactive dye. - Incorrect pH. | - Increase protein concentration to >2 mg/mL. - Ensure the use of an amine-free buffer. - Prepare the dye solution immediately before use. - Verify the reaction buffer pH is between 8.0 and 9.0. |
| High DOL / Protein Precipitation | - Excessive dye-to-protein molar ratio. | - Reduce the molar ratio of dye to protein in the reaction. - Optimize the ratio by testing several different molar excesses. |
| Loss of Protein Activity | - Over-labeling, leading to modification of critical lysine residues. - Denaturation of the protein during the labeling process. | - Reduce the DOL. - For sensitive proteins like IgM, consider labeling at a near-neutral pH (7.2-7.5) to avoid denaturation, though this will require a much higher dye-to-protein ratio. |
| Poor Signal from Labeled Protein | - Low DOL. - Fluorescence quenching due to high DOL. | - Optimize the DOL as described above. |
Applications in Research and Drug Development
Amine-reactive dye bioconjugates are indispensable tools across various scientific disciplines:
-
Fluorescence Microscopy and Immunohistochemistry (IHC): To visualize the localization and trafficking of proteins within cells and tissues.
-
Flow Cytometry: For the identification and quantification of specific cell populations.
-
ELISA and Western Blotting: As detection reagents.
-
Antibody-Drug Conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.
-
Receptor Labeling and Cell Tracing: To study cellular interactions and track cell movement.
By understanding the core principles and carefully optimizing the experimental parameters outlined in this guide, researchers can successfully generate high-quality bioconjugates to advance their scientific endeavors.
References
The Strategic Application of Cy5-PEG6-NHS Ester in PROTAC Synthesis: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the utilization of Cy5-PEG6-NHS ester as a fluorescent labeling reagent in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles of PROTAC technology, the specifics of this compound, detailed experimental protocols for its use, and methods for characterizing the resulting fluorescently labeled PROTACs.
PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease.[1] A typical PROTAC consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Fluorescent labeling of PROTACs, particularly with bright and photostable dyes like Cy5, is a critical step in their development and optimization. It enables researchers to visually track the molecule's cellular uptake, distribution, and engagement with its target and the E3 ligase. Furthermore, fluorescently labeled PROTACs are instrumental in various biochemical and cellular assays designed to quantify binding affinities and degradation efficiencies.
This compound: Properties and Advantages
This compound is a popular choice for labeling PROTACs due to its favorable chemical and spectral properties. The Cyanine 5 (Cy5) fluorophore exhibits intense fluorescence in the far-red region of the spectrum, minimizing interference from cellular autofluorescence. The polyethylene glycol (PEG) linker, in this case with six repeating units, enhances the solubility and bioavailability of the PROTAC. The N-hydroxysuccinimide (NHS) ester group provides a reliable method for covalently attaching the fluorescent tag to primary amines present on the PROTAC molecule.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 951.58 g/mol | |
| Molecular Formula | C₅₁H₇₁ClN₄O₁₁ | |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Appearance | Solid | |
| Color | Brown to dark brown | |
| Solubility | DMSO, DMF | |
| Storage | -20°C, sealed, away from moisture |
Experimental Protocols
Synthesis of a Cy5-Labeled PROTAC via NHS Ester Chemistry
This protocol describes the general procedure for labeling a PROTAC molecule containing a primary amine with this compound.
Materials:
-
PROTAC with a primary amine handle
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Purification system (e.g., HPLC, silica gel chromatography)
Procedure:
-
Dissolve the PROTAC: Prepare a stock solution of the amine-containing PROTAC in anhydrous DMF or DMSO. The concentration will depend on the specific PROTAC's solubility.
-
Dissolve the this compound: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution. NHS esters are moisture-sensitive, so prolonged storage in solution is not recommended.
-
Reaction Setup: In a microcentrifuge tube protected from light, combine the PROTAC solution with the reaction buffer.
-
Addition of this compound: Add a 1.2 to 2-fold molar excess of the dissolved this compound to the PROTAC solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing. Protect the reaction from light to prevent photobleaching of the Cy5 dye. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching (Optional): To stop the reaction, a small amount of quenching solution can be added to react with any remaining NHS ester.
-
Purification: Purify the Cy5-labeled PROTAC from unreacted starting materials and byproducts using an appropriate chromatographic method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography.
Characterization of the Cy5-Labeled PROTAC
a. Mass Spectrometry: Confirm the successful conjugation and determine the exact mass of the Cy5-labeled PROTAC using high-resolution mass spectrometry (HRMS).
b. UV-Vis Spectroscopy:
-
Measure the absorbance of the purified Cy5-labeled PROTAC at the absorbance maximum of Cy5 (~649 nm) and at 280 nm (for protein-based PROTACs if applicable).
-
The concentration of the Cy5 dye can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).
-
The degree of labeling (DOL), which is the average number of dye molecules per PROTAC molecule, can be determined from the ratio of the dye concentration to the PROTAC concentration.
In Vitro Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC. A fluorescently labeled PROTAC can be used to assess its ability to form a stable ternary complex.
Materials:
-
Cy5-labeled PROTAC
-
Recombinant target protein (e.g., with a His-tag)
-
Recombinant E3 ligase complex (e.g., with a GST-tag)
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2) or direct labeling of one of the proteins with an acceptor fluorophore.
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents: Dilute the Cy5-labeled PROTAC, target protein, E3 ligase, and labeled antibodies to their final concentrations in the assay buffer.
-
Assay Plate Setup: In a suitable microplate, add the assay components in the desired order. A typical order would be the target protein, E3 ligase, and then the Cy5-labeled PROTAC at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Second Incubation: Incubate the plate again to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: The mechanism of action of a Cy5-labeled PROTAC.
Caption: Experimental workflow for Cy5-PROTAC synthesis.
Caption: Principle of the TR-FRET assay for PROTAC ternary complex formation.
References
Methodological & Application
Application Notes and Protocols for Cy5-PEG6-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique for elucidating biological structure and function. Cyanine 5 (Cy5), a bright and photostable fluorescent dye that emits in the far-red spectrum, is an ideal candidate for such applications. When conjugated to a protein via an N-hydroxysuccinimide (NHS) ester, it forms a stable amide bond with primary amines, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[1][2] The incorporation of a polyethylene glycol (PEG) spacer, in this case, a six-unit PEG chain (PEG6), enhances the hydrophilicity of the dye, which can help to reduce aggregation of the labeled protein and minimize non-specific binding.[3]
This document provides a detailed protocol for the labeling of proteins with Cy5-PEG6-NHS ester, including reagent preparation, the labeling reaction, purification of the conjugate, and methods for characterization.
Reaction Principle
The this compound facilitates the covalent attachment of the Cy5 fluorophore to proteins. The NHS ester is a highly reactive group that specifically targets primary amines.[4] The reaction proceeds optimally at a slightly alkaline pH (8.3-9.0), where the primary amino groups are deprotonated and thus more nucleophilic.[5] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Materials and Reagents
Materials
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Rotary shaker or mixer
-
Spectrophotometer
-
Purification columns (e.g., spin columns, size-exclusion chromatography columns)
-
Collection tubes
Reagents
-
Protein of interest
-
This compound
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0. Other amine-free buffers such as phosphate-buffered saline (PBS) at a similar pH can also be used. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For reconstituting the this compound.
-
Elution Buffer: Buffer of choice for the purified protein, e.g., PBS.
-
Storage Buffer: A buffer suitable for long-term storage of the labeled protein, which may contain cryoprotectants like glycerol.
Experimental Protocols
Protein Preparation
Successful labeling is contingent on the purity and concentration of the protein.
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into the Labeling Buffer. This can be achieved through dialysis or by using desalting columns.
-
Concentration: The protein concentration should ideally be between 2-10 mg/mL. Higher protein concentrations generally lead to greater labeling efficiency. For concentrations below 2 mg/mL, it is advisable to concentrate the protein solution using spin concentrators.
This compound Labeling Reaction
This protocol is designed for labeling approximately 1 mg of protein. Adjustments may be necessary depending on the protein's molecular weight and the desired degree of labeling.
-
Prepare Protein Solution: Transfer the desired amount of protein (e.g., 100 µL of a 10 mg/mL solution) to a microcentrifuge tube.
-
Reconstitute this compound: Immediately before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation. Reconstitute the dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. Mix thoroughly by pipetting or vortexing. The NHS ester is susceptible to hydrolysis, so the stock solution should be prepared fresh.
-
Determine Molar Ratio: A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point for optimization. To achieve a higher degree of labeling, a greater molar excess of the dye can be used.
-
Initiate Labeling Reaction: Add the calculated volume of the reconstituted this compound solution to the protein solution. Mix well by gently pipetting up and down or vortexing. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature on a rotary shaker or mixer. Protect the reaction from light to prevent photobleaching of the Cy5 dye. Some protocols suggest that the reaction can also be performed for 2 hours to overnight at 4°C for more sensitive proteins.
Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove any unreacted or hydrolyzed this compound, as its presence can lead to high background signals and inaccurate characterization.
-
Spin Column Chromatography: This is a rapid method suitable for small sample volumes.
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with Elution Buffer by washing it multiple times.
-
Carefully load the labeling reaction mixture onto the center of the resin bed.
-
Centrifuge the column to elute the labeled protein. The larger labeled protein will pass through the column, while the smaller, free dye molecules are retained by the resin.
-
-
Size-Exclusion Chromatography (SEC): This method offers higher resolution and is suitable for larger sample volumes.
-
Equilibrate the SEC column (e.g., Sephadex G-25) with Elution Buffer.
-
Load the labeling reaction mixture onto the column.
-
Elute the labeled protein with Elution Buffer. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
-
Dialysis: While effective, dialysis is a slower method for separating the labeled protein from free dye.
Characterization of the Labeled Protein
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum for Cy5, which is approximately 650 nm (A650).
-
Calculate the Degree of Labeling (DOL):
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₆₅₀ is the absorbance of the conjugate at 650 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.05 for Cy5).
-
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Protein Labeling
| Parameter | Recommended Range/Value | Reference(s) |
| Protein Concentration | 2-10 mg/mL | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or other amine-free buffer | |
| Reaction pH | 8.3 - 9.0 | |
| NHS Ester Solvent | Anhydrous DMSO or DMF | |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 (starting point) | |
| Reaction Temperature | Room Temperature (25°C) or 4°C | |
| Reaction Time | 1 hour at Room Temperature or 2-overnight at 4°C |
Table 2: Spectroscopic Properties of Cy5
| Parameter | Value | Reference(s) |
| Maximum Excitation Wavelength (λ_max, ex) | ~650 nm | |
| Maximum Emission Wavelength (λ_max, em) | ~670 nm | |
| Molar Extinction Coefficient (ε_dye at ~650 nm) | ~250,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF at 280 nm) | ~0.05 |
Storage of Labeled Protein
Store the purified Cy5-labeled protein protected from light. For short-term storage, 4°C is suitable. For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting
| Issue | Potential Cause | Suggested Solution | Reference(s) |
| Low Labeling Efficiency | Presence of primary amines in the protein buffer. | Perform buffer exchange into an amine-free buffer. | |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL. | ||
| Suboptimal pH. | Ensure the reaction pH is between 8.3 and 9.0. | ||
| Hydrolyzed NHS ester. | Prepare a fresh stock solution of the dye immediately before use. | ||
| Over-labeling / Protein Aggregation | Molar ratio of dye to protein is too high. | Perform a titration with varying molar ratios to find the optimal ratio. | |
| Presence of Free Dye After Purification | Inefficient purification. | Repeat the purification step or use a higher-resolution method like SEC. |
Visualizations
References
Application Notes and Protocols for Labeling Antibodies with Cy5-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of antibodies with Cy5-PEG6-NHS ester. Cyanine 5 (Cy5) is a bright, photostable fluorescent dye that emits in the far-red region of the spectrum, making it ideal for a variety of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.[1] The inclusion of a polyethylene glycol (PEG) spacer (PEG6) enhances the hydrophilicity of the dye, which can help to reduce aggregation of the labeled antibody and minimize non-specific binding.
This protocol covers the essential steps for successful antibody conjugation, including antibody preparation, the labeling reaction, purification of the conjugate, and critical quality control measures.
Chemical Principle of Labeling
The labeling reaction involves the acylation of primary amines on the antibody by the this compound. The NHS ester is a reactive group that efficiently forms a stable amide bond with the ε-amino groups of lysine residues and the N-terminal α-amino group of the antibody.[2] This reaction is highly pH-dependent, with optimal labeling occurring at a slightly basic pH (8.0-9.0).[1][3] At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.
Caption: Chemical reaction between an antibody and this compound.
Experimental Protocols
This section provides a step-by-step protocol for labeling an antibody with this compound.
Materials and Reagents
| Material/Reagent | Specifications | Storage |
| Antibody | Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS) | 4°C or -20°C |
| This compound | Amine-reactive succinimidyl ester | < -15°C, desiccated, protected from light[1] |
| Anhydrous Solvent | High-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Room temperature, desiccated |
| Reaction Buffer | 1 M Sodium Bicarbonate, pH 8.5-9.5 | Room temperature |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Room temperature |
| Purification Column | Spin Desalting Columns (e.g., 7K MWCO) or Size Exclusion Chromatography Column | Room temperature |
| Collection Tubes | 1.5 mL microcentrifuge tubes | Room temperature |
Procedure
The overall workflow for antibody labeling consists of four main stages: antibody preparation, labeling reaction, purification, and quality control.
Caption: Workflow for labeling antibodies with this compound.
Step 1: Antibody Preparation
It is crucial that the antibody is in an amine-free buffer, as primary amines will compete with the antibody for reaction with the NHS ester.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4. This can be achieved through dialysis or by using a spin desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer. Lower concentrations can decrease labeling efficiency.
Step 2: Labeling Reaction
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. NHS esters are moisture-sensitive, so do not prepare stock solutions for long-term storage.
-
Calculate Molar Excess: The optimal molar ratio of dye to antibody can vary. A starting point of a 10:1 to 20:1 molar ratio of this compound to antibody is recommended.
-
pH Adjustment: Adjust the pH of the antibody solution to 8.0-9.0 for optimal labeling. This can be done by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to the antibody solution.
-
Initiate the Reaction: While gently vortexing, slowly add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light. Continuous stirring during incubation is recommended.
Step 3: Purification of the Labeled Antibody
After the incubation, it is essential to remove the unreacted "free" dye from the antibody-dye conjugate.
-
Select a Purification Method: Common methods include spin column chromatography, size-exclusion chromatography (SEC), and dialysis. Spin columns are often preferred for their speed and efficiency with small sample volumes.
-
Spin Column Protocol (Example):
-
Equilibrate a spin desalting column (e.g., 7K MWCO) by washing it with PBS according to the manufacturer's instructions.
-
Load the reaction mixture onto the center of the column.
-
Centrifuge the column to elute the purified, labeled antibody. The smaller, unconjugated dye molecules will be retained in the column resin.
-
Step 4: Quality Control - Determine the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for Cy5 is typically between 2 and 7 to maximize fluorescence without causing self-quenching.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280, for the antibody) and 650 nm (A650, the absorbance maximum for Cy5).
-
Calculate the DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₆₅₀ are the absorbance values.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). For Cy5, this is often around 0.05.
-
| Parameter | Symbol | Typical Value |
| Molar Extinction Coefficient of IgG at 280 nm | ε_protein | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Cy5 at 650 nm | ε_dye | 250,000 M⁻¹cm⁻¹ |
| Correction Factor for Cy5 at 280 nm | CF | ~0.05 |
| Optimal Degree of Labeling | DOL | 2 - 7 |
Step 5: Storage of the Labeled Antibody
Proper storage is crucial to maintain the functionality of the fluorescently labeled antibody.
-
Temperature: Store the conjugated antibody at 2-8°C. Do not freeze fluorescently conjugated antibodies unless a cryoprotectant like glycerol is added, as freeze-thaw cycles can degrade the antibody.
-
Light Protection: Store in a dark vial or a vial wrapped in foil to prevent photobleaching of the Cy5 dye.
-
Additives: For long-term storage, consider adding a stabilizing agent like bovine serum albumin (BSA) and an anti-bacterial agent like sodium azide. Note that sodium azide is an inhibitor of horseradish peroxidase (HRP) and should be avoided if the conjugate will be used in combination with HRP-based detection systems.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | 1. Antibody buffer contained primary amines. 2. Inefficient labeling reaction (pH too low, insufficient molar excess of dye). 3. Hydrolyzed NHS ester. | 1. Ensure complete buffer exchange into an amine-free buffer. 2. Optimize the reaction pH to 8.5 and increase the molar ratio of dye to antibody. 3. Use a fresh vial of this compound and dissolve it immediately before use. |
| High Degree of Labeling (DOL > 8) | Excessive molar ratio of dye to antibody. | Reduce the molar excess of the this compound in the labeling reaction. |
| Low Fluorescence Signal | 1. Low DOL. 2. Over-labeling causing fluorescence quenching. 3. Photobleaching. | 1. Optimize the labeling reaction to increase the DOL. 2. Calculate the DOL. If it is very high, reduce the dye-to-protein ratio in the labeling step. 3. Protect the conjugate from light during all steps and storage. |
| Protein Precipitation | Over-labeling has increased protein hydrophobicity. | Reduce the molar ratio of this compound to protein and aim for a lower DOL (2-4). |
| Free Dye Detected After Purification | Inefficient purification. | Repeat the purification step or use a different method (e.g., dialysis against PBS for 2 days with several buffer changes). |
References
Application Notes and Protocols for Cy5-PEG6-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are a cornerstone in bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] This guide provides a detailed protocol for the conjugation of Cy5-PEG6-NHS ester, a fluorescent dye, to biomolecules containing primary amines. Cy5 is a far-red fluorescent dye well-suited for various applications due to the low autofluorescence of biological specimens in this spectral region.[2] The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity and solubility of the labeled molecule in aqueous environments.[3][4]
The fundamental reaction involves the nucleophilic attack of a primary amine (present on the N-terminus of proteins or the side chain of lysine residues) on the NHS ester, resulting in the formation of a stable and irreversible amide bond.[5] This process is efficient and specific under mild, physiological to slightly alkaline pH conditions.
Chemical Reaction Mechanism
The conjugation of this compound to a primary amine on a biomolecule proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
This section provides a detailed, step-by-step guide for the conjugation of this compound to a protein, followed by purification and characterization of the conjugate.
Materials and Reagents
-
This compound
-
Protein or other biomolecule with primary amines
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines like Tris, as they will compete with the biomolecule for reaction with the NHS ester.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4-8.0
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassette.
-
Spectrophotometer
Experimental Workflow
References
Application Notes: Optimal Conditions for Cy5-PEG6-NHS Ester Reactions
Cy5-PEG6-NHS Ester: Application Notes and Protocols for Labeling Peptides and Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG6-NHS ester is a fluorescent labeling reagent that combines the far-red emitting cyanine dye, Cy5, with a hydrophilic hexaethylene glycol (PEG6) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination of components makes it an exceptional tool for the fluorescent labeling of peptides, oligonucleotides, and other biomolecules containing primary amine groups. The Cy5 dye offers excellent brightness and photostability, with excitation and emission maxima in the far-red spectrum, minimizing background fluorescence from biological samples. The flexible, hydrophilic PEG6 linker enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can decrease immunogenicity.[1][2][3] The NHS ester group efficiently reacts with primary amines on biomolecules to form stable amide bonds, providing a reliable method for bioconjugation.[4][5]
Key Advantages of this compound
-
Enhanced Solubility: The hydrophilic PEG linker increases the solubility of the labeled biomolecule in aqueous solutions.
-
Reduced Steric Hindrance: The PEG spacer provides a flexible connection between the dye and the biomolecule, minimizing interference with biological activity.
-
Improved Stability: PEGylation can protect the labeled molecule from enzymatic degradation.
-
Low Immunogenicity: The PEG linker can help to reduce the immunogenic response to the labeled molecule.
-
Far-Red Fluorescence: Cy5's emission in the far-red spectrum reduces background interference from autofluorescence in biological samples.
-
High Reactivity and Specificity: The NHS ester provides efficient and specific labeling of primary amines under mild conditions.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 951.58 g/mol | |
| Molecular Formula | C₅₁H₇₁ClN₄O₁₁ | |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Purity | ≥96% | |
| Appearance | Brown to dark brown solid | |
| Solubility | Soluble in DMSO, DMF |
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound
This protocol outlines the steps for labeling a peptide containing a primary amine (e.g., N-terminus or lysine side chain) with this compound.
Materials:
-
Peptide with a primary amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or Reverse-Phase HPLC system
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Molar Ratio Calculation: Calculate the required amount of this compound. A molar excess of the NHS ester is typically used to ensure efficient labeling. A starting point is an 8-fold molar excess of the dye to the peptide.
-
mg of NHS ester = 8 * (mg of peptide / MW of peptide) * MW of NHS ester
-
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the peptide solution. Vortex the mixture gently.
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.
-
Purification: Purify the labeled peptide from the unreacted dye and byproducts.
-
Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute first, followed by the smaller, unreacted dye molecules.
-
Reverse-Phase HPLC (RP-HPLC): This method is recommended for higher purity. Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution at the absorbance wavelength of the peptide (e.g., 220 nm) and the Cy5 dye (~649 nm).
-
-
Quantification and Storage:
-
Determine the concentration of the labeled peptide and the degree of labeling using UV-Vis spectrophotometry.
-
Lyophilize the purified, labeled peptide for long-term storage. Store at -20°C or -80°C, protected from light.
-
Protocol 2: Labeling of Amino-Modified Oligonucleotides with this compound
This protocol describes the labeling of an oligonucleotide that has been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.3. Avoid buffers containing primary amines like Tris.
-
Nuclease-free water
-
Purification method: Ethanol precipitation, HPLC, or gel electrophoresis.
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.
-
This compound Stock Solution Preparation: Prepare a 10-20 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-3 hours, protected from light. Some protocols may suggest longer incubation times (up to overnight) for improved efficiency.
-
Purification: Remove unreacted dye and unlabeled oligonucleotides.
-
Ethanol Precipitation: This is a simple method to remove the bulk of the unreacted dye. Add 3 M sodium acetate (pH 5.2) to a final concentration of 0.3 M, followed by 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol.
-
HPLC Purification: For the highest purity, use reverse-phase or ion-exchange HPLC. This method effectively separates the labeled oligonucleotide from the unlabeled oligonucleotide and free dye. Dual HPLC purification is often recommended for post-synthetic labeling.
-
pH-Controlled Extraction: An alternative method involves lowering the pH of the reaction mixture and extracting the unreacted neutral dye with an organic solvent like butanol.
-
-
Quantification and Storage:
-
Measure the absorbance at 260 nm (for the oligonucleotide) and ~649 nm (for Cy5) to determine the concentration and labeling efficiency.
-
For optimal long-term storage, resuspend Cy5-labeled oligonucleotides at pH 7, aliquot, lyophilize, and store at -20°C in the dark.
-
Visualizations
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. lumiprobe.com [lumiprobe.com]
Application Note: Purification of Cy5-PEG6-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the purification of biomolecules conjugated with Cy5-PEG6-NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins and other biomolecules containing primary amines, such as lysine residues.[1][2][3] The reaction involves the formation of a stable amide bond between the primary amine of the biomolecule and the NHS ester of the Cy5-PEG6 moiety. Following the conjugation reaction, it is crucial to remove unreacted dye, hydrolyzed NHS ester, and other byproducts to ensure the purity and functionality of the labeled conjugate for downstream applications.[4][5] This protocol outlines the use of size-exclusion chromatography for efficient purification and subsequent characterization of the conjugate by calculating the degree of labeling (DOL).
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | Various | N/A |
| Protein or Biomolecule of Interest | N/A | N/A |
| 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5 | In-house preparation | N/A |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Various |
| Size-Exclusion Chromatography (SEC) Column (e.g., Sephadex G-25) | Cytiva | Various |
| Phosphate-Buffered Saline (PBS), pH 7.4 | In-house preparation | N/A |
| Spectrophotometer | Various | N/A |
| Centrifuge | Various | N/A |
Experimental Protocols
Conjugation of Biomolecule with this compound
This protocol is a general guideline and may require optimization based on the specific biomolecule being labeled.
-
Prepare the Biomolecule Solution:
-
Dissolve the protein or biomolecule in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange into the labeling buffer using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Vortex the solution until the NHS ester is completely dissolved.
-
-
Perform the Conjugation Reaction:
-
Add the dissolved this compound solution to the biomolecule solution. A typical starting molar excess of the NHS ester to the biomolecule is 8-fold for monolabeling. However, the optimal ratio should be determined empirically for each biomolecule.
-
Mix the reaction gently and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of the Cy5-PEG6-Conjugate using Size-Exclusion Chromatography
Size-exclusion chromatography (SEC), also known as gel filtration, is a highly effective method for separating the labeled conjugate from smaller, unreacted dye molecules.
-
Column Equilibration:
-
Equilibrate the size-exclusion column (e.g., Sephadex G-25) with phosphate-buffered saline (PBS), pH 7.4. Follow the manufacturer's instructions for column preparation and equilibration.
-
-
Sample Loading:
-
Apply the entire conjugation reaction mixture to the top of the equilibrated SEC column.
-
-
Elution:
-
Elute the sample with PBS, pH 7.4.
-
The larger Cy5-PEG6-conjugate will travel faster through the column and elute first as a colored fraction.
-
The smaller, unreacted this compound and its hydrolysis products will be retained longer and elute in later, more diffuse colored fractions.
-
-
Fraction Collection:
-
Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
-
Pool the fractions containing the purified conjugate, which should correspond to the first major peak that absorbs at both wavelengths.
-
Data Presentation
Table 1: Key Parameters for Cy5 and Common Biomolecules
| Parameter | Value | Reference |
| Cy5 λmax | ~650 nm | |
| Cy5 Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | N/A |
| Cy5 Absorbance Correction Factor at 280 nm (CF₂₈₀) | ~0.05 | |
| IgG Molar Extinction Coefficient (ε) at 280 nm | ~210,000 M⁻¹cm⁻¹ |
Note: The exact values for Cy5 can vary slightly between suppliers. It is recommended to use the values provided by the specific manufacturer.
Characterization of the Purified Conjugate
Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter to determine the average number of dye molecules conjugated to each biomolecule.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).
-
-
Calculate Protein Concentration:
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the Cy5 dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at ~650 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Calculate Dye Concentration:
-
The concentration of the Cy5 dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye
-
Where:
-
A_max is the absorbance of the conjugate at ~650 nm.
-
ε_dye is the molar extinction coefficient of the Cy5 dye at its λmax.
-
-
-
-
Calculate Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL is typically between 2 and 10 for antibodies, but the ideal range depends on the specific application and biomolecule.
Visualizations
Figure 1. Experimental workflow for the purification and characterization of this compound conjugates.
Storage of Purified Conjugate
For optimal stability, store the purified Cy5-PEG6-conjugate protected from light at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles. If the biomolecule is a protein, adding a cryoprotectant like glycerol to a final concentration of 20-50% can be beneficial for frozen storage.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. glenresearch.com [glenresearch.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Cy5-PEG6-NHS Ester in Confocation Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy5-PEG6-NHS ester for the fluorescent labeling of biomolecules and their subsequent visualization and analysis using confocal microscopy. Detailed protocols for protein labeling, immunofluorescence, and live-cell imaging are provided, along with data presentation tables and troubleshooting guidance.
Introduction to this compound
This compound is a bright, far-red fluorescent dye ideal for sensitive detection in confocal microscopy. The Cy5 fluorophore is conjugated to an N-hydroxysuccinimide (NHS) ester, enabling covalent labeling of primary amines on biomolecules such as proteins and antibodies. The inclusion of a six-unit polyethylene glycol (PEG6) spacer enhances the hydrophilicity of the molecule, which can improve solubility, reduce aggregation of the labeled conjugate, and minimize non-specific binding.[1][2][3] This makes this compound a robust tool for a variety of applications, from fixed-cell immunofluorescence to live-cell surface labeling.
Key Features:
-
Far-Red Emission: Minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[4][5]
-
NHS Ester Chemistry: Enables stable, covalent labeling of primary amines on proteins and other biomolecules.
-
PEG6 Spacer: Improves water solubility, reduces aggregation, and minimizes non-specific binding.
-
Versatility: Suitable for a wide range of applications including immunofluorescence, protein tracking, and live-cell imaging.
Data Presentation
Photophysical and Chemical Properties
The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646-649 nm | |
| Emission Maximum (λem) | ~662-670 nm | |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Molecular Weight | ~951.6 g/mol | |
| Solubility | DMSO, DMF, Water | |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | |
| Target Functional Group | Primary Amines (-NH₂) |
Typical Confocal Microscopy Imaging Parameters
This table provides starting parameters for imaging Cy5-labeled samples. Optimization will be required for specific instruments and samples.
| Parameter | Recommended Setting | Rationale & Considerations | Reference(s) |
| Excitation Laser | 633 nm (HeNe) or 640/647 nm (Diode/Ar-Kr) | These laser lines are close to the excitation maximum of Cy5, ensuring efficient excitation. | |
| Emission Filter | 660-720 nm bandpass or >660 nm longpass | Collects the peak of Cy5 emission while filtering out scattered laser light. | |
| Pinhole Size | 1 Airy Unit (AU) | Provides a good balance between optical sectioning (resolution) and signal strength. Can be adjusted based on signal intensity. | |
| Detector Gain/Voltage | Adjust to have the brightest pixels just below saturation | Maximizes dynamic range without losing information in saturated pixels. | |
| Laser Power | Start with low power (e.g., 1-5%) and increase as needed | Minimizes photobleaching and phototoxicity, especially in live-cell imaging. | |
| Scan Speed | Moderate speed (e.g., 400 Hz) with line averaging (2-4x) | Improves signal-to-noise ratio by averaging out random noise. Slower speeds increase pixel dwell time and can lead to photobleaching. | |
| Image Format | 1024x1024 pixels | Provides a good balance between image resolution and file size/acquisition time. |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol describes the covalent labeling of a primary or secondary antibody with this compound.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody:
-
Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris are not compatible as they will compete with the labeling reaction.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored fractions to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~649 nm.
-
Calculate the concentration of the dye: [Cy5] = A_max / 250,000 (where A_max is the absorbance at ~649 nm)
-
Calculate the corrected absorbance of the protein: A_protein = A_280 - (A_max * 0.05) (The correction factor of 0.05 accounts for the absorbance of Cy5 at 280 nm)
-
Calculate the concentration of the protein: [Protein] = A_protein / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
Calculate the DOL: DOL = [Cy5] / [Protein]
-
An optimal DOL for antibodies is typically between 2 and 8.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.
-
Workflow for Antibody Labeling
Protocol 2: Immunofluorescence Staining for Confocal Microscopy
This protocol details the use of a Cy5-labeled secondary antibody for indirect immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody
-
Cy5-labeled secondary antibody
-
Nuclear counterstain (optional, e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-labeled secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Wash with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Imaging:
-
Image the samples on a confocal microscope using the appropriate settings for Cy5 (and other fluorophores if used).
-
Immunofluorescence Workflow
Protocol 3: Live-Cell Surface Protein Labeling
This protocol is for labeling surface proteins on live cells with this compound.
Materials:
-
Live cells in suspension or adhered to a culture dish
-
Cell culture medium
-
Reaction Buffer (e.g., PBS or HBSS, pH 8.0-8.5)
-
This compound
-
Anhydrous DMSO
-
Quenching Solution (e.g., 100 mM glycine or Tris in PBS)
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold Reaction Buffer to remove any serum proteins.
-
Resuspend or cover the cells with ice-cold Reaction Buffer. Perform all subsequent steps on ice to minimize endocytosis.
-
-
Prepare Dye Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution in ice-cold Reaction Buffer to the desired final concentration (typically 1-10 µg/mL, optimization may be required).
-
Add the dye solution to the cells and incubate for 5-15 minutes on ice, protected from light.
-
-
Quenching:
-
Add Quenching Solution to the cells and incubate for 5 minutes on ice to stop the reaction.
-
-
Washing:
-
Wash the cells three times with ice-cold cell culture medium to remove unreacted dye and quenching solution.
-
-
Imaging:
-
Resuspend or cover the cells in fresh, pre-warmed imaging medium.
-
Image the cells immediately on a confocal microscope equipped with a live-cell imaging chamber.
-
Application Example: Tracking NF-κB Translocation
A common application of immunofluorescence is to track the translocation of proteins between cellular compartments in response to a stimulus. The NF-κB signaling pathway is a classic example, where the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus upon activation.
Experimental Design:
-
Culture cells (e.g., HeLa or macrophages) on coverslips.
-
Stimulate one set of cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined period (e.g., 30-60 minutes). Leave another set of cells unstimulated as a control.
-
Fix, permeabilize, and block the cells as described in Protocol 2.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a Cy5-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount and image the cells using a confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of the Cy5 signal in both stimulated and unstimulated cells to measure the extent of translocation.
References
Cy5-PEG6-NHS Ester: Application Notes and Protocols for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cy5-PEG6-NHS ester in in vivo imaging techniques. This compound is a fluorescent labeling reagent that combines the far-red fluorescent dye Cyanine 5 (Cy5) with a six-unit polyethylene glycol (PEG) spacer, terminating in an N-hydroxysuccinimide (NHS) ester. This amine-reactive group allows for the covalent conjugation of the dye to primary amines on biomolecules such as antibodies, proteins, peptides, and nanoparticles. The PEG linker enhances the hydrophilicity and solubility of the labeled molecule in aqueous solutions, which can improve its pharmacokinetic profile for in vivo applications.[1][2]
Introduction to this compound in In Vivo Imaging
Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo studies, offering deep tissue penetration and low autofluorescence. Cy5 and its derivatives are well-suited for these applications due to their excitation and emission maxima in the far-red region of the spectrum (approximately 650/670 nm). The this compound is particularly advantageous for labeling biomolecules intended for systemic administration in animal models. The NHS ester reacts efficiently with lysine residues on proteins to form stable amide bonds, providing a straightforward method for creating fluorescently labeled probes for tracking their biodistribution, target engagement, and pharmacokinetics.
Key Applications
-
Biodistribution Studies: Tracking the accumulation and clearance of labeled antibodies, proteins, or nanoparticles in various organs and tissues over time.
-
Tumor Targeting: Visualizing the specific accumulation of labeled therapeutic or diagnostic agents in tumor tissues.
-
Pharmacokinetic Analysis: Quantifying the circulation half-life and clearance rate of labeled biomolecules.
-
Image-Guided Surgery: Delineating tumor margins for surgical resection.
Physicochemical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | ~951.6 g/mol | [2] |
| Excitation Maximum (λex) | ~646 - 649 nm | [2] |
| Emission Maximum (λem) | ~662 - 667 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Solubility | DMSO, DMF, DCM | |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | |
| Reactivity | Primary Amines |
Experimental Data
Representative Biodistribution of a Sulfo-Cy5 Labeled Nanoparticle in a Colorectal Cancer Model
The following table presents representative quantitative data on the biodistribution of a tumor-targeted nanoparticle labeled with Sulfo-Cy5, a hydrophilic analog of Cy5. The data is presented as the percentage of total fluorescence units (% TFU) in different organs. While not specific to this compound, this data provides a relevant example of the expected distribution profile of a PEGylated, Cy5-labeled agent.
| Organ | % Total Fluorescence Units (Mean ± SD) |
| Tumor | 22.9 ± 0.8 |
| Liver | 32.5 ± 0.9 |
| Kidney | 30.0 ± 1.0 |
| Spleen | 5.8 ± 0.4 |
| Lung | 3.2 ± 0.2 |
| Heart | 1.5 ± 0.1 |
Data adapted from a study using Sulfo-Cy5 labeled nanoparticles in a colorectal cancer model.
Representative Pharmacokinetic Parameters of Cy5-Labeled and PEGylated Nanoparticles
This table shows a comparison of the pharmacokinetic parameters of a Cy5-labeled Tobacco Mosaic Virus (TMV) nanorod before and after PEGylation. This illustrates the significant impact that PEGylation can have on the circulation half-life of a labeled entity.
| Labeled Nanoparticle | Phase I Half-life (minutes) | Phase II Half-life (minutes) |
| Cy5-TMV | 3.5 | 94.9 |
| PEG-Cy5-TMV | 6.3 | 44.4 |
Data adapted from a study on the pharmacokinetics of Cy5-labeled and PEGylated TMV nanorods.
Experimental Protocols
Protocol for Labeling an Antibody with this compound
This protocol provides a general procedure for conjugating this compound to an antibody. Optimization may be required for different antibodies and desired degrees of labeling.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Calculate the volume of the dye stock solution needed for the desired molar excess (a starting point of 10-20 fold molar excess of dye to antibody is recommended).
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Purify the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody (the first colored band).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 646 nm (for Cy5).
-
The DOL can be calculated using the following formula: DOL = (A_646 / ε_dye) / ((A_280 - (A_646 * CF)) / ε_protein) where:
-
A_646 and A_280 are the absorbances at 646 nm and 280 nm.
-
ε_dye is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).
-
ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
-
-
Protocol for In Vivo Imaging in a Mouse Model
This protocol provides a general workflow for in vivo imaging of a Cy5-PEG6-labeled antibody in a tumor-bearing mouse model.
Materials:
-
Cy5-PEG6-labeled antibody
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, Pearl)
-
Sterile saline or PBS
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Acquire a baseline fluorescence image of the mouse before injection.
-
-
Probe Administration:
-
Dilute the Cy5-PEG6-labeled antibody to the desired concentration in sterile PBS. A typical dose for an antibody is in the range of 1-10 mg/kg.
-
Inject the labeled antibody intravenously (i.v.) via the tail vein.
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Use an appropriate filter set for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).
-
Maintain the mouse under anesthesia during imaging.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and various organs.
-
Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in each ROI.
-
Plot the fluorescence intensity over time to assess the pharmacokinetics and tumor targeting.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs ex vivo to confirm the in vivo imaging results and obtain more precise quantification of the probe distribution.
-
Visualizations
References
Application Notes and Protocols for Cy5-PEG6-NHS Ester in 2D Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2D Proteomics and Cy5-PEG6-NHS Ester
Two-dimensional difference gel electrophoresis (2D-DIGE) is a powerful technique in proteomics for the comparative analysis of complex protein mixtures.[1][2] It allows for the accurate quantification of changes in protein expression between different samples, such as healthy versus diseased tissues or treated versus untreated cells.[1] A key feature of 2D-DIGE is the pre-labeling of protein samples with spectrally distinct fluorescent dyes prior to electrophoresis.[3] This enables multiple samples to be co-resolved on the same 2D gel, minimizing gel-to-gel variability and improving the accuracy of protein spot matching and quantification.[4]
This compound is a fluorescent dye well-suited for 2D-DIGE applications. The Cy5 fluorophore is a bright, far-red emitting dye, which helps to minimize interference from background autofluorescence often present in biological samples. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (the N-terminus of proteins and the epsilon-amino group of lysine residues) to form stable amide bonds. The inclusion of a polyethylene glycol (PEG) linker, in this case, a hexa-ethylene glycol (PEG6) spacer, increases the hydrophilicity of the dye molecule. This can improve the solubility of the labeled proteins and potentially reduce non-specific interactions during electrophoresis.
These application notes provide a comprehensive guide to the use of this compound in a 2D-DIGE workflow, from sample preparation and protein labeling to data analysis and interpretation.
Data Presentation
Quantitative data from 2D-DIGE experiments are typically presented in tables that summarize the changes in protein spot abundance between different experimental conditions. The following tables are examples of how to structure such data.
Table 1: Differentially Expressed Protein Spots
| Spot ID | Protein Name | Accession Number | Fold Change (Sample 2 vs Sample 1) | p-value |
| 15 | Gelsolin | P06396 | +2.5 | <0.05 |
| 16 | Peroxiredoxin 4 | Q13162 | +1.8 | <0.05 |
| 23 | Actin, cytoplasmic 1 | P60709 | -1.5 | <0.05 |
| 45 | Heat shock protein 70 | P0DMV8 | +3.1 | <0.01 |
| 51 | Tubulin beta chain | P07437 | -2.2 | <0.01 |
Table 2: Protein Identification by Mass Spectrometry
| Spot ID | Mascot Score | Sequence Coverage (%) | Peptides Matched |
| 15 | 258 | 35 | 15 |
| 16 | 197 | 42 | 11 |
| 23 | 312 | 55 | 21 |
| 45 | 450 | 60 | 28 |
| 51 | 388 | 51 | 19 |
Experimental Protocols
Protocol 1: Protein Sample Preparation
Successful 2D-DIGE analysis begins with high-quality protein samples. It is crucial to minimize contaminants such as salts, lipids, and nucleic acids that can interfere with isoelectric focusing and SDS-PAGE.
Materials:
-
Lysis Buffer: 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 30 mM Tris-HCl, pH 8.5
-
Protease and phosphatase inhibitor cocktails
-
2-D Clean-Up Kit (optional)
-
Microcentrifuge
-
Sonicator
Procedure:
-
Cell Lysis: a. For adherent cells, wash the cell monolayer twice with ice-cold PBS. b. Add an appropriate volume of Lysis Buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in Lysis Buffer.
-
Tissue Homogenization: a. Excise the tissue and rinse with ice-cold PBS to remove any blood. b. Mince the tissue into small pieces and place it in a homogenizer with Lysis Buffer. c. Homogenize on ice until the tissue is completely disrupted.
-
Solubilization and Clarification: a. Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds with 30-second intervals) to shear nucleic acids and aid in solubilization. b. Incubate the lysate on a rotator for 30 minutes at room temperature. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris. d. Carefully transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of the extract using a Bradford-based assay compatible with detergents and reducing agents.
-
Sample Cleanup (Optional): a. If the sample contains high levels of interfering substances, use a 2-D Clean-Up Kit according to the manufacturer's instructions to precipitate and resolubilize the protein.
Protocol 2: Protein Labeling with this compound
This protocol describes the minimal labeling of proteins, where a limited amount of dye is used to ensure that, on average, only one lysine residue per protein is labeled. This prevents shifts in the isoelectric point (pI) of the proteins.
Materials:
-
Protein samples (5-10 mg/mL in Lysis Buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
10 mM L-lysine solution
-
Microcentrifuge
Procedure:
-
Dye Preparation: a. Briefly centrifuge the vial of this compound to collect the powder at the bottom. b. Reconstitute the dye in anhydrous DMF to a stock concentration of 1 mM. Mix well by vortexing. c. Prepare a working solution of 400 µM by diluting the stock solution with DMF.
-
Labeling Reaction: a. Adjust the pH of 50 µg of each protein sample to 8.0-9.0, if necessary, using a dilute base. b. Add 1 µL of the 400 µM this compound working solution to the protein sample. This corresponds to a dye-to-protein ratio of approximately 400 pmol of dye per 50 µg of protein. c. Mix thoroughly by gentle vortexing and centrifuge briefly. d. Incubate the reaction on ice for 30 minutes in the dark.
-
Quenching the Reaction: a. Add 1 µL of 10 mM L-lysine to the labeling reaction to quench the unreacted NHS ester. b. Mix well and incubate on ice for 10 minutes in the dark.
-
Sample Pooling: a. For a typical 2D-DIGE experiment, combine the Cy5-labeled sample with a Cy3-labeled sample and a Cy2-labeled internal standard. b. The labeled protein samples are now ready for isoelectric focusing.
Protocol 3: Two-Dimensional Gel Electrophoresis
Materials:
-
Immobilized pH gradient (IPG) strips
-
Rehydration buffer (7 M urea, 2 M thiourea, 4% CHAPS, 0.5% (v/v) IPG buffer, 1.2% (w/v) DeStreak Reagent)
-
IPGphor system
-
Equilibration Buffer I (6 M urea, 2% SDS, 50 mM Tris-HCl pH 8.8, 20% glycerol, 1% (w/v) DTT)
-
Equilibration Buffer II (6 M urea, 2% SDS, 50 mM Tris-HCl pH 8.8, 20% glycerol, 2.5% (w/v) iodoacetamide)
-
Precast or self-cast SDS-PAGE gels
-
SDS-PAGE running buffer
-
Gel electrophoresis apparatus
Procedure:
-
First Dimension: Isoelectric Focusing (IEF) a. Combine the labeled protein samples with rehydration buffer to the final volume appropriate for the IPG strip length. b. Pipette the sample mixture into the IPG strip holder. c. Place the IPG strip gel-side down onto the sample. d. Rehydrate the strip for at least 12 hours at room temperature. e. Perform isoelectric focusing using a programmed voltage ramp on an IPGphor system.
-
Second Dimension: SDS-PAGE a. After IEF, equilibrate the IPG strip for 15 minutes in Equilibration Buffer I with gentle agitation. b. Transfer the strip to Equilibration Buffer II and incubate for another 15 minutes. c. Place the equilibrated IPG strip onto the top of an SDS-PAGE gel and seal it with agarose sealing solution. d. Run the gel at a constant power or voltage until the dye front reaches the bottom of the gel.
Protocol 4: Image Acquisition and Analysis
Materials:
-
Fluorescence gel scanner with appropriate lasers and emission filters for Cy2, Cy3, and Cy5.
-
2D-DIGE analysis software (e.g., DeCyder, SameSpots).
Procedure:
-
Image Acquisition: a. Scan the 2D gel using a fluorescence imager at the specific excitation and emission wavelengths for each dye (Cy2, Cy3, and Cy5). b. Ensure that the signal is not saturated for any of the spots.
-
Image Analysis: a. Import the gel images into the analysis software. b. The software will perform spot detection, background subtraction, and spot matching across the different dye channels and gels. c. Normalize the protein spot volumes of the experimental samples (Cy3 and Cy5) to the corresponding spot volumes of the internal standard (Cy2) on each gel. d. Perform statistical analysis (e.g., t-test, ANOVA) to identify protein spots with statistically significant changes in abundance between the experimental groups. e. Differentially expressed protein spots can then be excised from a preparative gel for identification by mass spectrometry.
Visualizations
Signaling Pathway Example: EGFR Signaling
2D proteomics is frequently used to investigate changes in protein expression and post-translational modifications in response to growth factor signaling. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. A 2D-DIGE experiment could compare the proteome of cells before and after stimulation with EGF to identify downstream targets and signaling events.
Caption: Simplified EGFR signaling pathway, a common target of 2D proteomics studies.
Experimental Workflows
The following diagrams illustrate the key steps in the 2D-DIGE process.
Caption: Reaction of this compound with a protein's primary amine.
Caption: Overall workflow for a 2D-DIGE experiment using this compound.
References
- 1. 2D-DIGE: comparative proteomics of cellular signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics for Two-Dimensional Gels Using Difference Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. abdn.ac.uk [abdn.ac.uk]
Application Notes and Protocols: Labeling Amine-Modified DNA with Cy5-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of amine-modified DNA with Cy5-PEG6-NHS ester. This method is widely used to fluorescently tag DNA for a variety of applications, including fluorescence in situ hybridization (FISH), microarrays, and single-molecule imaging. The Cy5 dye is a bright, far-red fluorescent dye that is well-suited for biological imaging due to its high extinction coefficient and minimal spectral overlap with autofluorescence from cells and tissues.[1][2][3] The polyethylene glycol (PEG) linker enhances the solubility and biocompatibility of the labeled DNA, reducing non-specific binding.[4][5] The N-hydroxysuccinimide (NHS) ester chemistry provides an efficient and reliable method for coupling the dye to primary amines on the DNA.
Principle of the Reaction
The labeling reaction is based on the covalent coupling of the NHS ester of Cy5-PEG6 to a primary aliphatic amine group on the modified DNA. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.
Data Presentation
Table 1: Reagent Specifications
| Reagent | Molar Mass ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |
| This compound | ~951.6 | ~646 | ~662 | ~250,000 |
| Amine-Modified DNA | Varies | 260 | N/A | Varies |
Note: The exact molar mass of this compound may vary slightly between suppliers. The excitation and emission maxima for Cy5 can also be influenced by the local environment.
Table 2: Typical Labeling Reaction Parameters
| Parameter | Recommended Value |
| Molar Ratio (Dye:DNA) | 5:1 to 20:1 |
| DNA Concentration | 1-10 mg/mL |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer |
| Reaction pH | 8.3 - 8.5 |
| Reaction Temperature | Room Temperature (20-25°C) |
| Incubation Time | 1 - 4 hours |
| Solvent for NHS Ester | Anhydrous DMSO or DMF |
Table 3: Example Calculation of Labeling Efficiency
The degree of labeling (DOL), which is the average number of dye molecules per DNA molecule, can be determined spectrophotometrically.
| Measurement | Formula |
| Corrected A₂₆₀ | A₂₆₀(measured) - (A₆₄₆(measured) x 0.05) |
| Moles of DNA | Corrected A₂₆₀ / ε₂₆₀(DNA) |
| Moles of Cy5 | A₆₄₆(measured) / ε₆₄₆(Cy5) |
| Degree of Labeling (DOL) | Moles of Cy5 / Moles of DNA |
The correction factor of 0.05 accounts for the absorbance of Cy5 at 260 nm.
Experimental Protocols
Materials
-
Amine-modified DNA (lyophilized or in nuclease-free water)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.5 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate (pH 5.2)
-
Purification supplies (e.g., silica-based spin columns, HPLC system, or polyacrylamide gel electrophoresis equipment)
Protocol 1: Labeling of Amine-Modified DNA
-
Prepare the DNA Solution: Dissolve the amine-modified DNA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup: Add the desired molar excess of the this compound solution to the DNA solution. For example, for a 10-fold molar excess, add a volume of dye solution containing 10 times the number of moles of DNA.
-
Incubation: Mix the reaction gently by pipetting and incubate for 1-4 hours at room temperature in the dark.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding hydroxylamine to a final concentration of 1.5 M.
Protocol 2: Purification of Labeled DNA
It is crucial to remove the unreacted free dye after the labeling reaction. Several methods can be used depending on the length of the DNA and the required purity.
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the labeling reaction mixture.
-
Add 2.5 volumes of cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant which contains the unreacted dye.
-
Wash the DNA pellet with 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the purified Cy5-labeled DNA in nuclease-free water or a suitable buffer.
Follow the manufacturer's protocol for DNA cleanup. This method is efficient for removing salts and unincorporated dyes.
For the highest purity, reversed-phase HPLC can be used to separate the labeled DNA from the unlabeled DNA and free dye.
Denaturing PAGE can effectively purify dye-labeled oligonucleotides from unreacted dye and unlabeled DNA.
Protocol 3: Quantification of Labeled DNA
-
Measure the absorbance of the purified Cy5-labeled DNA solution at 260 nm (for DNA) and 646 nm (for Cy5) using a spectrophotometer.
-
Calculate the concentration of the DNA and the dye using the Beer-Lambert law (A = εcl).
-
Determine the Degree of Labeling (DOL) as described in Table 3.
Visualizations
Caption: Experimental workflow for labeling amine-modified DNA with this compound.
Caption: Application of Cy5-labeled DNA in Fluorescence In Situ Hybridization (FISH).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester | Use fresh, anhydrous DMSO/DMF. Store NHS ester properly. |
| Incorrect pH of reaction buffer | Ensure the pH is between 8.3 and 8.5. | |
| Presence of primary amines in buffer (e.g., Tris) | Use a non-amine containing buffer like sodium bicarbonate or phosphate. | |
| Inefficient purification of amine-modified DNA | Purify the starting DNA to remove any interfering substances. | |
| High Background Signal | Incomplete removal of free dye | Repeat the purification step or use a more stringent method like HPLC. |
| Non-specific binding of the probe | Include blocking agents in hybridization buffers. Optimize washing steps. | |
| Degradation of DNA | Nuclease contamination | Use nuclease-free water, tubes, and tips throughout the procedure. |
Concluding Remarks
The protocol described provides a robust method for the fluorescent labeling of amine-modified DNA with this compound. The resulting Cy5-labeled DNA is suitable for a wide range of molecular biology and bioanalytical applications. For optimal results, it is recommended to carefully quantify both the starting material and the final labeled product. The purity of the final conjugate is critical for downstream applications, and the appropriate purification method should be chosen accordingly.
References
Cy5-PEG6-NHS Ester: Application Notes and Protocols for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Cy5-PEG6-NHS ester in labeling biomolecules containing primary amines, such as proteins, peptides, and amino-modified oligonucleotides. The protocols outlined below are designed to ensure efficient and reproducible conjugation for applications in fluorescence imaging, flow cytometry, and other fluorescence-based assays.
Overview of this compound Chemistry
This compound is a fluorescent labeling reagent that combines the bright and far-red fluorescent properties of the Cy5 dye with a hydrophilic hexaethylene glycol (PEG6) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) under mild basic conditions to form a stable amide bond.[1][2] The PEG6 spacer enhances the solubility of the labeled molecule in aqueous buffers and can reduce steric hindrance.[3][4][5]
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solution, which increases with pH. This hydrolysis inactivates the reagent, making it unable to react with the target amine. Therefore, careful control of reaction conditions, particularly pH, is crucial for successful labeling.
Key Reaction Parameters and Recommended Conditions
The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. The following table summarizes the recommended conditions for labeling with this compound.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | The optimal pH for the reaction is between 8.3 and 8.5. At lower pH, the amine group is protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis significantly increases. |
| Reaction Temperature | 4°C to Room Temperature (~25°C) | Reactions can be performed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times. |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | The optimal time may need to be determined empirically. For unstable proteins, a shorter reaction time at a higher concentration of reactants might be preferable. |
| Molar Excess of this compound | 5 to 20-fold molar excess over the biomolecule | An empirical value of 8-fold molar excess is often a good starting point for mono-labeling of proteins. The optimal ratio depends on the number of accessible primary amines on the target molecule and the desired degree of labeling. |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, Borate Buffer, HEPES Buffer | Buffers should be free of primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. |
| Solvent for this compound | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The NHS ester should be dissolved in the organic solvent immediately before use and then added to the aqueous reaction buffer. Use high-quality, amine-free DMF. |
Experimental Protocols
Reagent Preparation
-
Biomolecule Solution:
-
Dissolve the biomolecule (e.g., protein, peptide) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.
-
If the biomolecule is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of, for example, 10 mg/mL.
-
A freshly prepared solution of the NHS ester should be used for optimal reactivity. Solutions in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months.
-
Labeling Reaction
-
Calculate Molar Ratio: Determine the desired molar excess of this compound to the biomolecule. A starting point of an 8-fold molar excess is recommended for mono-labeling.
-
Reaction Setup:
-
Add the calculated volume of the this compound stock solution to the biomolecule solution. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light by wrapping the tube in aluminum foil, as Cy5 is a light-sensitive dye.
-
Quenching the Reaction (Optional)
To stop the labeling reaction, a buffer containing primary amines can be added. This will react with any unreacted this compound.
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Add a final concentration of 50-100 mM Tris or glycine buffer and incubate for an additional 30 minutes at room temperature.
Purification of the Labeled Biomolecule
It is essential to remove unreacted this compound and the NHS by-product from the labeled biomolecule. The choice of purification method depends on the size and properties of the biomolecule.
-
Gel Filtration/Size-Exclusion Chromatography: This is the most common method for purifying labeled proteins and other macromolecules. Use a resin with an appropriate molecular weight cutoff to separate the labeled biomolecule from the smaller, unreacted dye.
-
Dialysis: Effective for removing small molecules from large proteins. Dialyze against an appropriate buffer (e.g., PBS) with several buffer changes.
-
Ethanol or Acetone Precipitation: Can be used for proteins and nucleic acids.
Storage of Labeled Biomolecule
Store the purified, labeled biomolecule under conditions appropriate for the specific biomolecule. For proteins, storage at 4°C for short-term use or at -20°C or -80°C for long-term storage is typical. Protect from light to prevent photobleaching of the Cy5 dye.
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Experimental workflow for biomolecule labeling.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Buy this compound (EVT-1481585) [evitachem.com]
- 5. This compound | BroadPharm [broadpharm.com]
Application Notes and Protocols: Preparation of Cy5-PEG6-NHS Ester Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines on biomolecules such as proteins, peptides, and oligonucleotides. This process, known as bioconjugation, is fundamental in various life science applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Cy5-PEG6-NHS ester is a fluorescent labeling reagent comprising a cyanine 5 (Cy5) dye, a six-unit polyethylene glycol (PEG) spacer, and an amine-reactive NHS ester group. The Cy5 dye provides a strong fluorescent signal in the far-red spectrum (excitation/emission maxima ~649/667 nm), minimizing background autofluorescence from biological samples.[1][2][3][4] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous environments and can reduce non-specific binding of the labeled biomolecule.[1]
This document provides detailed protocols for the preparation of this compound stock solutions, essential for successful and reproducible bioconjugation experiments.
Data Presentation: Properties and Storage of this compound
The following tables summarize the key quantitative data for the handling and preparation of this compound stock solutions.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | ~951.58 g/mol | |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Appearance | Brown to dark brown solid | |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | |
| Reactivity | Primary amines (-NH₂) |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Notes | Source |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL or ~10 mM | Preferred solvent. Use high-purity, anhydrous grade to prevent hydrolysis. Hygroscopic nature of DMSO can impact solubility, so use newly opened solvent. | |
| Anhydrous Dimethylformamide (DMF) | 1-10 mg/mL | Must be high-quality and free of dimethylamine, which can react with the NHS ester. |
Table 3: Storage and Stability
| Form | Storage Temperature | Duration | Notes | Source |
| Solid | -20°C | Up to 12 months | Store in a desiccated environment, protected from light. | |
| Stock Solution in Anhydrous DMSO/DMF | -20°C | 1-2 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed to prevent moisture contamination. | |
| -80°C | Up to 6 months | Recommended for longer-term storage. | ||
| Aqueous Solution | Not Recommended for Storage | Use Immediately | NHS esters are highly susceptible to hydrolysis in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for bioconjugation reactions.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Equilibration of Reagents: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the reagent, which can lead to hydrolysis.
-
Calculation of Required Solvent Volume:
-
Determine the mass of the this compound provided by the manufacturer (e.g., 1 mg).
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Use the molecular weight (~951.58 g/mol ) to calculate the volume of anhydrous DMSO needed for a 10 mM solution.
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Calculation Example for 1 mg of this compound:
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Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 951.58 g/mol ≈ 1.05 x 10⁻⁶ mol
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Volume (L) = Moles (mol) / Concentration (mol/L) = 1.05 x 10⁻⁶ mol / 0.010 mol/L = 1.05 x 10⁻⁴ L
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Volume (µL) = 1.05 x 10⁻⁴ L * 10⁶ µL/L ≈ 105 µL
-
-
-
Dissolution:
-
Carefully open the vial of this compound.
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Using a calibrated pipette, add the calculated volume (e.g., 105 µL) of anhydrous DMSO to the vial.
-
Cap the vial and vortex thoroughly until all the solid is completely dissolved. The solution should be clear and intensely colored.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the reagent, it is recommended to aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (1-2 months) or at -80°C for longer-term storage (up to 6 months), protected from light.
-
Visualizations
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps and considerations for preparing a stable this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Reaction of this compound with a Primary Amine
This diagram illustrates the fundamental chemical reaction between the NHS ester functional group and a primary amine on a biomolecule, resulting in a stable amide bond.
Caption: Reaction of this compound with a primary amine.
References
Troubleshooting & Optimization
Technical Support Center: Cy5-PEG6-NHS Ester Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Cy5-PEG6-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It combines a bright, far-red fluorescent dye (Cy5) with a six-unit polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts with primary amines (-NH2) on proteins and other biomolecules to form a stable amide bond.[1][2] The PEG spacer enhances the hydrophilicity and solubility of the labeled molecule.[3][4] This reagent is commonly used to fluorescently label antibodies and other proteins for applications such as flow cytometry, immunofluorescence, and other immunoassays.[5]
Q2: What are the optimal reaction conditions for labeling with this compound?
For efficient labeling, it is crucial to control the reaction conditions. The optimal pH for the reaction is between 7.2 and 8.5. A common choice for the reaction buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5. Reactions are typically carried out for 1 to 4 hours at room temperature or overnight on ice.
Q3: What molar excess of this compound should I use?
The optimal molar excess of the NHS ester over the protein is empirical and should be optimized for each specific protein and application. A common starting point for mono-labeling is an 8-fold molar excess. For antibodies, a 10- to 20-fold molar excess is often used. Higher molar excess may be required for dilute protein solutions to achieve the desired degree of labeling.
Q4: How should I prepare and store this compound?
This compound is sensitive to moisture. It should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature to prevent condensation. Stock solutions should be prepared fresh in anhydrous, amine-free solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A stock solution in anhydrous DMSO can be stored for 1-2 months at -20°C. Aqueous solutions of the NHS ester should be used immediately due to hydrolysis.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common problem in bioconjugation reactions with NHS esters. The following guide addresses potential causes and provides solutions to improve your labeling results.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect Buffer pH: The reaction is highly pH-dependent. At a pH below 7.2, the primary amines on the protein are protonated and less reactive. | Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter. An optimal pH is often around 8.3. |
| Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester. | Ensure your protein is in an amine-free buffer like PBS, HEPES, or sodium bicarbonate. If necessary, perform a buffer exchange via dialysis or a desalting column before labeling. | |
| Hydrolysis of this compound: NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH. A hydrolyzed ester is no longer reactive. | Prepare the this compound solution immediately before use. Minimize the time the ester is in an aqueous solution before adding it to the protein. Consider performing the reaction at 4°C overnight to reduce the rate of hydrolysis. | |
| Low Reactant Concentrations: Low concentrations of the protein or the NHS ester can lead to inefficient labeling due to the competing hydrolysis reaction. | Increase the concentration of your protein (a concentration of 2-10 mg/mL is recommended). You can also try increasing the molar excess of the this compound. | |
| Inaccessible Primary Amines on the Protein: The primary amines on the surface of the protein may be sterically hindered or buried within the protein's structure, making them unavailable for reaction. | If you have structural information about your protein, assess the accessibility of lysine residues. While difficult to alter, being aware of this limitation is important. | |
| Impure Protein Sample: Impurities in the protein preparation can interfere with the labeling reaction. | Ensure you are using a highly purified protein sample. |
Quantitative Data Summary
The stability of the NHS ester and the efficiency of the labeling reaction are influenced by several quantitative factors. The tables below summarize key data points to help optimize your experiments.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Table 2: Recommended Starting Molar Excess of NHS Ester for Protein Labeling
| Protein Concentration | Recommended Molar Excess | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling, requiring a lower molar excess. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for slower reaction kinetics at lower concentrations. |
Key Experimental Protocols
General Protocol for Protein Labeling with this compound
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Prepare the Protein Solution: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
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Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
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Calculate Molar Excess: Determine the desired molar excess of the this compound. A starting point of 10-20 fold molar excess is recommended for antibodies.
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Reaction: Add the calculated volume of the dissolved this compound to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
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Purification: Remove unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by dialysis.
Visualizations
Reaction of this compound with a Primary Amine
Caption: Chemical reaction of this compound with a primary amine on a protein.
Troubleshooting Workflow for Low Labeling Efficiency
References
How to prevent hydrolysis of Cy5-PEG6-NHS ester
Technical Support Center: Cy5-PEG6-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, focusing on the prevention of hydrolysis to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent labeling reagent. It consists of three parts:
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Cy5: A cyanine dye that fluoresces in the far-red region of the spectrum (Excitation ~649 nm, Emission ~667 nm)[1]. This is beneficial for biological applications as it minimizes background fluorescence from cells and tissues[2].
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PEG6: A six-unit polyethylene glycol linker. The PEG linker increases the hydrophilicity of the molecule, which can help to improve the solubility of the labeled conjugate and reduce non-specific binding.
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NHS ester: An N-hydroxysuccinimide ester is a reactive group that specifically targets primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues and the N-terminus) to form a stable, covalent amide bond[3][4][5].
Its primary application is the covalent labeling of proteins, antibodies, peptides, and other biomolecules for use in fluorescence microscopy, flow cytometry, ELISAs, and other detection methods.
Q2: My labeling efficiency is very low. Is hydrolysis of the this compound the likely cause?
Low labeling efficiency is a common problem, and hydrolysis of the NHS ester is a primary suspect. The NHS ester group is highly susceptible to hydrolysis (reaction with water), which converts it into an unreactive carboxylic acid. This competing reaction reduces the amount of active dye available to react with your protein's primary amines. Other potential causes include suboptimal pH, the presence of competing amines in your buffer, or steric hindrance of the target amines on your biomolecule.
Q3: How can I determine if my vial of this compound has been compromised by moisture?
Once moisture has compromised the reagent, it is difficult to visually confirm the extent of hydrolysis. The best practice is to assume the compound is moisture-sensitive and handle it accordingly. If a new, unopened vial of the ester fails to produce good labeling results under optimal conditions, the entire batch may be suspect. For rigorous quality control, the hydrolysis byproduct, N-hydroxysuccinimide (NHS), can be measured, as it absorbs light in the 260-280 nm range. However, the most practical test is to perform a small-scale control reaction with a protein known to label well.
Q4: What is the optimal pH for labeling with this compound?
The optimal pH is a trade-off between maximizing amine reactivity and minimizing ester hydrolysis.
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Below pH 7.2: The reaction is very slow because most primary amines on the protein are protonated (-NH₃⁺) and non-nucleophilic.
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Above pH 9.0: The rate of NHS ester hydrolysis becomes extremely rapid, significantly reducing the amount of active ester available for conjugation.
The recommended optimal pH range for NHS ester reactions is pH 8.3-8.5 . A broader, acceptable range is pH 7.2-8.5.
Q5: How should I prepare and store my this compound stock solution?
Proper preparation and storage are critical to prevent hydrolysis.
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Storage of Solid: Store the unopened vial of solid this compound at -20°C, sealed and protected from moisture with a desiccant. Before opening, always allow the vial to warm to room temperature to prevent condensation from forming inside.
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Stock Solution Preparation: Immediately before use, dissolve the ester in a high-quality, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Use high-purity, amine-free DMF, as it can degrade into dimethylamine, which will react with the NHS ester.
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Storage of Stock Solution: Stock solutions in anhydrous organic solvents are not completely stable and should be used immediately. If storage is necessary, prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for no more than one month. Any exposure to moisture will rapidly degrade the reagent. Never store the ester in an aqueous solution .
Q6: Which buffers should I use for the conjugation reaction?
The choice of buffer is critical. You must use a buffer that does not contain primary amines.
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Recommended Buffers: Sodium bicarbonate (0.1 M, pH 8.3-8.5), Sodium phosphate (PBS, 0.1 M, pH 7.2-8.0), Borate (50 mM, pH 8.5), or HEPES are excellent choices.
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Buffers to Avoid: Tris (e.g., TBS), glycine, and any buffer containing ammonium salts are incompatible because they contain primary amines that will compete with your target molecule for reaction with the NHS ester.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This guide provides a systematic workflow to diagnose and solve poor labeling results.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Quantitative Data Summary
The efficiency of the labeling reaction is highly dependent on pH and temperature. The stability of the NHS ester is inversely proportional to the pH.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | Room Temp. | 210 minutes | |
| 8.5 | Room Temp. | 130-180 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | 110-125 minutes |
Note: Half-life values are illustrative and can vary based on the specific NHS ester structure and buffer composition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Warm Reagent: Remove the vial of this compound from -20°C storage and allow it to sit on the bench for at least 15-20 minutes to fully equilibrate to room temperature. This is a critical step to prevent moisture condensation onto the reactive powder when the vial is opened.
-
Add Anhydrous Solvent: Using a dry syringe, add the required volume of anhydrous, amine-free DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL or ~10.5 mM).
-
Dissolve: Vortex the vial gently until all the ester is completely dissolved. The solution should be clear.
-
Immediate Use: Proceed immediately to the labeling reaction protocol. Do not store the ester after it has been dissolved in an aqueous buffer. Stock solutions in anhydrous DMSO should be used within the same day for best results.
Protocol 2: General Protein Labeling Procedure
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Buffer Exchange: Ensure your protein of interest (e.g., antibody) is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The protein solution should be free of stabilizing proteins like BSA and preservatives like sodium azide, which can interfere with the reaction. A protein concentration of 1-10 mg/mL is recommended.
-
Calculate Molar Ratio: Determine the desired molar excess of the dye to the protein. A 10- to 20-fold molar excess of NHS ester is a common starting point for optimization.
-
Initiate Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Reactions at 4°C can help minimize hydrolysis and may be preferable for sensitive proteins, though they require longer incubation times. Protect the reaction from light to prevent photobleaching of the Cy5 dye.
-
Quench Reaction (Optional): To stop the reaction, you can add an amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
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Purify Conjugate: Remove the unreacted, hydrolyzed dye and the quenching reagent from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., a desalting column like a Glen Gel-Pak™) or extensive dialysis.
Reaction Pathway Visualization
The following diagram illustrates the key chemical pathways in the labeling experiment. The desired outcome is the reaction of the NHS ester with the protein's primary amine (Aminolysis). The primary competing reaction is the unwanted reaction with water (Hydrolysis).
Caption: Competing reaction pathways for this compound.
References
Troubleshooting protein aggregation during Cy5-PEG6-NHS ester labeling
This guide provides troubleshooting for common issues, focusing on protein aggregation, that researchers, scientists, and drug development professionals may encounter when labeling proteins with Cy5-PEG6-NHS ester.
Troubleshooting Guide: Protein Aggregation
Q1: My protein precipitated immediately after adding the this compound solution. What is the likely cause?
Immediate precipitation is often due to "solvent shock".[1] this compound is typically dissolved in an organic solvent like DMSO or DMF.[2][3] Adding this concentrated solution too quickly to your aqueous protein sample can cause localized high concentrations of the organic solvent, leading to protein denaturation and precipitation.[1]
Solution:
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Slow Addition: Add the dissolved dye solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid and uniform mixing.[1]
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Limit Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture below 10% of the total volume.
Q2: I'm observing soluble aggregates or a gradual increase in turbidity during the labeling reaction. What are the primary factors?
This issue typically stems from one or more of the following factors that alter the protein's surface properties, leading to aggregation:
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Over-labeling: Attaching too many hydrophobic Cy5 dye molecules increases the overall hydrophobicity of the protein, promoting self-association. This modification alters the protein's isoelectric point (pI) and net charge, which can significantly reduce its solubility.
-
Sub-optimal Buffer Conditions: The reaction buffer's pH and composition are critical for protein stability. If the buffer pH is too close to the protein's isoelectric point (pI), its solubility will be at its minimum, increasing the risk of aggregation.
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High Concentrations: High concentrations of the protein itself increase the likelihood of intermolecular interactions and aggregation.
Solutions:
-
Optimize Dye:Protein Ratio: Perform small-scale pilot reactions with varying molar ratios of the dye to the protein to find the optimal degree of labeling that provides sufficient fluorescence without causing aggregation.
-
Adjust Buffer pH: Ensure the labeling buffer pH is at least 1 unit away from your protein's pI. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.
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Reduce Protein Concentration: If aggregation persists, try lowering the protein concentration. Recommended concentrations are generally in the range of 1-10 mg/mL.
Q3: My protein is inherently unstable or prone to aggregation. What preventative measures can I take?
For sensitive proteins, proactive stabilization is key. Consider incorporating additives into your buffer system to improve protein solubility and prevent aggregation.
Solutions:
-
Use Stabilizing Additives: Incorporate osmolytes (e.g., glycerol, sucrose), amino acids (e.g., a 50 mM mixture of arginine and glutamate), or low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20, 0.1% CHAPS) into your buffer. These additives can help shield hydrophobic patches and prevent self-association.
-
Control Temperature: For proteins sensitive to aggregation at room temperature, performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration can slow the aggregation process.
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Include a Reducing Agent: If your protein has surface-exposed cysteines, oxidation can lead to intermolecular disulfide bonds, causing aggregation. Including a reducing agent like TCEP or DTT can prevent this.
Frequently Asked Questions (FAQs)
What is the chemical mechanism of this compound labeling? N-hydroxysuccinimide (NHS) esters react with primary amines (–NH2), such as those on the N-terminus of a protein or the side chain of lysine residues, via nucleophilic acyl substitution. This reaction forms a stable, covalent amide bond, linking the Cy5-PEG6 dye to the protein.
Why is a slightly alkaline pH (8.3-8.5) recommended for the reaction? This pH range is a critical balance. The primary amine groups on the protein must be deprotonated to be nucleophilic and reactive. As the pH increases, more amines are deprotonated, favoring the reaction. However, at a pH that is too high, the rate of hydrolysis of the NHS ester itself increases, which deactivates the dye. The pH range of 8.3-8.5 is generally optimal for maximizing the labeling reaction while minimizing dye hydrolysis.
How can I detect and quantify protein aggregation? Aggregation can be detected in several ways:
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Visually: Observation of cloudiness, turbidity, or particulate matter.
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UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-600 nm indicates light scattering from aggregates.
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Size Exclusion Chromatography (SEC): Aggregates will appear as species eluting earlier than the desired monomeric protein.
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Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in the solution and can identify the presence of larger aggregates.
What is the best way to remove aggregates after the labeling reaction? Size Exclusion Chromatography (SEC) is a highly effective method for separating soluble, high-molecular-weight aggregates from the desired monomeric, labeled protein. For large, insoluble precipitates, centrifugation or filtration using a 0.22 µm syringe filter can be used.
Data and Buffer Recommendations
Table 1: Effect of Dye:Protein Molar Ratio on Aggregation
| Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) | Risk of Aggregation | Recommendation |
| 1:1 to 3:1 | Low | Low | Good starting point for sensitive proteins to achieve mono-labeling. |
| 5:1 to 10:1 | Moderate | Moderate | Often used for robust proteins; may require optimization. |
| >15:1 | High | High | Increases risk of over-labeling, hydrophobicity, and precipitation. |
Table 2: Recommended Buffers and Stabilizing Additives
| Component | Recommended Concentration | Purpose & Notes |
| Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Provides optimal pH (adjust to 8.3-8.5). Must be free of primary amines (e.g., Tris, Glycine) which compete with the reaction. |
| Protein | 1-10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. |
| Arginine/Glutamate | 50 mM (equimolar mix) | Increases solubility by binding to charged and hydrophobic regions. |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte to stabilize protein structure and can serve as a cryoprotectant. |
| TCEP | 1-5 mM | A stable reducing agent that prevents the formation of intermolecular disulfide bonds. |
| Tween-20 / CHAPS | 0.01-0.1% (w/v) | Non-ionic or zwitterionic detergents that help solubilize proteins by shielding hydrophobic patches. |
Experimental Protocols & Workflows
Protocol: General Protein Labeling with this compound
-
Protein Preparation: Dialyze the protein against an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) to remove any interfering substances. Adjust the protein concentration to 2-10 mg/mL.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the final pH to ~8.3.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL or 10 mM.
-
Labeling Reaction: Add the calculated molar excess of the dissolved NHS ester to the protein solution while gently vortexing.
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Incubation: Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C, protected from light.
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Purification: Remove unreacted dye and any aggregates using a gel filtration column (e.g., Sephadex G-25) or dialysis.
Visualized Workflows
Caption: Standard workflow for protein labeling with this compound.
References
Optimizing Dye-to-Protein Ratios for Cy5-PEG6-NHS Ester: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of Cy5-PEG6-NHS ester to proteins. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure successful and reproducible labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for labeling with this compound?
A1: The ideal molar ratio of this compound to protein is highly dependent on the specific protein being labeled, including its size and the number of available primary amines (lysine residues and the N-terminus). A typical starting point for optimization is a 10-20 fold molar excess of the dye to the protein.[1] For antibodies like IgG, a 20-fold molar excess often results in 4-6 dye molecules per antibody.[2][3] It is crucial to perform pilot experiments with varying molar ratios to determine the optimal degree of labeling (DOL) for your specific application.[4]
Q2: What is the ideal pH for the labeling reaction?
A2: The optimal pH for NHS ester conjugation reactions is between 7.2 and 8.5.[4] A pH of 8.3-8.5 is frequently recommended as it provides a good balance between reactive, deprotonated primary amines and the hydrolytic stability of the NHS ester. At lower pH, the reaction rate will decrease due to the protonation of amines, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
Q3: What buffers are compatible with this compound labeling?
A3: It is essential to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. If your protein is in an amine-containing buffer, a buffer exchange step via dialysis or a desalting column is necessary before initiating the labeling reaction.
Q4: How do I calculate the Degree of Labeling (DOL)?
A4: The Degree of Labeling (DOL), or dye-to-protein ratio, is determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (approximately 650 nm). A correction factor is necessary to account for the dye's absorbance at 280 nm.
The formula for calculating DOL is:
DOL = (Amax * εprotein) / [(A280 - (Amax * CF)) * εdye]
Where:
-
Amax = Absorbance of the conjugate at the Cy5 maximum wavelength (~650 nm).
-
A280 = Absorbance of the conjugate at 280 nm.
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εprotein = Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
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εdye = Molar extinction coefficient of Cy5 at its maximum wavelength (typically ~250,000 M-1cm-1).
-
CF = Correction factor (Cy5 absorbance at 280 nm / Cy5 absorbance at 650 nm; typically around 0.04-0.05).
Q5: What is the impact of the PEG6 linker on the labeling reaction?
A5: The polyethylene glycol (PEG) linker enhances the hydrophilicity of the dye, which can help to prevent aggregation of the labeled protein, a common issue with hydrophobic dyes. While the fundamental chemistry of the NHS ester reaction remains the same, the PEG linker may influence the optimal molar ratio needed for labeling. Generally, a similar starting molar excess as for non-PEGylated dyes is recommended, followed by optimization.
Troubleshooting Guide
This guide addresses common problems encountered during the this compound labeling process.
| Problem | Potential Cause | Solution | Citation |
| Low or No Labeling | NHS ester has hydrolyzed. | Ensure proper storage of the dye at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the dye solution in anhydrous DMSO or DMF immediately before use. | |
| Incorrect buffer pH. | Verify the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter. | ||
| Presence of competing primary amines. | Ensure the protein solution is free from amine-containing buffers like Tris or glycine. Perform a buffer exchange if necessary. | ||
| Low protein concentration. | Increase the protein concentration to 1-10 mg/mL to favor the labeling reaction over hydrolysis of the NHS ester. | ||
| Protein Precipitation/Aggregation | Over-labeling of the protein. | Reduce the molar excess of the this compound in the reaction. Perform a titration of molar ratios to find the optimal DOL. | |
| Protein instability in the labeling buffer. | Ensure the chosen buffer and pH are suitable for your specific protein's stability. | ||
| High Background Signal | Inefficient removal of unreacted dye. | Improve the purification method. Use a desalting column, spin column, or dialysis with a sufficient number of buffer changes. | |
| Non-specific binding of the dye. | Ensure that the reaction is properly quenched if a quenching step is included in your protocol. | ||
| Inconsistent Degree of Labeling (DOL) | Variability in reaction conditions. | Maintain consistent protein concentration, buffer pH, reaction time, and temperature across experiments. | |
| Inaccurate quantitation of protein or dye. | Ensure accurate determination of the initial protein concentration and precise preparation of the dye stock solution. |
Experimental Protocols
Protocol 1: Optimizing the Molar Ratio of this compound to Protein
This protocol describes a method for systematically varying the molar ratio of the dye to the protein to determine the optimal labeling conditions.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
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Purification supplies (e.g., desalting columns or dialysis cassettes).
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in the appropriate amine-free buffer at the desired concentration.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
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Set up Labeling Reactions: In separate microcentrifuge tubes, set up a series of labeling reactions with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1, 25:1). Add the calculated volume of the dye stock solution to each protein solution while gently vortexing.
-
Incubation: Incubate the reactions for 1 hour at room temperature or 2 hours at 4°C, protected from light.
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Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
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Purification: Remove the unreacted dye and byproducts using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).
-
Characterization: Determine the Degree of Labeling (DOL) for each reaction using the spectrophotometric method described in the FAQs. Analyze the labeled protein using SDS-PAGE to check for aggregation and purity.
-
Functional Analysis: If applicable, perform a functional assay to ensure that the labeling has not compromised the protein's biological activity.
Protocol 2: Calculation of the Degree of Labeling (DOL)
Procedure:
-
Purify the Labeled Protein: It is crucial to remove all non-conjugated dye before measuring the absorbance.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum for Cy5 (~650 nm, Amax). Use the purification buffer as a blank.
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Calculate the DOL: Use the formula provided in the FAQ section.
Example Calculation: An IgG antibody (MW = 150,000 g/mol ; εprotein = 210,000 M-1cm-1) is labeled with this compound (εdye at 650 nm = 250,000 M-1cm-1; Correction Factor = 0.05). The measured absorbances are A280 = 1.2 and A650 = 0.8.
-
Protein Concentration (M) = [A280 - (A650 x CF)] / εprotein = [1.2 - (0.8 x 0.05)] / 210,000 = [1.16] / 210,000 = 5.52 x 10-6 M
-
Dye Concentration (M) = A650 / εdye = 0.8 / 250,000 = 3.2 x 10-6 M
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DOL = Dye Concentration / Protein Concentration = (3.2 x 10-6 M) / (5.52 x 10-6 M) ≈ 0.58
Visualizing Workflows and Concepts
Caption: Experimental workflow for optimizing this compound to protein labeling.
References
How to remove unconjugated Cy5-PEG6-NHS ester dye
Welcome to the technical support center for Cy5-PEG6-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on the removal of unconjugated dye from labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unconjugated this compound after a labeling reaction?
The most effective and commonly used methods for removing unconjugated this compound are size exclusion chromatography (SEC) and dialysis. The choice between these methods depends on factors such as the volume of your sample, the amount of protein, and the required purity.
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Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[1][2][3][4][5] The larger, labeled protein will pass through the column more quickly than the smaller, unconjugated dye molecules, which get temporarily trapped in the pores of the chromatography resin. This technique is relatively fast and provides good separation.
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Dialysis: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The labeled protein is retained within the membrane, while the smaller, unconjugated dye molecules diffuse out into a larger volume of buffer. Dialysis is a simple and gentle method, particularly suitable for larger sample volumes, but it is generally a slower process.
Q2: How can I determine if all the free dye has been removed?
Complete removal of the unconjugated dye is crucial for accurate downstream applications. You can assess the efficiency of the removal process using the following methods:
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Spectrophotometry: After purification, measure the absorbance of your sample at 280 nm (for protein) and ~650 nm (for Cy5). The ratio of these absorbances can be used to calculate the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio. A consistent DOL across fractions from SEC or after several buffer changes in dialysis indicates the removal of free dye. Unconjugated dye in the sample will lead to an overestimation of the DOL.
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Thin-Layer Chromatography (TLC): TLC can be used to physically separate the labeled protein from the free dye. The conjugated protein will remain at the origin, while the free dye will migrate up the plate. The absence of a spot corresponding to the free dye indicates successful purification.
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SDS-PAGE: Running the purified sample on an SDS-PAGE gel can also be informative. The labeled protein will migrate as a fluorescent band, while the free dye, if present in significant amounts, may run at the dye front.
Q3: Why is my labeling efficiency low?
Low labeling efficiency can be caused by several factors related to the reaction conditions and reagents. Here are some common causes and troubleshooting tips:
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Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5. A pH below this range will result in the protonation of primary amines, making them unavailable for reaction. Conversely, a pH above this range increases the rate of NHS ester hydrolysis, which competes with the labeling reaction.
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Buffer Composition: The presence of primary amine-containing buffers, such as Tris, will compete with your target molecule for the this compound, leading to significantly reduced labeling efficiency. Always use amine-free buffers like PBS, bicarbonate, or borate buffers.
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Hydrolysis of the NHS Ester: this compound is sensitive to moisture. Improper storage or handling can lead to hydrolysis, rendering the dye inactive. It is crucial to use anhydrous solvents like DMSO or DMF to prepare the dye stock solution and use it promptly.
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Low Reactant Concentrations: Low concentrations of either the protein or the dye can lead to a less efficient reaction due to the competing hydrolysis of the NHS ester. It is recommended to use a protein concentration of at least 2 mg/mL.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in downstream applications | Incomplete removal of unconjugated dye. | Repeat the purification step (SEC or dialysis). For SEC, ensure the column is adequately sized for the sample volume. For dialysis, increase the number of buffer changes and the dialysis time. |
| Precipitation of the conjugate during purification | Over-labeling of the protein, leading to decreased solubility. | Reduce the molar excess of the dye in the labeling reaction. Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate. |
| Broad peaks or poor separation during SEC | Column overloading or inappropriate column size. | Reduce the sample volume applied to the column. Ensure the column bed volume is appropriate for the sample volume (typically, the sample volume should not exceed 5-10% of the bed volume for high-resolution separation). |
| No detectable labeling | Inactive dye due to hydrolysis. | Use a fresh vial of this compound. Ensure the dye is dissolved in high-quality, anhydrous DMSO or DMF immediately before use. |
| Incompatible buffer. | Perform a buffer exchange to an amine-free buffer (e.g., PBS, pH 7.4-8.0) before the labeling reaction. |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using Size Exclusion Chromatography (SEC)
This protocol is suitable for rapid purification and buffer exchange.
Materials:
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Labeled protein solution
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Size exclusion chromatography column (e.g., Sephadex G-25)
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Elution buffer (e.g., PBS, pH 7.4)
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Collection tubes
Methodology:
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Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of elution buffer.
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Sample Loading: Carefully load the labeled protein solution onto the top of the column.
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Elution: Begin eluting the sample with the elution buffer. The larger, labeled protein will travel faster through the column.
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Fraction Collection: Collect fractions as the colored bands elute from the column. The first colored band to elute will be the Cy5-labeled protein. The second, slower-moving colored band will be the unconjugated this compound.
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Analysis: Analyze the collected fractions by measuring the absorbance at 280 nm and ~650 nm to determine the protein and dye concentrations and to calculate the Degree of Labeling (DOL). Pool the fractions containing the purified conjugate.
Protocol 2: Removal of Unconjugated this compound using Dialysis
This protocol is a simple and effective method for removing small molecules from a protein solution.
Materials:
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Labeled protein solution
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Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for most proteins)
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Dialysis buffer (e.g., PBS, pH 7.4)
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Large beaker or container
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Stir plate and stir bar
Methodology:
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Prepare Dialysis Membrane: Wet the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.
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Load Sample: Load the labeled protein solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped inside.
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Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8 hours, and then leave to dialyze overnight. At least three buffer changes are recommended for efficient removal of the unconjugated dye.
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Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
-
Analysis: Measure the absorbance at 280 nm and ~650 nm to determine the protein concentration and the Degree of Labeling (DOL).
Quantitative Data Summary
Table 1: Recommended Parameters for Size Exclusion Chromatography
| Parameter | Recommendation |
| Resin Type | Sephadex G-25, G-50 |
| Column Bed Volume | At least 10x the sample volume |
| Sample Volume | < 10% of the column bed volume |
| Flow Rate | As recommended by the column manufacturer |
Table 2: Recommended Parameters for Dialysis
| Parameter | Recommendation |
| MWCO of Membrane | 10-20 kDa (for typical antibodies/proteins) |
| Buffer Volume | ≥ 200x the sample volume per change |
| Number of Buffer Changes | Minimum of 3 |
| Dialysis Temperature | 4°C |
Visualizations
Caption: Experimental workflow for labeling and purification.
References
Technical Support Center: Improving Conjugate Stability of Cy5-PEG6-NHS Ester Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the labeling of proteins with Cy5-PEG6-NHS ester and to improve the stability of the resulting conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my protein with a this compound?
The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (like the ε-amino group of lysine residues on a protein) is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal range.[2][3]
-
Below pH 7.2: The reaction rate decreases significantly because the primary amine groups are predominantly protonated (-NH3+) and therefore non-nucleophilic.[4]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired labeling reaction and reduces efficiency.[4]
Q2: Which buffers are recommended for the conjugation reaction, and which should I avoid?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are all suitable choices.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions and will lead to significantly reduced labeling efficiency.
Q3: What causes my Cy5-labeled protein to aggregate and precipitate?
Aggregation of Cy5-labeled proteins is a common issue, primarily due to the hydrophobic nature of the cyanine dye itself. Several factors can contribute to this:
-
High Degree of Labeling (DOL): Covalently attaching multiple hydrophobic Cy5 molecules to the protein surface can create or expose new hydrophobic patches, leading to intermolecular protein-protein interactions and aggregation.
-
Dye-Dye Interactions: The planar aromatic structure of Cy5 promotes intermolecular π-π stacking, leading to the formation of dye aggregates that can bridge multiple protein molecules.
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Inappropriate Buffer Conditions: Suboptimal pH or ionic strength can destabilize the protein, promoting aggregation.
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High Protein Concentration: Concentrated solutions of labeled proteins are more prone to aggregation.
Q4: How does the PEG6 linker contribute to the stability of the conjugate?
The polyethylene glycol (PEG) linker offers several advantages that enhance the stability and utility of the conjugate:
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Improved Solubility: The hydrophilic PEG spacer increases the solubility of the often hydrophobic dye-protein conjugate in aqueous media.
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Enhanced Stability: PEGylation can protect the protein from degradation and reduce the tendency of conjugates to aggregate during storage.
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Reduced Immunogenicity: For in vivo applications, PEGylation can reduce the immune response to the conjugate.
Q5: How should I store the this compound reagent and the final protein conjugate?
Proper storage is critical to maintain the reactivity of the labeling reagent and the stability of the final conjugate.
-
This compound Reagent: The NHS ester is moisture-sensitive. It should be stored at -20°C, desiccated, and protected from light. Before use, allow the vial to warm to room temperature to prevent condensation. Stock solutions in anhydrous DMSO or DMF should be used immediately or stored in small aliquots at -20°C for a limited time.
-
Labeled Protein Conjugate: Most bioconjugates should be stored at -20°C to -80°C to minimize degradation. It is advisable to store the conjugate in small aliquots to avoid repeated freeze-thaw cycles. For fluorescently labeled proteins, protection from light is essential to prevent photobleaching.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency or Low Degree of Labeling (DOL)
If you are experiencing a poor yield of labeled protein, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. |
| Presence of Primary Amines in Buffer | Ensure your buffer is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange of your protein solution into a recommended buffer (e.g., PBS, bicarbonate) before labeling. |
| Hydrolysis of NHS Ester | Prepare fresh solutions of the this compound in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions. Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis. |
| Low Protein or Reagent Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein (recommended range is 2-10 mg/mL). You can also try increasing the molar excess of the NHS ester. |
| Inaccessible Amine Groups on Protein | If the primary amines on your protein are not readily accessible, labeling efficiency will be low. If you have structural information, you can predict the accessibility of lysine residues. |
A troubleshooting workflow for low labeling efficiency is depicted below.
Issue 2: Protein Aggregation or Precipitation After Labeling
If your protein conjugate is precipitating out of solution, either during the reaction, purification, or storage, the following table provides guidance.
| Possible Cause | Recommended Solution |
| High Degree of Labeling (DOL) | Over-labeling increases the hydrophobicity of the protein. Reduce the molar ratio of the this compound to the protein in the labeling reaction. Aim for a lower DOL. |
| Suboptimal Buffer Conditions | Ensure the final storage buffer has a pH and ionic strength that are optimal for your specific protein's stability. |
| High Protein Concentration | If aggregation occurs upon concentration or during storage, consider working with a more dilute solution of the conjugate. |
| Insufficient Solubility | The PEG6 linker enhances solubility, but for very hydrophobic proteins, this may not be sufficient. Consider adding stabilizing excipients to the storage buffer. Common stabilizers include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine), and non-ionic surfactants (e.g., Polysorbate 20). |
Quantitative Data Summary
The following tables provide quantitative data to guide the optimization of your labeling reaction.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
This table illustrates the stability of the reactive NHS ester at various pH values. The half-life is the time it takes for 50% of the NHS ester to be hydrolyzed and become non-reactive.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Table 2: Recommended Starting Molar Ratios for Labeling
The optimal molar ratio of dye to protein should be determined empirically for each specific protein. This table provides common starting points.
| Target Degree of Labeling (DOL) | Recommended Molar Ratio (Dye:Protein) |
| Low (1-3) | 3:1 to 5:1 |
| Medium (4-9) | 5:1 to 20:1 |
| High (>9) | >20:1 |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
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Protein of interest (2-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH ~7.5
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Purification column (e.g., size-exclusion chromatography/desalting column)
Workflow Diagram:
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a pH between 8.3 and 8.5. The recommended protein concentration is between 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of dye is common. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify Conjugate: Remove unreacted dye and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis. The labeled protein will typically elute as the first colored fraction.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum for Cy5 (~650 nm, Amax).
-
Calculate Protein Concentration: The absorbance of the dye at 280 nm must be subtracted from the total A280 reading. A correction factor (CF) is used for this. The CF for Cy5 is approximately 0.05.
Protein Concentration (M) = [ (A280 - (Amax × 0.05)) / εprotein ] × Dilution Factor
Where εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
Calculate Dye Concentration:
Dye Concentration (M) = [ Amax / εdye ] × Dilution Factor
Where εdye for Cy5 is ~250,000 M-1cm-1.
-
Calculate DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
For most antibody applications, a DOL in the range of 4-9 is often considered optimal.
References
Cy5-PEG6-NHS ester self-quenching at high labeling ratios
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5-PEG6-NHS ester, with a specific focus on addressing self-quenching at high labeling ratios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent labeling reagent. It comprises a Cyanine5 (Cy5) fluorophore, a six-unit polyethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The Cy5 dye is a bright, far-red fluorescent dye, making it suitable for applications requiring deep tissue penetration and minimal autofluorescence, such as in vivo imaging.[1] The hydrophilic PEG6 spacer increases the solubility of the molecule in aqueous solutions and provides spatial separation between the dye and the target molecule.[2] The NHS ester group reacts with primary amines (like the side chain of lysine residues or the N-terminus of proteins) to form a stable covalent bond, enabling the fluorescent labeling of proteins, antibodies, and other biomolecules.[3][4]
Q2: What is self-quenching and why does it occur with Cy5 at high labeling ratios?
A2: Self-quenching is a phenomenon where fluorescent molecules at high concentrations or in close proximity exhibit decreased fluorescence intensity. With Cy5, a primary cause of self-quenching at high labeling ratios on a protein or antibody is the formation of non-fluorescent H-aggregates.[5] When multiple Cy5 molecules are conjugated closely together, they can stack in a plane-to-plane fashion, leading to intermolecular interactions that dissipate the excitation energy as heat rather than light, thus quenching the fluorescence. This can result in a conjugate that is brightly colored but poorly fluorescent.
Q3: What is the Degree of Labeling (DOL) and why is it important?
A3: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter to determine and optimize because it directly impacts the fluorescence signal of the conjugate. A low DOL will result in a dim signal, while an excessively high DOL can lead to significant self-quenching and a decrease in fluorescence. Therefore, optimizing the DOL is essential to achieve the brightest possible conjugate. For most antibodies, an optimal DOL is typically between 2 and 7.
Q4: How do I calculate the Degree of Labeling (DOL)?
A4: The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the Cy5 dye (~650 nm). The following formula is used:
DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate - (Amax of conjugate × CF280)) × εdye]
Where:
-
Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~650 nm).
-
A280 is the absorbance of the conjugate at 280 nm.
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εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).
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εdye is the molar extinction coefficient of the Cy5 dye at its Amax (typically ~250,000 M-1cm-1).
-
CF280 is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For Cy5, this is approximately 0.05.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal Despite High Absorbance at 650 nm | Self-quenching due to over-labeling (high DOL). | Optimize the labeling reaction to achieve a lower DOL. Perform a titration experiment with varying molar ratios of dye to protein (see Experimental Protocol section). A recommended starting point is a 10:1 to 20:1 molar ratio of dye to antibody. |
| For subsequent labeling reactions, you can decrease the amount of dye, reduce the reaction time, or increase the protein concentration to prevent over-labeling. | ||
| Inefficient Labeling (Low DOL) | Presence of primary amines in the buffer. Tris, glycine, or ammonium salts will compete with the target protein for reaction with the NHS ester. | Perform buffer exchange into an amine-free buffer such as 1X PBS (pH 7.2-7.4) or 0.1 M sodium bicarbonate (pH 8.3) before labeling. |
| Incorrect pH of the reaction buffer. The reaction of NHS esters with primary amines is pH-dependent. The optimal pH range is typically 8.0-9.0. At lower pH, the amino groups are protonated and less reactive. At higher pH, the NHS ester hydrolyzes more rapidly. | Ensure the pH of your protein solution is adjusted to pH 8.3-8.5 for optimal labeling. | |
| Low protein concentration. Labeling efficiency can be poor at protein concentrations below 2 mg/mL. | Concentrate your protein solution to 2-10 mg/mL before labeling. | |
| Hydrolysis of the this compound. NHS esters are moisture-sensitive and can hydrolyze over time, rendering them non-reactive. | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Store the stock powder at -20°C, protected from light and moisture. | |
| High Background Fluorescence | Presence of unbound free dye. Incomplete removal of the unconjugated this compound after the labeling reaction. | Purify the conjugate thoroughly using gel filtration (e.g., Sephadex G-25), dialysis, or appropriate spin concentrators to remove all unbound dye. If high background persists, a second round of purification may be necessary. |
Quantitative Data on Cy5 Self-Quenching
The fluorescence of Cy5-protein conjugates is highly dependent on the Degree of Labeling (DOL). At higher DOLs, self-quenching leads to a significant decrease in the relative quantum yield (RQY) and total fluorescence (TF).
| Degree of Labeling (DOL) | Relative Quantum Yield (RQY) of Cy5-GAR Conjugate | Total Fluorescence (TF) of Cy5-GAR Conjugate |
| ~2 | ~0.75 | ~1.5 |
| ~4 | ~0.50 | ~2.0 |
| ~6 | ~0.25 | ~1.5 |
| ~8 | ~0.10 | ~0.8 |
| ~10 | <0.05 | <0.5 |
*Data is adapted from a study on Cy5 conjugated to Goat Anti-Rabbit IgG (GAR) and is presented to illustrate the general trend of self-quenching. The exact values may vary for different proteins and specific labeling conditions. At a DOL of approximately 6, some Cy5 conjugates were observed to be essentially non-fluorescent.
Experimental Protocol: Optimization of Degree of Labeling (DOL)
This protocol provides a method to determine the optimal molar ratio of this compound to your protein of interest to achieve the desired DOL and minimize self-quenching.
1. Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 1X PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5
-
Purification: Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer
2. Procedure:
-
Protein Preparation: Ensure your protein solution is free of any amine-containing substances. If necessary, perform a buffer exchange into 1X PBS, pH 7.4.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Set up Labeling Reactions:
-
To your protein solution, add 1/10th volume of 1 M Sodium Bicarbonate buffer to raise the pH to ~8.3.
-
Set up a series of labeling reactions with varying molar ratios of this compound to protein. Good starting points are ratios of 5:1, 10:1, 15:1, and 20:1.
-
Calculate the required volume of the Cy5 stock solution to add to each protein aliquot to achieve the target molar ratios.
-
-
Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.
-
Purification: Purify each conjugate by running the reaction mixture through a desalting column to remove unreacted dye.
-
Characterization:
-
For each purified conjugate, measure the absorbance at 280 nm and ~650 nm.
-
Calculate the DOL for each reaction using the formula provided in the FAQ section.
-
Measure the fluorescence emission of each conjugate at ~665 nm (with excitation at ~649 nm).
-
-
Optimization: Plot the total fluorescence versus the calculated DOL. The optimal DOL corresponds to the peak of this curve, after which the fluorescence begins to decrease due to self-quenching. Use the molar ratio that produced this optimal DOL for your future large-scale labeling experiments.
Visualizations
Caption: Mechanism of Cy5 self-quenching at high labeling ratios.
References
Impact of primary amine buffers like Tris on Cy5-PEG6-NHS ester labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Cy5-PEG6-NHS esters in the presence of primary amine-containing buffers like Tris.
Frequently Asked Questions (FAQs)
Q1: Why is my labeling efficiency low when using a Tris-based buffer?
Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with N-hydroxysuccinimide (NHS) ester reactions.[1][2] The primary amine in the Tris molecule competes with the primary amines (N-terminus and lysine side chains) on your target protein or biomolecule.[1][2][3] This competitive reaction consumes the Cy5-PEG6-NHS ester, significantly reducing the amount available to label your target, leading to low conjugation efficiency.
Q2: What are the recommended buffers for NHS ester labeling reactions?
Amine-free buffers are essential for successful labeling. Commonly used buffers include:
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Phosphate-Buffered Saline (PBS): A widely used buffer, typically at a pH of 7.2-7.4.
-
Carbonate-Bicarbonate Buffer: Often used at a higher pH of 8.0-9.0.
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HEPES Buffer: Effective in the pH range of 7.2-8.5.
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Borate Buffer: Another suitable option for maintaining alkaline conditions.
The reaction is strongly pH-dependent, with an optimal range generally between pH 7.2 and 8.5. At lower pH, the target amines on the protein are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases, which also reduces labeling efficiency.
Q3: My protein of interest is currently in a Tris buffer. Can I still label it?
It is highly discouraged to perform the labeling reaction directly in a Tris buffer. To proceed with labeling, you must first remove the Tris buffer. The most common methods for this are buffer exchange using desalting columns (spin columns) or dialysis. These techniques efficiently separate the protein from small molecules like Tris.
Q4: I've seen protocols that add Tris after the labeling reaction. Why is this?
Adding a primary amine buffer like Tris is a critical step for quenching or stopping the reaction. Once the desired incubation time has passed, adding Tris (typically to a final concentration of 20-50 mM) will consume any unreacted this compound. This prevents any further, non-specific labeling of your protein during purification and storage.
Troubleshooting Guide
Problem: My labeling efficiency is extremely low or non-existent.
This is the most common issue when primary amine buffers are used.
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Root Cause: Your protein sample was in a buffer containing primary amines (e.g., Tris, glycine), which reacted with and consumed the this compound before it could label your protein.
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Solution: You must remove the interfering buffer from your protein sample prior to labeling. A desalting spin column is a rapid and effective method for buffer exchange. See Protocol 1 for a detailed methodology.
-
Other Potential Causes:
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Incorrect pH: Ensure your amine-free reaction buffer is within the optimal pH 7.2-8.5 range.
-
Hydrolyzed Dye: NHS esters are moisture-sensitive. Ensure your this compound is stored properly under desiccated conditions and that stock solutions are prepared in anhydrous DMSO or DMF immediately before use.
-
Low Protein Concentration: Reactions are less efficient at low protein concentrations (e.g., below 1-2 mg/mL) due to the competing hydrolysis of the NHS ester.
-
Data Presentation
Table 1: Illustrative Impact of Tris Concentration on Labeling Efficiency
| Tris Concentration (mM) | Expected Degree of Labeling (DOL) | Rationale |
| 0 (e.g., in PBS) | High | No competition; NHS ester is available for the target protein. |
| 5-10 | Moderate to Low | Tris begins to compete significantly with the target amines. |
| 25 | Very Low | The molar excess of Tris amine effectively outcompetes the target. |
| 50+ | Negligible | The vast majority of the NHS ester is consumed by the Tris buffer. |
Note: This table is for illustrative purposes. Actual results will vary based on protein concentration, reactivity of the target, and reaction conditions.
Visualizations
Logical Relationship: Competitive Reaction Pathways
The following diagram illustrates the fundamental conflict in the reaction mixture when Tris is present. The this compound can either follow the desired path to label the target protein or the undesirable path of reacting with the Tris molecule.
Experimental Workflow: Correcting for Tris Buffer
This workflow diagram outlines the necessary steps to ensure a successful labeling experiment when starting with a sample in a Tris-containing buffer. The critical "Buffer Exchange" step is highlighted.
Experimental Protocols
Protocol 1: Buffer Exchange Using a Desalting Spin Column
This protocol describes how to remove Tris from a protein solution before labeling.
Materials:
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Protein sample in Tris buffer
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Desalting spin column (choose a molecular weight cut-off appropriate for your protein)
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Amine-free buffer (e.g., PBS, pH 7.4)
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Microcentrifuge and collection tubes
Methodology:
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Prepare the Column: Remove the column's bottom closure and place it into a collection tube.
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Equilibrate: Centrifuge the column (typically at 1,000-1,500 x g for 2 minutes) to remove the storage buffer. Discard the flow-through.
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Wash: Add 2-3 column volumes of the desired amine-free buffer (e.g., PBS) to the top of the resin bed. Centrifuge again and discard the flow-through. Repeat this step 2-3 times to ensure complete buffer exchange.
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Load Sample: Place the column in a new, clean collection tube. Slowly apply your protein sample to the center of the resin bed. Do not exceed the column's recommended sample volume.
-
Elute Protein: Centrifuge the column at 1,000-1,500 x g for 2-4 minutes. The collected flow-through is your protein sample, now in the desired amine-free buffer and ready for labeling.
Protocol 2: General Protocol for this compound Labeling
This protocol assumes the protein is in a suitable amine-free buffer.
Materials:
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Protein solution (1-10 mg/mL) in amine-free buffer (e.g., 0.1 M PBS, pH 7.4-8.3)
-
This compound
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Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., desalting or size-exclusion)
Methodology:
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Prepare Dye Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution. Vortex well.
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Calculate Molar Excess: Determine the desired molar excess of dye to protein. A 10- to 20-fold molar excess is a common starting point, but this should be optimized for your specific application.
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Initiate Reaction: Add the calculated volume of the this compound stock solution to your protein solution. Mix gently but thoroughly by pipetting. The final concentration of DMSO should ideally be less than 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Incubation at 4°C can help minimize hydrolysis of the NHS ester.
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Quench Reaction: Stop the reaction by adding the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
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Purify Conjugate: Remove the unreacted dye and quenching buffer by running the sample over a desalting or size-exclusion chromatography column. The purified, labeled protein is now ready for downstream applications.
References
Technical Support Center: Cy5-PEG6-NHS Ester Protein Labeling
Welcome to the technical support center for labeling low-concentration proteins with Cy5-PEG6-NHS ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve successful and reproducible labeling of their proteins.
Troubleshooting Guide
This guide addresses common issues encountered when labeling proteins, particularly at low concentrations, with this compound.
Question: Why is my labeling efficiency unexpectedly low?
Answer:
Low labeling efficiency, often observed as a low Degree of Labeling (DOL), can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks & Potential Causes:
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Suboptimal pH of the reaction buffer: The reaction between the NHS ester of Cy5 and the primary amines (lysines, N-terminus) on the protein is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2][3] At lower pH values, the primary amines are protonated and less available for reaction, while at a pH higher than optimal, the hydrolysis of the this compound accelerates, reducing the amount of dye available to label the protein.[1][4]
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Presence of primary amine-containing substances in the protein buffer: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or the presence of additives like glycine or ammonium salts will compete with the target protein for reaction with the this compound, thereby lowering the labeling efficiency. It is crucial to perform the labeling in an amine-free buffer such as phosphate-buffered saline (PBS) or a carbonate/bicarbonate buffer, adjusted to the optimal pH.
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Inactive this compound: The NHS ester is moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering the dye inactive. It is crucial to use anhydrous solvents like DMSO or DMF for preparing the dye stock solution and to use the stock solution promptly.
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Low protein concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 1-2 mg/mL can lead to significantly reduced labeling efficiency due to the competing hydrolysis of the NHS ester.
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Inappropriate dye-to-protein molar ratio: An insufficient amount of Cy5 dye will result in a low DOL. Conversely, an excessive amount of dye does not always lead to a higher DOL and can cause protein precipitation or fluorescence quenching.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low labeling efficiency.
Question: My protein precipitates after the labeling reaction. What should I do?
Answer:
Protein precipitation post-labeling can be caused by a few factors:
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Over-labeling: The addition of too many hydrophobic Cy5 molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.
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Solution: Reduce the molar ratio of this compound to protein in the labeling reaction. Aim for a lower Degree of Labeling (DOL).
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Organic Solvent Concentration: The concentration of DMSO or DMF used to dissolve the NHS ester should be kept to a minimum in the final reaction mixture, typically below 10%.
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Solution: Use a more concentrated stock of the dye to minimize the volume of organic solvent added to the protein solution.
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Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).
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Solution: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
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Question: How can I remove the unreacted this compound after the labeling reaction?
Answer:
Removing unconjugated "free" dye is critical for accurate downstream applications. The most common methods for purifying the labeled protein are:
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Spin Columns/Gel Filtration: This is a rapid method ideal for small sample volumes. The reaction mixture is passed through a resin that separates molecules based on size. The larger labeled protein will elute first, while the smaller, unconjugated dye is retained.
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Dialysis: This method is suitable for larger sample volumes. The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff, and the smaller free dye diffuses out into a larger volume of buffer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5. Using a 0.1 M sodium bicarbonate or 0.1 M phosphate buffer is recommended.
Q2: Can I use a Tris-based buffer for my labeling reaction?
A2: No, you should not use a Tris buffer because it contains primary amines that will compete with your protein for reaction with the this compound, leading to significantly lower labeling efficiency.
Q3: How should I prepare and store the this compound stock solution?
A3: The this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. An aqueous solution of the NHS ester should be used immediately. A stock solution in anhydrous DMSO or DMF can be stored for a limited time in small aliquots at -20°C, protected from light and moisture.
Q4: What is a typical dye-to-protein molar ratio to start with for a low concentration protein?
A4: For low concentration protein solutions, a higher molar excess of the dye may be necessary to drive the reaction. A good starting point is a 10- to 20-fold molar excess of the this compound to the protein. However, this should be optimized empirically for your specific protein.
Q5: How do I calculate the Degree of Labeling (DOL)?
A5: The DOL, or dye-to-protein ratio, is calculated using spectrophotometry. You will need to measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum for Cy5 (around 650 nm).
The formula for calculating the protein concentration is: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₆₅₀ is the absorbance at 650 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
The DOL is then calculated as: DOL = (A₆₅₀ / ε_dye) / Protein Concentration (M)
Where ε_dye is the molar extinction coefficient of Cy5 at its absorbance maximum.
Experimental Protocols
Protocol: Labeling a Low Concentration Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
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Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
If possible, concentrate the protein to at least 1 mg/mL. If this is not feasible, be prepared to increase the molar excess of the dye.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the protein solution.
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1 or 20:1).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted dye and reaction by-products using a desalting column according to the manufacturer's instructions.
-
-
Characterize the Labeled Protein:
-
Determine the Degree of Labeling (DOL) using spectrophotometry as described in the FAQs.
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Data Presentation: Reaction Parameter Guidelines
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester hydrolysis. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate | Must be free of primary amines. |
| Protein Concentration | > 1 mg/mL | Lower concentrations reduce labeling efficiency. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Higher ratios may be needed for low concentration proteins; requires optimization. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperature for longer incubation can be beneficial for sensitive proteins. |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Longer times may be needed at lower temperatures. |
| Quenching Agent | 50-100 mM Tris or Glycine | Stops the reaction by consuming unreacted NHS esters. |
Visualizations
Caption: Chemical pathways in NHS ester labeling of low concentration proteins.
References
Solving solubility issues of Cy5-PEG6-NHS ester in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5-PEG6-NHS ester. Our aim is to help you overcome common challenges related to solubility and labeling efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve this compound?
While the PEG6 linker is designed to improve aqueous solubility, the recommended procedure is to first dissolve the this compound in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to your aqueous reaction buffer[1][2][3]. This ensures complete dissolution and minimizes precipitation upon addition to the aqueous phase. Anhydrous solvents are crucial to prevent premature hydrolysis of the NHS ester[2][4].
Q2: I'm observing precipitation when I add the this compound solution to my aqueous buffer. What could be the cause?
There are several potential reasons for precipitation:
-
Insufficient Organic Solvent: The initial concentration of the ester in the organic solvent might be too high. Try dissolving the ester in a slightly larger volume of DMSO or DMF.
-
Final Organic Solvent Concentration: The final concentration of the organic solvent in your aqueous reaction mixture should be kept low, typically between 0.5% and 10%. Exceeding this can cause precipitation of your biomolecule.
-
Low Temperature: If you are performing the reaction at 4°C, the solubility of the ester may be reduced. Ensure the ester is fully dissolved in the organic solvent before adding it to the cold buffer.
-
Buffer Composition: While less common for PEGylated dyes, certain buffer components at high concentrations could potentially lead to precipitation.
Q3: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, converting it into an unreactive carboxylic acid. This is a major competing reaction to the desired labeling of your primary amine-containing molecule. The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values. Once hydrolyzed, the dye will not be able to label your target molecule, leading to low labeling efficiency.
Q4: What is the optimal pH for labeling with this compound?
The optimal pH range for NHS ester conjugation reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good balance between efficient amine labeling and minimizing hydrolysis. At a lower pH, the primary amines on your target molecule will be protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases dramatically.
Q5: Which buffers should I use for the labeling reaction, and which should I avoid?
-
Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH between 7.2 and 8.5 are suitable for NHS ester labeling reactions. 0.1 M sodium bicarbonate is a common choice.
-
Buffers to Avoid: You must avoid buffers containing primary amines, such as Tris (tris-buffered saline, TBS) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.
Q6: How should I store my this compound?
Store the solid this compound at -20°C, protected from moisture and light. A desiccator is highly recommended to prevent hydrolysis during storage. Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation of water onto the cold powder. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months. Aqueous solutions of the ester are not stable and should be used immediately.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or the aqueous reaction was prolonged at a high pH. | Use a fresh vial of the ester. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Minimize the reaction time and consider performing the reaction at a lower temperature (e.g., 4°C overnight) to reduce the rate of hydrolysis. |
| Incorrect pH of the reaction buffer: If the pH is too low (<7.2), the primary amines on the target molecule will be protonated and less reactive. If the pH is too high (>8.5), hydrolysis will be rapid. | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 7.2-8.5. | |
| Presence of competing primary amines in the buffer: Buffers such as Tris or glycine will react with the NHS ester. | Perform a buffer exchange using a desalting column or dialysis to ensure your biomolecule is in an amine-free buffer like PBS, HEPES, or sodium bicarbonate. | |
| Low concentration of the biomolecule: Dilute protein solutions can lead to less efficient labeling. | If possible, increase the concentration of your biomolecule in the reaction mixture. Optimal concentrations are typically in the range of 1-10 mg/mL. | |
| Precipitation in the Reaction Mixture | Poor solubility of the this compound: The ester may not be fully dissolved before addition to the aqueous buffer. | Ensure the ester is completely dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. |
| Precipitation of the labeled biomolecule: The addition of the organic solvent or the modification itself might cause the biomolecule to precipitate. | Reduce the final concentration of the organic solvent in the reaction mixture. If the problem persists, consider using a water-soluble version of the dye, such as a sulfo-NHS ester, which does not require an organic co-solvent. | |
| Unexpected Fluorescence in Control Samples | Presence of hydrolyzed, non-conjugated dye: Free dye that did not react with the target molecule can still be present in the solution. | Ensure thorough purification of the labeled conjugate from the unreacted dye using methods like gel filtration, dialysis, or chromatography. |
Quantitative Data Summary
Table 1: NHS Ester Hydrolysis Half-life at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | 125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 110-125 minutes |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the ester at a concentration of 1-10 mg/mL in anhydrous, amine-free DMSO or DMF.
-
Vortex the solution until the ester is completely dissolved.
-
This stock solution should be used immediately or can be stored at -20°C for a short period (up to 1-2 months) if prepared in high-quality anhydrous solvent.
Protocol 2: Standard Labeling of a Protein with this compound
-
Prepare the Protein Solution:
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Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the Dye Solution:
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Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Perform the Labeling Reaction:
-
While gently vortexing the protein solution, add a calculated amount of the this compound stock solution. A 5- to 20-fold molar excess of the dye over the protein is a common starting point. The final volume of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or another suitable chromatographic method.
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
References
Minimizing non-specific binding of Cy5-PEG6-NHS ester conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Cy5-PEG6-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and how does it work for labeling?
A1: A this compound is a chemical reagent used to attach a fluorescent Cy5 dye to a target molecule.[1]
-
Cy5: A fluorescent dye that emits light in the far-red spectrum, making it useful for imaging applications where minimizing background autofluorescence is important.[2]
-
PEG6: A six-unit polyethylene glycol linker. The hydrophilic nature of the PEG spacer helps to increase the solubility of the conjugate in aqueous solutions and can reduce non-specific binding.[3][4]
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NHS ester (N-hydroxysuccinimide ester): A reactive group that forms a stable covalent amide bond with primary amine groups (-NH₂) found on proteins (e.g., the side chain of lysine residues and the N-terminus) and other biomolecules.[5] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Q2: What constitutes "non-specific binding" with this compound conjugates?
A2: Non-specific binding refers to any interaction of the this compound conjugate that is not the intended stable, covalent bond with a primary amine on the target molecule. This can manifest as high background signal or false positives in downstream applications and can be caused by several factors:
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Hydrophobic and Ionic Interactions: The Cy5 dye itself can be hydrophobic, leading to its adsorption onto surfaces or other proteins. The PEG linker is designed to mitigate this, but residual hydrophobic interactions can still occur. Electrostatic forces can also contribute to non-specific adhesion.
-
Unreacted or Hydrolyzed Dye: Failure to remove all of the excess, unreacted, or hydrolyzed this compound after the conjugation reaction is a primary source of high background.
-
Protein Aggregation: The labeling process can sometimes induce the target protein to aggregate, trapping unbound dye within the aggregates.
-
Reaction with Other Nucleophiles: While highly selective for primary amines, NHS esters can, to a lesser extent, react with other nucleophilic groups like hydroxyls (-OH) on serine and threonine or sulfhydryls (-SH) on cysteine, though these bonds are generally less stable.
Q3: What are the most common causes of high non-specific binding?
A3: The primary causes are often related to the conjugation reaction conditions and subsequent purification steps.
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical. A pH that is too low will result in the protonation of primary amines, rendering them unreactive. Conversely, a pH that is too high significantly accelerates the hydrolysis of the NHS ester, where it reacts with water instead of the target amine. This hydrolyzed, non-reactive dye is a major contributor to non-specific binding if not properly removed.
-
Incompatible Buffers: Using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, is a common mistake. These buffer components will compete with the target molecule for reaction with the NHS ester, leading to reduced labeling efficiency and the generation of labeled buffer molecules that can contribute to background.
-
Inefficient Purification: This is one of the most significant contributors to high non-specific binding. It is crucial to efficiently remove all unbound dye after the reaction is complete.
-
Excessive Dye-to-Protein Ratio: Using a very high molar excess of the this compound can lead to a high degree of labeling, which may alter the protein's properties, increase its hydrophobicity, and promote aggregation.
Troubleshooting Guides
Problem 1: High Background Fluorescence in Imaging or Flow Cytometry
High background fluorescence can obscure the specific signal from your labeled target, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Presence of unbound or hydrolyzed dye. | Improve the post-conjugation purification process. Use size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC to separate the labeled protein from smaller, unbound dye molecules. Consider a second round of purification if high background persists. |
| Hydrophobic interactions of the Cy5 dye. | Incorporate a blocking step in your experimental protocol before applying the conjugate. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or serum from a species different from your primary antibody host. Add a non-ionic detergent like Tween-20 (typically 0.01% to 0.1%) to your wash buffers to help reduce hydrophobic interactions. |
| Protein conjugate aggregation. | Optimize the molar ratio of the NHS ester to your protein during conjugation; a lower ratio may prevent aggregation. Perform the conjugation reaction at a lower temperature (e.g., 4°C for a longer duration) to slow down the reaction and potentially reduce aggregation. Centrifuge the conjugate solution to pellet any aggregates before use. |
| Non-specific binding to cellular components. | Titrate the concentration of your Cy5-conjugate to find the lowest effective concentration that still provides a good signal-to-noise ratio. Increase the number and duration of wash steps after incubation with the conjugate. |
Problem 2: Low or No Labeling Efficiency
If you are not observing a fluorescent signal, it may be due to inefficient conjugation of the this compound to your target molecule.
| Potential Cause | Recommended Solution |
| Incorrect buffer pH. | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5, with pH 8.3-8.5 often being ideal. Use a freshly calibrated pH meter to verify the pH. |
| Presence of primary amines in the buffer. | Switch to an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange via dialysis or a desalting column before starting the conjugation. |
| Hydrolysis of the NHS ester. | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the dissolved NHS ester to aqueous conditions before adding it to the protein solution. Consider performing the reaction at 4°C to slow the rate of hydrolysis. |
| Low protein concentration. | For efficient labeling, the recommended protein concentration is at least 2 mg/mL. Low protein concentrations can lead to the competing hydrolysis reaction dominating. |
| Inactive NHS ester reagent. | Ensure the this compound has been stored correctly, protected from moisture and light, typically at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general guideline. Optimization of the molar excess of the NHS ester and reaction time may be necessary for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
The optimal pH for the reaction is between 8.3 and 8.5.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for your specific application.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester is deactivated.
-
-
Purify the Conjugate:
-
Remove the unreacted this compound, hydrolyzed dye, and quenching agent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Storage:
-
Store the purified conjugate protected from light, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Blocking and Washing to Reduce Non-Specific Binding in Immunofluorescence
This protocol is intended for use after the Cy5-conjugate has been purified.
Materials:
-
Cy5-labeled protein conjugate
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fixed and permeabilized cells or tissue sections
Procedure:
-
Blocking:
-
After fixation and permeabilization, incubate the sample with blocking buffer for at least 1 hour at room temperature. This step saturates non-specific binding sites.
-
-
Incubation with Conjugate:
-
Dilute the Cy5-labeled conjugate to its optimal working concentration in the blocking buffer.
-
Incubate the sample with the diluted conjugate for the desired time and temperature, protected from light.
-
-
Washing:
-
Wash the sample multiple times with the wash buffer to remove unbound conjugate.
-
Increase the number of washes (e.g., 3 to 5 times) and the duration of each wash (e.g., 5 minutes) to more effectively reduce background.
-
Visualizations
Caption: Workflow for this compound conjugation and application.
References
Technical Support Center: Cy5-PEG6-NHS Ester Bioconjugation
Welcome to the technical support center for Cy5-PEG6-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the labeling of biomolecules with this compound.
Frequently Asked Questions (FAQs)
Q1: What is a this compound?
A1: this compound is a fluorescent labeling reagent. It consists of three key components:
-
Cy5: A cyanine dye that fluoresces in the far-red region of the spectrum (excitation ~649 nm, emission ~667 nm).[1]
-
PEG6: A six-unit polyethylene glycol spacer. This hydrophilic linker increases the solubility of the conjugate in aqueous media and can reduce steric hindrance between the dye and the biomolecule.[1][2]
-
NHS ester (N-hydroxysuccinimidyl ester): A reactive group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4]
Q2: What is the optimal pH for a successful conjugation reaction?
A2: The optimal pH for NHS ester conjugations is a compromise between maximizing amine reactivity and minimizing hydrolysis of the NHS ester. A pH range of 8.3-8.5 is frequently recommended as the ideal balance. Below pH 7.2, the primary amine target is largely protonated (-NH3+), making it a poor nucleophile. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which reduces the conjugation yield.
Q3: Which buffers should I use for the conjugation reaction?
A3: It is critical to use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.
Q4: How should I store and handle the this compound?
A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. For stock solutions, dissolve the ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Stock solutions in DMF can be stored for 1-2 months at -20°C.
Q5: What is the Degree of Labeling (DOL) and why is it important?
A5: The Degree of Labeling (DOL), or Dye-to-Protein ratio (D/P), represents the average number of dye molecules conjugated to each protein molecule. It is essential for ensuring experimental consistency and optimal fluorescence. Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weak signal.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioconjugation experiments in a question-and-answer format.
Q: Why is my conjugation yield consistently low?
A: Low conjugation yield is a common problem that can arise from several factors. Here are the most likely causes and their solutions:
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive. The rate of hydrolysis increases significantly with pH.
-
Solution: Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction buffer. Avoid delays between dissolving the ester and initiating the conjugation.
-
-
Suboptimal pH: The reaction is highly pH-dependent. If the pH is too low, the primary amines on your biomolecule will be protonated and unreactive. If it is too high, the NHS ester will hydrolyze rapidly.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5. Verify the pH of your final reaction mixture.
-
-
Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.
-
Solution: Perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or HEPES before starting the conjugation.
-
-
Low Biomolecule Concentration: In dilute solutions, the competing hydrolysis reaction is more likely to occur than the desired bimolecular conjugation reaction.
-
Solution: Increase the concentration of your biomolecule if possible. Optimal concentrations are typically in the range of 1-10 mg/mL.
-
Q: My labeled protein has precipitated out of solution. What happened?
A: Protein aggregation or precipitation post-conjugation can be caused by a few factors:
-
High Degree of Labeling (DOL): Cy5 is a hydrophobic molecule. Attaching too many dye molecules can decrease the overall solubility of the protein, leading to aggregation.
-
Solution: Reduce the molar excess of the this compound in your reaction to target a lower DOL. Perform small-scale pilot reactions with varying molar ratios to find the optimal level for your specific protein.
-
-
Solvent Effects: Adding a large volume of organic solvent (like DMSO or DMF) to your aqueous protein solution can cause precipitation.
-
Solution: The volume of the organic solvent should not exceed 10% of the total reaction volume. Add the NHS ester solution to the protein solution slowly while gently vortexing.
-
Q: The fluorescence signal of my conjugate is weak or fades quickly.
A: A weak or unstable signal can be due to insufficient labeling or issues with the dye itself.
-
Low Degree of Labeling (DOL): An insufficient number of dye molecules per protein will naturally result in a weak signal.
-
Solution: Re-evaluate your conjugation parameters (pH, molar ratio, reaction time) to increase the DOL. Quantify the DOL to confirm labeling efficiency.
-
-
Photobleaching: Cy5, like many fluorophores, is susceptible to photobleaching (irreversible photodegradation) upon prolonged exposure to excitation light.
-
Solution: Minimize the exposure time and intensity of the excitation light during imaging. Use an anti-fade mounting medium if applicable.
-
-
Ozone Sensitivity: Cyanine dyes like Cy5 are known to be sensitive to degradation by ozone, which can be present in the laboratory environment.
-
Solution: Minimize the exposure of your labeled samples to ambient air, especially during extended incubation or drying steps.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Molar Excess of NHS Ester | 5 to 20-fold | Highly dependent on the protein and desired DOL. Start with a 10-fold excess for initial experiments. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis. |
| Reaction Time | 1 - 4 hours at room temp. or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Organic Solvent Volume | < 10% of total reaction volume | To prevent protein precipitation. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography/desalting column)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer at pH 8.3-8.5.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step will react with any remaining NHS ester.
-
Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion desalting column equilibrated with your desired storage buffer (e.g., PBS). The colored, labeled protein will elute first.
Protocol 2: Determination of the Degree of Labeling (DOL)
This protocol outlines how to calculate the DOL using UV-Vis spectrophotometry.
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (for the protein) and ~649 nm (the A_max for Cy5) using a spectrophotometer.
-
Calculate Protein Concentration: The absorbance of the Cy5 dye at 280 nm will interfere with the protein concentration measurement. A correction factor is needed.
-
Correction Factor (CF) = A_280 of free dye / A_max of free dye
-
Corrected A_280 = A_280 (conjugate) - [A_max (conjugate) * CF]
-
Protein Concentration (M) = Corrected A_280 / (ε_protein * path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max (conjugate) / (ε_dye * path length)
-
ε_dye for Cy5 is typically ~250,000 M⁻¹cm⁻¹.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
References
Validation & Comparative
A Researcher's Guide to Far-Red Fluorescence Labeling: Alternatives to Cy5-PEG6-NHS Ester
In the landscape of biological imaging and drug development, the sensitive and specific detection of proteins and other biomolecules is paramount. Far-red fluorescent dyes, which emit light in the 650-750 nm spectral range, are particularly valuable due to reduced autofluorescence from biological samples, leading to higher signal-to-noise ratios. For decades, Cyanine5 (Cy5) has been a workhorse in this domain. However, the advent of newer fluorophores presents researchers with a wealth of alternatives, each with distinct advantages. This guide provides a comprehensive comparison of commercially available alternatives to Cy5-PEG6-NHS ester for the labeling of primary amines, focusing on key performance metrics to aid in the selection of the optimal dye for your research needs.
The primary alternatives to this compound include Alexa Fluor 647, DyLight 650, Seta-647, iFluor 647, and ATTO 647N, all available as N-hydroxysuccinimidyl (NHS) esters for straightforward conjugation to primary amines on proteins and other biomolecules. These dyes share similar excitation and emission spectra, allowing for their use with common laser lines (e.g., 633 nm, 635 nm, or 647 nm) and filter sets. The key differentiators lie in their photophysical properties, namely their brightness and photostability.
Quantitative Performance Comparison
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light)[1]. Photostability, or the resistance to photobleaching, is crucial for experiments requiring long or repeated light exposure, such as in super-resolution microscopy. The following table summarizes the key quantitative data for Cy5 and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Calculated Brightness (ε x Φ) | Relative Photostability |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.2 | 50,000 | Moderate |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33[1] | 78,870 | High[2] |
| DyLight 650 | 652 | 672 | 250,000 | Not readily available | - | High |
| Seta-647 | 649 | 695 | 200,000 | 0.61 | 122,000 | Very High[3] |
| iFluor 647 | 654 | 670 | 250,000 | 0.25 | 62,500 | High[4] |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | 97,500 | Very High |
Note: Values are compiled from various manufacturer and literature sources and may vary depending on the solvent, conjugation state, and measurement conditions. The brightness is a calculated metric for relative comparison.
Key Considerations for Dye Selection
Brightness: For detecting low-abundance targets, a brighter fluorophore is essential. Based on the calculated brightness, Seta-647 and ATTO 647N appear to be the frontrunners, offering significantly higher theoretical brightness than Cy5. Alexa Fluor 647 also provides a substantial improvement in brightness over Cy5.
Photostability: For imaging modalities that require prolonged or intense illumination, such as confocal microscopy and super-resolution techniques, photostability is a critical factor. Alexa Fluor 647 is widely recognized for its superior photostability compared to Cy5. Seta-647 and ATTO 647N are also reported to have very high photostability.
Quenching: Cy5 is known to be susceptible to self-quenching at higher degrees of labeling (DOL), which can lead to a decrease in the overall fluorescence of the conjugate. Alexa Fluor 647 exhibits significantly less of this self-quenching effect, allowing for higher labeling densities without a proportional loss of signal. Seta-647 is also reported to have a low quenching tendency at high dye-to-protein ratios.
The Role of the PEG Linker: The PEG6 linker in the original this compound serves to increase the hydrophilicity of the dye and provides a spacer arm between the fluorophore and the target molecule. This can improve the solubility of the labeled conjugate and potentially reduce non-specific binding. Many of the alternative dyes are also available with PEG linkers, and opting for a PEGylated version is generally recommended, especially when working with proteins that are prone to aggregation.
Experimental Protocols
To facilitate a direct comparison of these dyes in your own laboratory setting, we provide the following generalized experimental protocols.
Protocol 1: Protein Labeling with NHS Ester Dyes
This protocol describes a general procedure for labeling a protein, such as an antibody, with an amine-reactive NHS ester dye.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS ester of the desired far-red fluorescent dye
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at an optimal pH of 8.3-8.5 for the labeling reaction. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable labeling buffer.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the dye. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the Reaction (Optional): To stop the labeling reaction, you can add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis. The first colored band to elute from the column will be the dye-protein conjugate.
-
Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye. The following formula can be used:
DOL = (A_max_ of conjugate × Molar Extinction Coefficient of protein) / [(A_280_ of conjugate - (A_max_ of conjugate × Correction Factor)) × Molar Extinction Coefficient of dye]
The correction factor accounts for the dye's absorbance at 280 nm.
Protocol 2: Comparative Photostability Measurement
This protocol outlines a method for comparing the photostability of different fluorescently labeled proteins.
Materials:
-
Fluorescently labeled protein solutions of equal concentration
-
Microscope slide and coverslip
-
Fluorescence microscope with a suitable laser line and filter set
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare a slide with a droplet of each labeled protein solution.
-
Image Acquisition:
-
Locate a field of view for each sample.
-
Using identical illumination and acquisition settings (laser power, exposure time, etc.) for all samples, acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity versus time for each dye.
-
The rate of fluorescence decay is indicative of the photostability. A slower decay rate signifies higher photostability. The photobleaching half-life (t₁/₂) can be calculated as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate the experimental workflow for protein labeling and a decision-making guide for selecting the most appropriate far-red dye.
Caption: Workflow for labeling proteins with amine-reactive NHS ester dyes.
Caption: Decision guide for selecting a far-red fluorescent NHS ester dye.
Conclusion
While Cy5 has long been a staple in far-red fluorescence labeling, a new generation of dyes offers significant improvements in performance. For applications demanding the highest sensitivity and photostability, Alexa Fluor 647, Seta-647, and ATTO 647N present compelling alternatives. The choice of the optimal dye will ultimately depend on the specific requirements of the experiment, including the abundance of the target, the imaging modality employed, and the desired degree of labeling. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to enhance the quality and reliability of their fluorescence-based assays.
References
A Comparative Guide to the Photostability of Cyanine Dyes for Advanced Fluorescence Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical determinant of experimental success, particularly in applications demanding high-resolution and long-term imaging. Photostability, the ability of a fluorophore to resist photochemical degradation, is a paramount consideration. This guide provides a comparative analysis of the photostability of Cy5 and its derivatives, such as Cy5-PEG6-NHS ester, against other commonly used cyanine dyes.
Cyanine dyes are a class of synthetic fluorophores widely utilized in biological research due to their high extinction coefficients, tunable fluorescence spectra, and amenability to chemical modification. However, their susceptibility to photobleaching—the irreversible loss of fluorescence upon excitation—can significantly limit their utility in demanding applications such as single-molecule imaging, super-resolution microscopy, and long-term live-cell tracking. This guide focuses on comparing the photostability of Cy5 with other cyanine dyes to aid researchers in selecting the optimal probe for their specific needs.
While direct comparative data for this compound is limited in publicly available literature, the data presented for Cy5 is generally representative. The inclusion of a PEG (polyethylene glycol) linker, as in this compound, primarily enhances water solubility and can reduce non-specific binding, which may indirectly influence photostability by altering the dye's local environment.
Quantitative Photostability Comparison
The following table summarizes key photostability and spectral properties of Cy5 and other relevant cyanine and alternative dyes. It is important to note that quantum yield and photobleaching rates are highly dependent on the dye's chemical environment, including conjugation to biomolecules, solvent, and the presence of photostabilizing agents.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability | Key Characteristics |
| Cy3 | ~550 | ~570 | 0.15 - 0.3 | Moderate | Widely used, but its fluorescence can be environmentally sensitive. |
| Cy5 | ~649 | ~667-670 | 0.20 - 0.27 | Low | A popular far-red dye, but it is known to be prone to photobleaching and is often used with photostabilizers. |
| Cy7 | ~750 | ~776 | ~0.28 | Low | Emits in the near-infrared, but like Cy5, it can be susceptible to rapid photobleaching. |
| Alexa Fluor 555 | ~555 | ~565 | ~0.10 | High | A spectrally similar alternative to Cy3 with significantly enhanced photostability. |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | Very High | A spectrally similar alternative to Cy5 with superior photostability. |
Factors Influencing Photostability
The photostability of cyanine dyes is not an intrinsic, immutable property but is significantly influenced by the local environment. Key factors include:
-
Excitation Intensity: Higher light intensity leads to more rapid photobleaching.
-
Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching through the formation of reactive oxygen species. The use of oxygen scavenging systems can enhance photostability.
-
Redox Environment: The presence of reducing and oxidizing agents can either protect or degrade fluorophores. Additives like Trolox or β-mercaptoethanol are often used to prolong dye lifetime.
-
Molecular Conjugation: The biomolecule to which the dye is attached and the specific attachment site can influence its photostability.
-
Solvent: The polarity and viscosity of the solvent can affect the rates of non-radiative decay pathways that compete with fluorescence and can influence photobleaching rates.
Experimental Protocol for Measuring Photostability
A standardized method for assessing fluorophore photostability is crucial for accurate comparisons. A common approach involves time-lapse imaging of the dye conjugated to a biomolecule.
Objective: To determine and compare the photobleaching lifetime of different fluorescent dyes under controlled wide-field illumination.
Materials:
-
Fluorescent dyes of interest (e.g., this compound, Cy3-NHS ester, Alexa Fluor 647 NHS ester) conjugated to a biomolecule (e.g., a protein or DNA).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., PBS, pH 7.4), with and without photostabilizing agents.
-
Fluorescence microscope equipped with a suitable light source (e.g., laser or LED), appropriate filter sets for each dye, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Conjugate the NHS ester dyes to the target biomolecule according to the manufacturer's protocol.
-
Immobilize the fluorescently labeled biomolecules on a microscope slide.
-
Add the imaging buffer to the sample.
-
-
Image Acquisition:
-
Locate the fluorescently labeled molecules using the microscope.
-
Set the illumination intensity to a constant and defined level.
-
Acquire a time-lapse series of images at a fixed frame rate until the fluorescence has significantly diminished.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual fluorescent spots or regions of interest (ROIs) for each frame of the time-lapse.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the intensity of each fluorescent spot.
-
Normalize the background-corrected intensity of each spot to its initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity
-
A Head-to-Head Battle of Fluorophores: A Cost-Benefit Analysis of Cy5-PEG6-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complex landscape of protein labeling, the choice of a fluorescent dye is a critical decision that impacts experimental outcomes and budget allocations. This guide provides a comprehensive cost-benefit analysis of Cy5-PEG6-NHS ester, a popular far-red fluorescent dye, by objectively comparing its performance against common alternatives such as Alexa Fluor 647, DyLight 650, and IRDye 650 equivalents. This analysis is supported by a compilation of experimental data and detailed protocols to empower informed decision-making in your research endeavors.
Executive Summary
This compound presents a compelling option for protein labeling, offering a balance of performance and cost. The inclusion of a polyethylene glycol (PEG) linker enhances its solubility in aqueous solutions, a beneficial feature for biological applications. While its core fluorophore, Cy5, is a well-established and widely used dye, newer competitors like Alexa Fluor 647 often boast superior photostability. DyLight 650 and IRDye 650 equivalents also offer strong competition with comparable or, in some cases, enhanced performance characteristics. The ultimate choice will depend on the specific experimental requirements, including the need for high photostability, the sensitivity of the detection instruments, and budgetary constraints.
Performance Characteristics: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics of this compound and its alternatives. Data has been compiled from various supplier datasheets and research articles.
| Feature | This compound | Cy5-NHS Ester | Alexa Fluor 647 NHS Ester | DyLight 650 NHS Ester | IRDye 650 NHS Ester |
| Excitation Max (nm) | ~646-650 | ~649-651 | ~650-651 | ~652-655 | ~651 |
| Emission Max (nm) | ~662-667 | ~665-672 | ~665-672 | ~672 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~250,000 | ~270,000 | ~250,000 | ~230,000 |
| Quantum Yield | ~0.2-0.3 (estimated for Cy5) | ~0.2-0.27[1] | ~0.33 | High (specific value not consistently provided) | Not specified |
| Photostability | Moderate | Moderate, prone to photobleaching | High, more photostable than Cy5[2] | Generally considered more photostable than Cy5 | High |
| Molecular Weight ( g/mol ) | ~951.6 | ~754 | ~1250 | ~1066 | ~1032 |
Cost Analysis: A Look at the Bottom Line
The cost of fluorescent dyes can vary significantly between suppliers and package sizes. To provide a comparative overview, the following table presents an approximate cost per milligram based on currently available online pricing. Researchers are encouraged to obtain quotes from their specific vendors for the most accurate and up-to-date pricing.
| Dye | Supplier Example(s) | Approximate Cost per mg (USD) |
| This compound | MedchemExpress, BroadPharm | $200 - $300 |
| Cy5-NHS ester | Vector Labs, AxisPharm | $135 - $170 |
| Alexa Fluor 647 NHS Ester | Thermo Fisher Scientific, TargetMol | $300 - $600 |
| DyLight 650 NHS Ester | Thermo Fisher Scientific | ~$650 |
| IRDye 650 NHS Ester | LI-COR, BroadPharm | $100 - $200 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving optimal and reproducible protein labeling. Below are generalized yet detailed methodologies for protein labeling using amine-reactive NHS ester dyes.
General Protocol for Protein Labeling with NHS Ester Dyes
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
NHS ester fluorescent dye (Cy5-PEG6, Cy5, Alexa Fluor 647, DyLight 650, or IRDye 650)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for labeling.
-
If the protein is in an incompatible buffer, perform a buffer exchange into the labeling buffer using dialysis or a desalting column.
-
-
Dye Preparation:
-
Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved dye to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring or rotation.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer with several buffer changes.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye (e.g., ~650 nm for Cy5).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical principles, the following diagrams have been generated.
Caption: A generalized workflow for protein labeling using NHS ester chemistry.
Caption: The chemical reaction between a primary amine on a protein and an NHS ester dye.
Conclusion and Recommendations
The selection of a fluorescent dye for protein labeling is a multifaceted decision.
-
This compound is a strong candidate when aqueous solubility is a primary concern and a good balance between performance and cost is desired. The PEG linker can also reduce non-specific binding of the labeled protein.
-
For applications demanding the highest photostability , such as single-molecule studies or prolonged imaging experiments, Alexa Fluor 647 NHS Ester is often the superior choice, albeit at a higher cost.[2]
-
DyLight 650 NHS Ester provides a competitive alternative to Alexa Fluor 647, with reports of high fluorescence intensity and good photostability.
-
IRDye 650 NHS Ester offers a cost-effective option with good performance characteristics, making it an attractive choice for routine labeling applications and high-throughput screening where budget is a significant factor.
Ultimately, for critical applications, it is advisable to perform a small-scale pilot experiment to compare the performance of a few selected dyes with the specific protein of interest and under the intended experimental conditions. This empirical approach will provide the most reliable data to guide the selection of the optimal fluorescent label for your research needs.
References
Characterization of Cy5-PEG6-NHS Ester Labeled Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cy5-PEG6-NHS ester labeled antibodies with a prominent alternative, Alexa Fluor 647. It includes a summary of key performance characteristics supported by experimental data, detailed protocols for essential characterization assays, and visualizations of experimental workflows to aid researchers in making informed decisions for their specific applications.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye for antibody labeling is critical for the sensitivity and reliability of immunoassays. While Cy5 has been a widely used fluorophore, alternatives such as Alexa Fluor 647 often exhibit superior performance in key metrics like brightness and photostability.[1]
| Property | Cy5 | Alexa Fluor 647 | Reference |
| Excitation Maximum (nm) | ~650 | ~650 | [2] |
| Emission Maximum (nm) | ~665 | ~665 | [2] |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 | [2] |
| Relative Quantum Yield of Conjugate | Decreases significantly with increased Degree of Labeling (DOL) | Remains high with increased DOL | [2] |
| Photostability | Less photostable, retains ~55% of initial fluorescence after continuous illumination | More photostable, retains ~80% of initial fluorescence after continuous illumination | |
| Brightness of Conjugate | Prone to self-quenching at higher DOLs, leading to decreased brightness. | Less prone to self-quenching, resulting in significantly brighter conjugates, especially at higher DOLs. |
Experimental Protocols
Accurate characterization of labeled antibodies is crucial for reproducible and reliable experimental results. Below are detailed protocols for key assays.
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to antibody, is a critical parameter that affects the performance of the labeled antibody. An optimal DOL, typically between 2 and 10, is essential for a strong fluorescent signal without causing issues like self-quenching or altered antibody function.
Principle: The DOL is determined by measuring the absorbance of the purified antibody-dye conjugate at both the protein's maximum absorbance (280 nm) and the dye's maximum absorbance (e.g., ~650 nm for Cy5).
Protocol:
-
Purify the Conjugate: Remove all unconjugated dye from the labeled antibody using size-exclusion chromatography (e.g., a desalting column) or dialysis. The presence of free dye will lead to an overestimation of the DOL.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution in a quartz cuvette at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
If the absorbance is too high, dilute the sample with a suitable buffer (e.g., PBS) and record the dilution factor.
-
-
Calculation:
-
Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye × path length) where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm: [Antibody] = (A₂₈₀ - (A_max × CF₂₈₀)) / (ε_Ab × path length) where ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
Calculate the DOL: DOL = [Dye] / [Antibody]
-
Binding Affinity Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method to assess the binding affinity of a labeled antibody to its target antigen.
Principle: The antigen is immobilized on a microplate, and the fluorescently labeled antibody is added. The amount of bound antibody, and thus the fluorescent signal, is proportional to the binding affinity.
Protocol (Direct Fluorescent ELISA):
-
Antigen Coating: Coat the wells of a 96-well microplate with the target antigen diluted in a coating buffer (e.g., 0.2M carbonate/bicarbonate buffer, pH 9.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Add serial dilutions of the fluorescently labeled antibody to the wells. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Detection: Measure the fluorescence intensity in each well using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
Biophysical Characterization
Several biophysical techniques can be employed to assess the structural integrity and stability of the labeled antibody.
Principle: SEC separates molecules based on their size. It is used to assess the purity of the labeled antibody and to detect the presence of aggregates, which can form during the labeling and storage process.
Protocol:
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., 150 mM phosphate buffered saline, pH 7.0).
-
Sample Preparation: Prepare the labeled antibody sample by filtering it through a 0.22 µm filter to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the column. Larger molecules (aggregates) will elute first, followed by the monomeric antibody, and then smaller molecules (e.g., unconjugated dye).
-
Detection: Monitor the elution profile using a UV detector at 280 nm and a fluorescence detector at the appropriate wavelengths for the dye.
Principle: DSF, also known as a thermal shift assay, measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. A fluorescent dye that binds to hydrophobic regions of the protein is used, and as the protein unfolds, the fluorescence signal increases.
Protocol:
-
Sample Preparation: In a 96-well PCR plate, mix the labeled antibody with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity versus temperature. The midpoint of the transition in the melting curve represents the melting temperature (Tm) of the antibody, which is an indicator of its thermal stability.
Principle: SPR and BLI are label-free techniques that measure the real-time binding kinetics (association and dissociation rates) of a labeled antibody to its antigen. In SPR, binding events are detected by changes in the refractive index at the surface of a sensor chip where the ligand (e.g., antigen) is immobilized. BLI measures the interference pattern of white light reflected from the tip of a biosensor coated with the ligand.
SPR Protocol Outline:
-
Ligand Immobilization: Immobilize the antigen onto the sensor chip surface.
-
Analyte Injection: Flow a solution containing the labeled antibody (analyte) over the sensor surface.
-
Association Phase: Monitor the increase in signal as the antibody binds to the antigen.
-
Dissociation Phase: Flow a buffer-only solution over the surface and monitor the decrease in signal as the antibody dissociates.
-
Data Analysis: Fit the association and dissociation curves to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
BLI Protocol Outline:
-
Baseline: Establish a baseline reading with the biosensor in buffer.
-
Loading: Immerse the biosensor in a solution containing the biotinylated antigen to load it onto the streptavidin-coated biosensor tip.
-
Association: Move the biosensor to a well containing the labeled antibody and measure the change in interference as binding occurs.
-
Dissociation: Move the biosensor to a buffer-only well and measure the dissociation.
-
Data Analysis: Similar to SPR, analyze the binding curves to determine kinetic constants.
Visualizations
The following diagrams illustrate the workflows for key experimental processes.
Caption: Workflow for labeling and characterizing antibodies.
Caption: Direct fluorescent ELISA workflow.
Caption: Generalized workflow for SPR/BLI binding kinetics analysis.
References
A Researcher's Guide to Purity Assessment of Cy5-PEG6-NHS Ester Conjugates
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the purity of labeling reagents is paramount to ensure reproducible and reliable results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Cy5-PEG6-NHS ester, a widely used fluorescent labeling reagent. We delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting a comparative analysis of their capabilities in identifying and quantifying common impurities.
The chemical structure of this compound incorporates a Cy5 fluorophore, a hexaethylene glycol (PEG6) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The primary impurity of concern is the hydrolyzed NHS ester, which results in the corresponding carboxylic acid. This hydrolyzed form is incapable of reacting with primary amines on target biomolecules, leading to lower conjugation efficiency and inaccurate quantification of labeled species. Other potential impurities include free N-hydroxysuccinimide (NHS) and residual starting materials from synthesis.
Comparative Analysis of Purity Assessment Methods
A comparative overview of the primary analytical techniques for assessing the purity of this compound is presented below. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information provided.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase) or hydrophilicity (HILIC). | Purity (% area), detection and quantification of impurities (e.g., hydrolyzed ester, free NHS). | High resolution and sensitivity, well-established for quantitative analysis. | Requires reference standards for confident peak identification and accurate quantification. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Molecular weight confirmation, identification of impurities based on mass. | High specificity and sensitivity, provides structural information through fragmentation. | Can be less quantitative than HPLC without appropriate internal standards, potential for ion suppression. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard of the analyte, structural confirmation. | Primary analytical method, highly accurate and precise for purity assessment. | Lower sensitivity compared to HPLC and MS, requires a relatively larger sample amount, complex spectra can be challenging to interpret. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to guide researchers in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
1. Reversed-Phase HPLC (RP-HPLC) for General Purity Assessment:
This method is suitable for separating the main this compound peak from less polar and more polar impurities.
-
Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis or diode array detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection: 646 nm (for Cy5) and 260 nm (for NHS and other potential impurities).
-
Sample Preparation: Dissolve the this compound in a small amount of DMSO and dilute with the initial mobile phase composition.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. Hydrophilic Interaction Liquid Chromatography (HILIC) for Quantifying Free NHS:
This method is specifically tailored for the separation and quantification of the highly polar N-hydroxysuccinimide impurity.
-
Instrumentation: An HPLC system with a HILIC column (e.g., silica-based, 3.0 x 150 mm, 3 µm particle size) and a UV detector.
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 95% B.
-
Flow Rate: 0.5 mL/min.
-
Detection: 220 nm.
-
Sample Preparation: Dissolve the this compound in the mobile phase.
-
Quantification: A calibration curve is generated using known concentrations of an NHS standard to quantify the amount of free NHS in the sample.
Mass Spectrometry (MS)
This protocol provides a general method for confirming the molecular weight of the this compound and identifying potential impurities.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
LC Method: A fast gradient using a C18 column similar to the RP-HPLC method can be employed to separate components before MS analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Scan mode to detect all ions within a specified mass range (e.g., m/z 200-1200).
-
Data Analysis: The molecular ion of this compound should be observed at the expected m/z. The presence of the hydrolyzed product will be indicated by a peak corresponding to the molecular weight of the carboxylic acid form. Fragmentation analysis (MS/MS) can be used to confirm the structure of the main compound and its impurities by observing characteristic fragments of the Cy5 core and the PEG linker.
Quantitative NMR (qNMR) Spectroscopy
This method allows for the determination of absolute purity by comparing the integral of a known proton signal from the analyte to that of a certified internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, unique signal from the this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualization of Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each analytical method.
The Balancing Act: How PEG Linker Length Dictates Conjugate Performance
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The design and synthesis of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), represent a significant leap forward in precision medicine. A critical, yet often underestimated, component of these molecular conjugates is the linker that connects the targeting moiety to the payload or effector molecule. Among the various linker chemistries, polyethylene glycol (PEG) has emerged as a versatile and widely adopted platform. The length of the PEG chain is not merely a spacer; it is a crucial determinant of the conjugate's overall physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy and safety.[1]
This guide provides an objective comparison of how different PEG linker lengths impact the performance of ADCs and PROTACs, supported by experimental data. We will delve into the nuanced effects on solubility, stability, pharmacokinetics, and in vitro and in vivo efficacy, offering a comprehensive resource for the rational design of next-generation targeted therapies.
Comparative Analysis of PEG Linker Length in Conjugates
The selection of an optimal PEG linker length is a delicate balance between enhancing favorable properties, such as solubility and circulation half-life, and maintaining potent biological activity.[1] Longer PEG chains can increase the hydrodynamic radius of a conjugate, leading to reduced renal clearance and a longer plasma half-life.[2][3] This enhanced exposure can translate to greater accumulation in target tissues.[2] Furthermore, the hydrophilic nature of PEG can mitigate the aggregation often caused by hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) in ADCs without compromising stability.
However, there are potential trade-offs. Excessively long linkers might lead to a decrease in potency due to steric hindrance, which can impede the interaction between the targeting moiety and its receptor or the payload and its intracellular target. In the context of PROTACs, a linker that is too long can result in an unstable ternary complex, leading to inefficient ubiquitination and degradation of the target protein. Conversely, a linker that is too short may introduce steric clashes that prevent the formation of a productive ternary complex altogether. Therefore, the optimal PEG linker length is often context-dependent and requires empirical determination for each specific conjugate system.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics for both ADCs and PROTACs.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetics (Clearance) | Reference |
| No PEG | 4 | 0.5 nM | Moderate | High (Rapid Clearance) | |
| PEG4 | 8 | 1.2 nM | Improved | Reduced | |
| PEG8 | 8 | 1.5 nM | Significantly Improved | Significantly Reduced | |
| PEG12 | 8 | 1.8 nM | Similar to PEG8 | Similar to PEG8 | |
| PEG24 | 8 | 2.1 nM | Maintained | Similar to PEG8 |
Table 2: Impact of PEG Linker Length on PROTAC Performance
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (Degradation) | Dmax (Max Degradation) | Ternary Complex Stability | Reference |
| BRD4 | CRBN | 12 (PEG3) | ~50 nM | >90% | Moderate | |
| BRD4 | CRBN | 15 (PEG4) | ~10 nM | >95% | High | |
| BRD4 | CRBN | 18 (PEG5) | ~25 nM | >90% | Moderate | |
| p38α | CRBN | 15 | 10 nM | ~90% | High | |
| p38α | CRBN | 17 | 8 nM | >95% | Very High | |
| Estrogen Receptor | VHL | 9 | >10 µM | <20% | Low | |
| Estrogen Receptor | VHL | 16 | ~1 µM | >80% | High |
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the impact of PEG linker length on conjugate performance.
Caption: Logical relationship of PEG linker length and its impact on conjugate properties.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
Caption: Experimental workflow for ADC synthesis and subsequent characterization.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis and evaluation of PEGylated conjugates.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
Objective: To synthesize an ADC with a defined PEG linker and characterize its drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb)
-
Drug-PEG-linker construct with a maleimide group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange into PBS, pH 7.2, using a desalting column.
-
-
Conjugation:
-
Dissolve the drug-PEG-linker construct in an organic solvent such as DMSO.
-
Add the drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove unconjugated drug-linkers and aggregated species.
-
-
Characterization (DAR Determination):
-
UV-Vis Spectrophotometry: Measure the absorbance of the ADC solution at 280 nm (for the antibody) and a wavelength specific to the drug. Calculate the concentrations of the antibody and the drug using their respective extinction coefficients to determine the DAR.
-
Hydrophobic Interaction Chromatography (HIC): Inject the purified ADC onto an HIC column. The number of conjugated drug-linker moieties increases the hydrophobicity of the ADC, allowing for the separation of species with different DARs. The weighted average of the peak areas can be used to calculate the average DAR.
-
Protocol 2: Evaluation of PROTAC Efficacy by Western Blot
Objective: To determine the degradation efficiency (DC50 and Dmax) of a PROTAC with a specific PEG linker length.
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds with varying PEG linker lengths
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs and PROTACs, with a profound impact on their therapeutic index. While general trends suggest that longer PEG linkers can enhance pharmacokinetic properties and in vivo efficacy, particularly for conjugates with hydrophobic payloads, there is often a trade-off with in vitro potency. The optimal PEG linker length is highly dependent on the specific antibody, payload, target protein, and E3 ligase involved, necessitating a systematic and empirical approach to optimization. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies. By carefully considering the interplay between linker length and conjugate performance, scientists can rationally design more effective and safer targeted therapeutics.
References
A Head-to-Head Comparison of Bioconjugation Chemistries: Cy5-PEG6-NHS Ester vs. The Alternatives
For researchers, scientists, and drug development professionals, the selection of an optimal bioconjugation strategy is a critical decision that profoundly impacts the performance, stability, and reproducibility of labeled biomolecules. This guide provides an objective comparison of Cy5-PEG6-NHS ester with other leading bioconjugation chemistries, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your specific application.
This comparison focuses on four widely employed bioconjugation chemistries:
-
N-hydroxysuccinimide (NHS) Ester Chemistry: Targeting primary amines, exemplified by this compound.
-
Maleimide Chemistry: Targeting free thiols (sulfhydryl groups).
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A "click chemistry" approach that is bioorthogonal.
-
Hydrazone Ligation: The reaction between a hydrazine and an aldehyde or ketone.
Each of these methods offers a unique set of advantages and disadvantages in terms of specificity, reaction efficiency, stability of the resulting conjugate, and the required reaction conditions.
Understanding this compound
This compound is a fluorescent labeling reagent that combines the bright, far-red fluorescent dye Cy5 with a hydrophilic hexaethylene glycol (PEG6) spacer, terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2][3]
-
Cy5: A member of the cyanine dye family, it exhibits intense fluorescence in the far-red region of the spectrum (excitation/emission maxima ~649/667 nm), which is advantageous for minimizing background fluorescence from biological samples.[3]
-
PEG6 Spacer: The polyethylene glycol linker enhances the water solubility of the dye and the resulting conjugate.[1] It also provides a flexible spacer arm that can reduce steric hindrance between the dye and the biomolecule, potentially preserving the biological activity of the labeled molecule.
-
NHS Ester: This functional group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.
Quantitative Comparison of Bioconjugation Chemistries
The choice of bioconjugation chemistry is often dictated by the desired balance of reaction speed, efficiency, and the stability of the final product. The following tables provide a summary of quantitative data for the different chemistries.
| Parameter | This compound (Amine Reactive) | Maleimide (Thiol Reactive) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Hydrazone Ligation (Carbonyl Reactive) |
| Target Functional Group | Primary Amines (-NH₂) | Thiols (-SH) | Azides (-N₃) / Alkynes | Aldehydes/Ketones |
| Typical Reaction Efficiency | Variable (50-90%) | High (>90%) | High (>80%) | High, but can be reversible |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 | 4 - 9 (Physiological pH) | 4.5 - 7 |
| Reaction Time | 30 min - 2 hours | 1 - 4 hours | 1 - 12 hours | 1 - 24 hours |
| Bond Stability | High (Amide bond) | Moderate to High (Thioether bond) | Very High (Triazole ring) | Moderate (Hydrazone bond, reversible) |
| Chemoselectivity | Moderate (reacts with all accessible primary amines) | High (highly specific for thiols at neutral pH) | Very High (Bioorthogonal) | High |
| Regioselectivity | Low (multiple lysine residues can react) | High (if a single cysteine is present) | High (requires genetic introduction of azide/alkyne) | High (requires introduction of carbonyl/hydrazine) |
Table 1: General Comparison of Bioconjugation Chemistries.
| Bioconjugation Chemistry | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| NHS Ester + Amine | ~10¹ - 10² | Rate is highly pH-dependent. |
| Maleimide + Thiol | ~10² - 10³ | Reaction is significantly faster with thiols than amines at neutral pH. |
| SPAAC (DBCO + Azide) | ~10⁻¹ - 10¹ | Rate depends on the specific cyclooctyne used. |
| Hydrazone Ligation | 10¹ - 10³ | Rate can be significantly accelerated with catalysts like aniline. |
Table 2: Comparison of Reaction Kinetics. Note: These are approximate values and can vary significantly based on the specific reactants, solvent, temperature, and catalyst used.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible bioconjugation results. Below are representative protocols for labeling a model IgG antibody with each of the discussed chemistries.
Protocol 1: Antibody Labeling with this compound
Objective: To covalently label an IgG antibody with this compound on primary amine groups.
Materials:
-
IgG antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified by dialysis or using an antibody purification kit against PBS, pH 7.2-7.4. Adjust the final antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the fractions containing the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Protocol 2: Antibody Labeling with a Maleimide-Functionalized Dye
Objective: To label a reduced IgG antibody with a maleimide-functionalized dye on free thiol groups.
Materials:
-
IgG antibody (1-5 mg/mL in degassed, thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide-functionalized dye
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Antibody Reduction: To the antibody solution, add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature to reduce disulfide bonds and generate free thiols.
-
Prepare Maleimide-Dye Stock Solution: Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-dye stock solution to the reduced antibody solution. Mix gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye and reducing agent using a desalting column equilibrated with PBS.
-
Characterization: Determine the DOL by spectrophotometry.
Protocol 3: Antibody Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Objective: To label an azide-modified antibody with a cyclooctyne-functionalized dye.
Materials:
-
Azide-modified IgG antibody (1-5 mg/mL in PBS, pH 7.4)
-
Cyclooctyne-functionalized dye (e.g., DBCO-dye)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare DBCO-Dye Stock Solution: Dissolve the DBCO-dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 3- to 10-fold molar excess of the DBCO-dye stock solution to the azide-modified antibody solution. Mix gently and incubate for 4-12 hours at room temperature or 37°C, protected from light.
-
Purification: Remove unreacted dye using a desalting column equilibrated with PBS.
-
Characterization: Determine the DOL by spectrophotometry.
Protocol 4: Antibody Labeling via Hydrazone Ligation
Objective: To label an aldehyde-modified antibody with a hydrazine-functionalized dye.
Materials:
-
Aldehyde-modified IgG antibody (1-5 mg/mL in a suitable buffer, pH 5.5-7.0)
-
Hydrazine-functionalized dye
-
Anhydrous DMSO or DMF
-
Aniline (optional, as a catalyst)
-
Desalting column
Procedure:
-
Prepare Hydrazine-Dye Stock Solution: Dissolve the hydrazine-functionalized dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the hydrazine-dye stock solution to the aldehyde-modified antibody solution. If using a catalyst, add aniline to a final concentration of 10-100 mM. Mix gently and incubate for 2-24 hours at room temperature.
-
Purification: Remove unreacted dye and catalyst using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the DOL by spectrophotometry.
Visualizing the Chemistries: Workflows and Mechanisms
To further elucidate the differences between these bioconjugation strategies, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a general experimental workflow.
References
Safety Operating Guide
Proper Disposal of Cy5-PEG6-NHS Ester: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical reagents, including fluorescent dyes like Cy5-PEG6-NHS ester. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
This compound is a fluorescent label commonly used in bioconjugation and other research applications. While specific disposal instructions can vary based on institutional and regional regulations, the following procedures are based on general safety data sheet (SDS) recommendations for cyanine dyes and NHS esters.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves |
| Laboratory Coat |
Step-by-Step Disposal Protocol
This protocol outlines the immediate steps to be taken for the disposal of unused this compound and contaminated materials.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused product, empty vials, and contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the this compound is in a solvent, this should be treated as chemical waste. Do not pour it down the drain.[1] Transfer the liquid waste to a designated, sealed, and clearly labeled hazardous waste container.
2. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[1]
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols as required by your institution's safety office.
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2]
-
Consult local, state, or national regulations for proper disposal procedures to ensure full compliance.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. All chemical waste must be managed in accordance with local, state, and federal regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Cy5-PEG6-NHS Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cy5-PEG6-NHS ester, a fluorescent dye commonly used for labeling biomolecules. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Protocols
This compound should be handled with care, as the full extent of its hazards has not been thoroughly investigated.[1] It is prudent to treat this compound as potentially hazardous. The following personal protective equipment (PPE) is mandatory when working with this substance.
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and dust.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact.[1][3] |
| Body Protection | A lab coat or a disposable gown. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working with the solid form for extended periods or if there is a risk of aerosolization. | Prevents inhalation of dust or aerosols. |
Engineering Controls
To minimize inhalation exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your workspace within a chemical fume hood.
-
Weighing and Reconstitution : If working with the solid form, carefully weigh the required amount. Avoid creating dust. When reconstituting, add the solvent (e.g., DMSO) slowly to the vial containing the solid.
-
Labeling Reaction : During the labeling of proteins or other molecules, keep all vials and reaction tubes clearly labeled and sealed when not in use.
-
Post-Reaction : After the reaction is complete, immediately proceed to the disposal of contaminated consumables.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If you feel unwell, seek medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations. Do not dispose of this compound down the drain or in regular trash.
Waste Segregation and Collection
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
Unused stock solutions
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, lab coats)
-
Experimental residues
These materials should be collected in a designated, properly labeled, and sealed hazardous waste container.
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of waste containing this compound.
Storage Information
For long-term stability, this compound should be stored at -20°C in a sealed container, away from moisture. If stored in a solvent at -80°C, it should be used within 6 months; if at -20°C, within 1 month.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
